AF488 carboxylic acid
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
特性
分子式 |
C21H11K3N2O11S2 |
|---|---|
分子量 |
648.7 g/mol |
IUPAC名 |
tripotassium;4-(3-amino-6-azaniumylidene-4,5-disulfonatoxanthen-9-yl)benzene-1,3-dicarboxylate |
InChI |
InChI=1S/C21H14N2O11S2.3K/c22-13-5-3-10-15(9-2-1-8(20(24)25)7-12(9)21(26)27)11-4-6-14(23)19(36(31,32)33)17(11)34-16(10)18(13)35(28,29)30;;;/h1-7,22H,23H2,(H,24,25)(H,26,27)(H,28,29,30)(H,31,32,33);;;/q;3*+1/p-3 |
InChIキー |
ASPPQPPGXZVNJT-UHFFFAOYSA-K |
正規SMILES |
C1=CC(=C(C=C1C(=O)[O-])C(=O)[O-])C2=C3C=CC(=[NH2+])C(=C3OC4=C2C=CC(=C4S(=O)(=O)[O-])N)S(=O)(=O)[O-].[K+].[K+].[K+] |
製品の起源 |
United States |
Foundational & Exploratory
An In-depth Technical Guide to AF488 Carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of AF488 carboxylic acid, a non-reactive form of the bright, green-fluorescent dye, Alexa Fluor 488. It is widely utilized in various life science applications, serving as a reference standard and a versatile tool for bioconjugation.
Core Concepts: Chemical Identity and Properties
This compound is a sulfonated rhodamine derivative, a structural feature that imparts high water solubility and relative pH insensitivity. Its chemical structure is characterized by a xanthene core with two sulfonic acid groups and a carboxylic acid group, which is the reactive handle for conjugation.
Chemical Structure:
While the precise, proprietary structure of Alexa Fluor® 488 is not publicly disclosed, a commonly accepted structure for the carboxylic acid form is provided by various suppliers.
Quantitative Data
The photophysical properties of AF488 make it an exceptional fluorescent probe for a wide range of applications. Key quantitative data are summarized in the table below.
| Property | Value | Reference |
| Excitation Maximum (λex) | 495 nm | [1] |
| Emission Maximum (λem) | 519 nm | [1] |
| Molar Extinction Coefficient (ε) | 71,000 cm⁻¹M⁻¹ | [1] |
| Quantum Yield (Φ) | 0.92 | [1] |
| Molecular Weight | ~648.75 g/mol | [1] |
| Optimal pH Range | 4 - 10 | [1] |
Experimental Protocols
This compound is primarily used for covalent labeling of biomolecules containing primary amines (e.g., proteins, amine-modified oligonucleotides) through carbodiimide-mediated chemistry. This process involves the activation of the carboxylic acid group to form a reactive intermediate that readily couples with an amine.
Carbodiimide-Mediated Conjugation of this compound to a Protein
This protocol provides a general workflow for conjugating this compound to a protein using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS).
Materials:
-
This compound
-
Protein to be labeled (in an amine-free buffer, e.g., PBS)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS) or Sulfo-NHS
-
Anhydrous Dimethylsulfoxide (DMSO)
-
Conjugation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-6.0
-
Quenching Buffer: 1 M Tris-HCl, pH 8.5
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Prepare Stock Solutions:
-
Dissolve this compound in anhydrous DMSO to a concentration of 10 mg/mL.
-
Dissolve EDC in Conjugation Buffer to a concentration of 10 mg/mL. Prepare this solution fresh immediately before use.
-
Dissolve NHS in Conjugation Buffer to a concentration of 10 mg/mL. Prepare this solution fresh immediately before use.
-
-
Activate this compound:
-
In a microcentrifuge tube, combine a desired molar excess of this compound with EDC and NHS in the Conjugation Buffer. A common starting point is a 2:5:1 molar ratio of Protein:EDC:NHS.
-
Incubate the mixture at room temperature for 15-30 minutes, protected from light.
-
-
Conjugation to Protein:
-
Add the activated this compound mixture to the protein solution. The pH of the protein solution should be adjusted to 7.2-8.0 for efficient coupling to primary amines.
-
Incubate the reaction for 2 hours at room temperature, with gentle stirring or rocking, and protected from light.
-
-
Quench the Reaction:
-
Add the Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM.
-
Incubate for 1 hour at room temperature to quench any unreacted NHS-ester.
-
-
Purify the Conjugate:
-
Separate the labeled protein from unreacted dye and byproducts using a size-exclusion chromatography column equilibrated with a suitable storage buffer (e.g., PBS).
-
-
Characterize the Conjugate:
-
Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm (for protein) and 494 nm (for AF488).
-
Visualizations
Experimental Workflow: Carbodiimide-Mediated Conjugation
The following diagram illustrates the key steps in the conjugation of this compound to a primary amine-containing molecule using EDC and NHS.
References
An In-depth Technical Guide to Alexa Fluor™ 488 Carboxylic Acid: Properties and Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the core properties and applications of Alexa Fluor™ 488 carboxylic acid, a highly versatile fluorescent dye. Below, you will find detailed information on its spectral and physicochemical characteristics, experimental protocols for its use, and examples of its application in cellular imaging and pathway analysis.
Core Properties of Alexa Fluor™ 488
Alexa Fluor™ 488 is a bright, green-fluorescent dye known for its exceptional photostability and pH insensitivity, making it a superior alternative to fluorescein (B123965) (FITC).[1][2] The carboxylic acid derivative is the non-reactive form of the dye, which can be used as a reference standard or chemically activated for conjugation to primary amines.[3]
Spectral Properties
The fluorescence spectra of Alexa Fluor™ 488 are nearly identical to those of fluorescein, with an excitation maximum at approximately 495 nm and an emission maximum at 519 nm.[2][4] This makes it well-suited for excitation with the 488 nm laser line of an argon-ion laser.[5]
| Property | Value | Reference |
| Excitation Maximum | 495 nm | [2][3] |
| Emission Maximum | 519 nm | [1][2][3] |
| Molar Extinction Coefficient | ~71,000 cm⁻¹M⁻¹ | [1][3] |
| Fluorescence Quantum Yield | 0.92 | [1][3] |
| Fluorescence Lifetime | ~4.1 ns | [2] |
Physicochemical Properties
Alexa Fluor™ 488 exhibits high water solubility and its fluorescence is stable over a wide pH range (from approximately 4 to 10), a significant advantage over fluorescein which is pH-sensitive.[2][3]
| Property | Value | Reference |
| Molecular Formula | C₂₁H₁₂Li₂N₂O₁₁S₂ | [6] |
| Molecular Weight | ~546.4 g/mol | [6] |
| Solubility | Good in DMSO, DMF, and water | [3] |
| Storage Conditions | Store at -20°C in the dark | [3] |
Experimental Protocols
While Alexa Fluor™ 488 carboxylic acid is non-reactive, it can be activated to conjugate to primary amines (e.g., on proteins, antibodies, or peptides) using carbodiimide (B86325) chemistry. Alternatively, its amine-reactive derivative, Alexa Fluor™ 488 NHS (N-hydroxysuccinimidyl) ester, is widely used for direct labeling.
Protocol 1: General Carbodiimide-Mediated Conjugation of Alexa Fluor™ 488 Carboxylic Acid to Proteins
This protocol describes the activation of the carboxylic acid group using EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide) to form an amine-reactive ester, which then couples to a primary amine on the target molecule.
Materials:
-
Alexa Fluor™ 488 carboxylic acid
-
Protein to be labeled in an amine-free buffer (e.g., PBS)
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-hydroxysuccinimide)
-
Anhydrous DMSO or DMF
-
Reaction Buffer (e.g., 0.1 M MES, pH 6.0)
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.5)
-
Purification column (e.g., Sephadex G-25)
Methodology:
-
Prepare Alexa Fluor™ 488 Stock Solution: Dissolve Alexa Fluor™ 488 carboxylic acid in anhydrous DMSO or DMF to a concentration of 10 mg/mL.
-
Prepare Protein Solution: Dissolve the protein in the Reaction Buffer at a concentration of 2-10 mg/mL.
-
Activation of Carboxylic Acid:
-
Add a 10-fold molar excess of EDC and a 25-fold molar excess of NHS to the Alexa Fluor™ 488 stock solution.
-
Incubate for 15-30 minutes at room temperature to form the amine-reactive NHS ester.
-
-
Conjugation Reaction:
-
Add the activated Alexa Fluor™ 488 solution to the protein solution. A molar ratio of 10:1 (dye:protein) is a common starting point.
-
Incubate the reaction for 2 hours at room temperature, protected from light.
-
-
Quenching: Add Quenching Buffer to a final concentration of 50-100 mM to stop the reaction by consuming unreacted NHS esters. Incubate for 30 minutes.
-
Purification: Separate the labeled protein from unreacted dye and byproducts using a size-exclusion chromatography column (e.g., Sephadex G-25).
Caption: Workflow for Carbodiimide-Mediated Conjugation.
Protocol 2: Amine Labeling using Alexa Fluor™ 488 NHS Ester
For direct and efficient labeling of primary amines, the succinimidyl ester derivative is commonly used.
Materials:
-
Alexa Fluor™ 488 NHS Ester
-
Antibody or protein (at least 2 mg/mL in an amine-free buffer like PBS)
-
1 M Sodium Bicarbonate
-
Anhydrous DMSO
-
Spin column (e.g., Sephadex G-25) for purification
Methodology:
-
Prepare Antibody: Adjust the pH of the antibody solution to 8.3-8.5 by adding 1 M sodium bicarbonate.[7]
-
Prepare Dye Stock Solution: Warm the vial of Alexa Fluor™ 488 NHS ester to room temperature and dissolve it in anhydrous DMSO to a concentration of 10 mg/mL. This solution should be prepared fresh.[7]
-
Labeling Reaction:
-
Purification: Separate the labeled antibody from the unreacted dye using a spin column according to the manufacturer's instructions.[7]
Caption: Workflow for NHS Ester Protein Labeling.
Applications in Research
Alexa Fluor™ 488 is a powerful tool for a variety of research applications due to its brightness and photostability.[3] It is widely used in:
-
Immunofluorescence and Immunohistochemistry: For visualizing the localization of proteins and other biomolecules in fixed cells and tissues.
-
Flow Cytometry: For identifying and sorting cell populations based on the expression of specific markers.
-
Fluorescence Microscopy: Including confocal and super-resolution microscopy, for high-resolution cellular imaging.
Example Application: Visualization of the PI3K/AKT/mTOR Signaling Pathway
The PI3K/AKT/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival. Dysregulation of this pathway is implicated in various diseases, including cancer. Alexa Fluor™ 488-conjugated antibodies can be used to visualize key components of this pathway. For instance, immunofluorescence staining with an Alexa Fluor™ 488-labeled antibody against PI3K can reveal its subcellular localization.[2]
Caption: Simplified PI3K/AKT/mTOR Signaling Pathway.
References
- 1. Novel Alexa Fluor-488 Labeled Antagonist of the A2A Adenosine Receptor: Application to a Fluorescence Polarization-Based Receptor Binding Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Alexa Fluor® 488 Conjugated CST® Antibodies | Cell Signaling Technology [cellsignal.com]
- 4. researchgate.net [researchgate.net]
- 5. Alexa Fluor 488 dye | Thermo Fisher Scientific - HK [thermofisher.com]
- 6. abcam.cn [abcam.cn]
- 7. Protocols – Bree Aldridge Lab, Tufts University [sites.tufts.edu]
AF488 carboxylic acid excitation and emission spectra
An In-depth Technical Guide to the Excitation and Emission Spectra of AF488 Carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This compound is a bright, green-fluorescent dye that is widely utilized in various life science applications due to its high photostability and strong fluorescence.[1][2] As a derivative of the Alexa Fluor 488 dye, it exhibits exceptional brightness and is less sensitive to pH changes between pH 4 and 10 compared to traditional fluorescein-based dyes.[3][4] This guide provides a comprehensive overview of the spectral properties of this compound, detailed experimental protocols for its use, and visualizations of relevant workflows and signaling pathways.
Spectroscopic and Photophysical Properties
The selection of a fluorophore is critical for the success of fluorescence-based experiments. AF488 is a popular choice due to its high quantum yield and molar extinction coefficient, which contribute to its bright signal.[5][6] The spectral properties of this compound are nearly identical to those of its amine-reactive counterpart, AF488 NHS ester, making it an excellent reference standard in conjugation experiments.[1][7]
Quantitative Data Summary
The key photophysical properties of this compound are summarized in the table below for easy reference and comparison.
| Property | Value |
| Excitation Maximum (λex) | 490 - 499 nm[1][5][8][9] |
| Emission Maximum (λem) | 517 - 525 nm[1][2][5][8] |
| Molar Extinction Coefficient (ε) | ~71,000 - 73,000 cm⁻¹M⁻¹[1][5][6] |
| Fluorescence Quantum Yield (Φ) | 0.91 - 0.92[1][5][9] |
| Recommended Laser Line | 488 nm Argon-ion laser[9][10] |
| pH Sensitivity | Stable over a wide pH range (4-10)[3][5] |
Experimental Protocols
I. Protocol for Measuring Fluorescence Excitation and Emission Spectra
This protocol outlines a general procedure for determining the fluorescence spectra of this compound using a fluorescence spectrophotometer or a plate reader with spectral scanning capabilities.[11]
Materials:
-
This compound
-
Anhydrous Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Quartz cuvettes or a compatible microplate
-
Fluorescence spectrophotometer or microplate reader
Procedure:
-
Stock Solution Preparation:
-
Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Prepare a stock solution of 1-10 mg/mL by dissolving the this compound in anhydrous DMSO.[12] Mix thoroughly by vortexing until all the dye is dissolved. This stock solution should be prepared fresh and protected from light.[5]
-
-
Working Solution Preparation:
-
Dilute the stock solution in PBS (pH 7.2-7.4) to a final concentration suitable for your instrument's detection range. A starting concentration in the low micromolar to nanomolar range is typically appropriate.
-
-
Instrument Setup:
-
Configure the fluorescence spectrophotometer or plate reader according to the manufacturer's instructions.[11]
-
Set the excitation and emission slit widths to an appropriate value (e.g., 5 nm) to balance signal intensity and spectral resolution.
-
-
Emission Spectrum Measurement:
-
Excitation Spectrum Measurement:
-
Data Analysis:
-
Plot the fluorescence intensity versus wavelength for both the excitation and emission scans.
-
The peak of the excitation spectrum corresponds to the excitation maximum (λex), and the peak of the emission spectrum corresponds to the emission maximum (λem).
-
II. Protocol for Protein Labeling via Carbodiimide (B86325) Chemistry
This compound can be conjugated to primary amines on proteins and other biomolecules using carbodiimide crosslinker chemistry, such as with EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and sulfo-NHS (N-hydroxysulfosuccinimide).[1][2]
Materials:
-
This compound
-
Protein to be labeled in an amine-free buffer (e.g., PBS)
-
EDC and Sulfo-NHS
-
Activation/Reaction Buffer (e.g., MES buffer, pH 4.5-6.0 for activation; PBS, pH 7.2-7.5 for conjugation)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.5)
-
Size-exclusion chromatography column for purification
Procedure:
-
Protein Preparation:
-
Activation of Carboxylic Acid:
-
Dissolve this compound in anhydrous DMSO to create a stock solution.
-
In a separate reaction tube, add a molar excess of EDC and sulfo-NHS to the this compound in an activation buffer (e.g., MES buffer) and incubate for 15-30 minutes at room temperature to form a reactive sulfo-NHS ester.
-
-
Conjugation Reaction:
-
Adjust the pH of the protein solution to 7.2-8.5.[13]
-
Add the activated AF488 sulfo-NHS ester solution to the protein solution. The optimal molar ratio of dye to protein should be determined experimentally, but a starting point of 5-10 moles of dye per mole of protein is common.[5]
-
Incubate the reaction for 1-2 hours at room temperature, protected from light.[12]
-
-
Quenching and Purification:
Visualizations
Experimental Workflow for Fluorescence Labeling and Spectroscopy
The following diagram illustrates a typical workflow for labeling a protein with this compound and subsequently measuring its fluorescence spectrum.
Application in Signaling Pathway Analysis
AF488-labeled ligands are frequently used to study receptor-ligand interactions and downstream signaling events. For example, Epidermal Growth Factor (EGF) labeled with AF488 can be used to visualize the activation of the EGFR signaling pathway.[5]
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. dianabiotech.com [dianabiotech.com]
- 3. researchgate.net [researchgate.net]
- 4. Alexa Fluor Dyes Spanning the Visible and Infrared Spectrum—Section 1.3 | Thermo Fisher Scientific - JP [thermofisher.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. lumiprobe.com [lumiprobe.com]
- 8. Spectrum [Alexa Fluor 488] | AAT Bioquest [aatbio.com]
- 9. FluoroFinder [app.fluorofinder.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. emeraldcloudlab.com [emeraldcloudlab.com]
- 12. docs.aatbio.com [docs.aatbio.com]
- 13. fluidic.com [fluidic.com]
molecular weight of AF488 carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the physicochemical properties and applications of AF488 carboxylic acid, a key fluorescent dye derivative. The information is tailored for professionals in research and drug development, with a focus on quantitative data, experimental methodologies, and visual representations of workflows.
Core Properties of this compound
This compound is the non-reactive form of the bright and photostable green-fluorescent dye, AF488. It serves as a crucial reference standard in labeling experiments and as a precursor for synthesizing reactive forms of the dye.
Quantitative Data Summary
The following table summarizes the key quantitative properties of this compound.
| Property | Value | Source |
| Molecular Weight | 648.74 g/mol | [1][2] |
| Molecular Formula | C₂₁H₁₁K₃N₂O₁₁S₂ | [1][3][4] |
| Excitation Maximum (λex) | 470 nm | [1][2] |
| Emission Maximum (λem) | 520 nm | [1][2] |
| Purity | >95% (via HPLC-MS) | [4] |
| Solubility | Good in DMSO and DMF | [4] |
| Storage Conditions | -20°C in the dark for up to 12 months | [4] |
Experimental Protocols
While this compound is itself non-reactive, it is a critical starting material for conjugation to biomolecules. The carboxylic acid group can be activated to create amine-reactive esters, such as NHS esters or TFP esters, which then readily couple with primary amines on proteins, antibodies, and other molecules.
General Protocol for Protein Labeling via Carbodiimide Chemistry
This protocol outlines a general method for conjugating this compound to a protein using a water-soluble carbodiimide, such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Materials:
-
This compound
-
Protein to be labeled (in an amine-free buffer, e.g., PBS)
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
N-hydroxysuccinimide (NHS) or Sulfo-NHS
-
Conjugation buffer (e.g., 0.1 M MES, pH 6.0)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.5)
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Dissolve this compound: Prepare a stock solution of this compound in an organic solvent like DMSO or DMF.
-
Prepare the protein: Dissolve the protein in the conjugation buffer at a suitable concentration (typically 1-10 mg/mL).
-
Activate the dye: In a separate reaction, mix this compound with EDC and NHS (or Sulfo-NHS) in the conjugation buffer. The molar ratio of dye:EDC:NHS is typically 1:1.2:1.2. Allow this reaction to proceed for 15-30 minutes at room temperature to form the amine-reactive ester.
-
Conjugation: Add the activated dye solution to the protein solution. The molar ratio of dye to protein will depend on the desired degree of labeling and should be optimized for each specific application. Allow the reaction to proceed for 1-2 hours at room temperature, protected from light.
-
Quench the reaction: Add the quenching buffer to the reaction mixture to stop the labeling process by reacting with any remaining active ester. Incubate for 30-60 minutes.
-
Purify the conjugate: Separate the labeled protein from the unreacted dye and other reaction components using a size-exclusion chromatography column.
-
Characterize the conjugate: Determine the degree of labeling (DOL) by measuring the absorbance of the protein and the dye.
Workflow Visualization
The following diagram illustrates the general workflow for labeling a primary amine-containing molecule with this compound.
References
AF488 Carboxylic Acid: A Technical Guide to Solubility and Application
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides comprehensive information on the solubility of AF488 carboxylic acid in commonly used laboratory solvents, DMSO and water. It includes detailed experimental protocols for its dissolution and application in labeling, alongside visual workflows to aid in experimental design and execution.
Core Properties of this compound
AF488, a bright, photostable, and green-fluorescent dye, is a sulfonated rhodamine derivative. Its carboxylic acid form is a non-reactive version of the dye, often used as a reference standard in fluorescence-based experiments or activated for conjugation to primary amines in various biomolecules such as proteins, antibodies, and peptides.[1][2] The dye's high quantum yield and stable fluorescence over a pH range of 4 to 10 make it a versatile tool in microscopy, flow cytometry, and other cell-based assays.[1]
Solubility Profile
Quantitative Solubility Data
The following table summarizes the recommended concentrations for dissolving this compound in DMSO and water based on established protocols. These concentrations are suitable for creating stock solutions for subsequent experimental use.
| Solvent | Recommended Concentration | Notes |
| DMSO | 1–10 mg/mL | High-quality, anhydrous DMSO is recommended for preparing stock solutions.[4] For some applications, a 10 mg/mL stock is prepared just before use.[5] |
| Water/Aqueous Buffer | Up to 2 mg/mL (1mg in 500µl) | Sterile water or aqueous buffers such as PBS can be used.[4][6] One protocol involves an initial suspension in water before lyophilization.[6] |
It is important to note that for specific applications, such as cell wall pulse labeling, a multi-step dissolution process involving both water and DMSO is employed.[6]
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution in DMSO
This protocol is suitable for preparing a concentrated stock solution of this compound for use in various labeling procedures.
Materials:
-
This compound
-
High-quality, anhydrous DMSO
Procedure:
-
Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Add the required volume of anhydrous DMSO to the vial to achieve the desired concentration (e.g., for a 10 mg/mL stock solution, add 100 µL of DMSO to 1 mg of the dye).
-
Vortex the vial thoroughly until the dye is completely dissolved. If immediate dissolution is not observed, let the tube sit for 1-2 minutes and then mix again.[6]
-
Store the stock solution at 2-8°C, protected from light. When stored properly, the solution is stable for up to one year.[4]
Protocol 2: Dissolution for Cell Wall Pulse Labeling
This protocol details a specific application where this compound is first suspended in water, aliquoted, lyophilized, and then reconstituted in DMSO for immediate use.[6]
Materials:
-
This compound (1 mg)
-
Sterile water (500 µL)
-
Anhydrous DMSO (5-10 µL per aliquot)
Procedure:
-
Initial Suspension: Suspend 1 mg of this compound in 500 µL of sterile water.
-
Aliquoting and Lyophilization: Mix the suspension and divide it into smaller aliquots (e.g., 12.5 µL each, containing 80 µg of the dye). Lyophilize the aliquots.
-
Storage: Store the lyophilized aliquots at -80°C.
-
Reconstitution: For immediate use, reconstitute one lyophilized aliquot in 5-10 µL of anhydrous DMSO. Mix well to ensure the dye is fully dissolved.
Experimental Workflows
The following diagrams illustrate common experimental workflows involving the dissolution and use of AF488.
References
The Carboxyl Functional Group: A Cornerstone in Fluorescent Dye Technology for Research and Drug Development
An In-depth Technical Guide
For researchers, scientists, and drug development professionals, fluorescent dyes are indispensable tools for visualizing and quantifying biological processes. At the heart of many of these powerful probes lies a small but mighty functional group: the carboxyl group (-COOH). Its presence dramatically influences a dye's utility, dictating its solubility, reactivity for bioconjugation, and responsiveness to its microenvironment. This technical guide delves into the core principles of the carboxyl functional group in fluorescent dyes, providing detailed insights into its impact on photophysical properties, practical applications, and the experimental protocols necessary for its effective use.
Core Functions of the Carboxyl Group in Fluorescent Dyes
The carboxyl group imparts several key characteristics to fluorescent dyes, making them more versatile for biological applications.
-
Bioconjugation: The carboxylic acid is a versatile handle for covalently attaching the fluorophore to biomolecules such as proteins, antibodies, and nucleic acids.[1][][3] This is typically achieved by activating the carboxyl group to form a more reactive species, such as an N-hydroxysuccinimide (NHS) ester, which then readily reacts with primary amines on the target biomolecule to form a stable amide bond.[][4] This process is fundamental to creating specific probes for immunoassays, fluorescence microscopy, and flow cytometry.
-
Water Solubility: The ability to deprotonate to a negatively charged carboxylate ion (-COO⁻) at physiological pH significantly enhances the water solubility of many organic dyes.[] This is a critical feature for applications in aqueous biological environments.
-
Environmental Sensing (pH): The protonation state of the carboxyl group is pH-dependent. This property is harnessed to create fluorescent pH indicators.[][6] In many rhodamine dyes, for instance, the equilibrium between a fluorescent zwitterionic "open" form and a non-fluorescent spirolactone "closed" form is controlled by pH, with the open form dominating in acidic conditions.[][7][8] This "on-off" switching mechanism is the basis for designing probes to monitor pH changes in cellular compartments like lysosomes.[9]
-
Modulation of Photophysical Properties: The presence and number of carboxyl groups can influence a dye's spectral properties, including its absorption and emission wavelengths, quantum yield, and fluorescence lifetime. For example, the addition of carboxyl groups can alter the electron density of the fluorophore's core structure, leading to shifts in its spectral characteristics.
-
Cellular Retention: The negative charge of the carboxylate group at physiological pH can hinder a dye's ability to passively cross cell membranes. This property is exploited to ensure that fluorescent probes, once activated or delivered inside a cell, are retained for longer imaging periods.[10][11] Studies have shown that increasing the number of carboxylates on a fluorescein (B123965) molecule significantly slows its efflux from cells.[10]
Quantitative Data on Carboxylated Fluorescent Dyes
The following tables summarize key quantitative data for several common carboxylated fluorescent dyes, providing a basis for selecting the appropriate probe for a given application.
| Dye Family | Specific Dye | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φ) | pKa | Applications |
| Fluorescein | 5(6)-Carboxyfluorescein (FAM) | ~494 | ~520 | High in aqueous solution[12] | ~6.4[12] | pH sensing, bioconjugation, cell proliferation assays[12] |
| Rhodamine | Rhodamine B | ~553 | ~574 | 0.65 (basic ethanol)[8] | Varies with structure[7] | pH sensing, tracer dye, bioconjugation[][6][8] |
| Carboxytetramethylrhodamine (TAMRA) | ~555 | ~578 | - | - | FRET, protein labeling[6] | |
| BODIPY | BDP 630/650 carboxylic acid | ~630 | ~650 | High[13] | - | Fluorescence polarization assays, microscopy[13] |
| BDP 581/591 carboxylic acid | ~581 | ~591 | - | - | Fluorescence polarization, ROS probe[13][14] | |
| Cyanine | CY3-COOH | - | - | - | - | Multicolor imaging[] |
| Sulfo-Cyanine5 carboxylic acid | ~646 | ~662 | - | - | Calibration, non-reactive control[16] |
Note: Photophysical properties can vary significantly depending on the solvent, pH, and conjugation state.
Experimental Protocols
General Protocol for Protein Labeling via Amine-Reactive Carboxylated Dyes
This protocol outlines the fundamental steps for conjugating a carboxylated dye to a protein using EDC/NHS chemistry.
Materials:
-
Carboxylated fluorescent dye
-
Protein to be labeled (in an amine-free buffer, e.g., PBS)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS)
-
Activation buffer (e.g., MES buffer, pH 4.5-6.0)
-
Reaction buffer (e.g., PBS, pH 7.2-8.0)
-
Quenching buffer (e.g., Tris or glycine)
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Dye Activation:
-
Dissolve the carboxylated dye in an appropriate organic solvent (e.g., DMSO or DMF).
-
In a separate tube, dissolve EDC and NHS (or sulfo-NHS for improved water solubility) in the activation buffer.
-
Add the EDC/NHS solution to the dissolved dye.
-
Incubate the mixture for a specific time (typically 15-30 minutes) at room temperature to form the reactive NHS ester.[1][]
-
-
Protein Conjugation:
-
Dissolve the target protein in the reaction buffer. The protein solution must be free of extraneous primary amines (e.g., from Tris buffer or ammonium (B1175870) salts).[1]
-
Add the activated dye solution to the protein solution. The molar ratio of dye to protein should be optimized for the desired degree of labeling.
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, with gentle stirring.
-
-
Quenching:
-
Add the quenching buffer to the reaction mixture to consume any unreacted NHS-esterified dye.
-
Incubate for a short period (e.g., 30 minutes).
-
-
Purification:
-
Separate the fluorescently labeled protein from the unreacted dye and byproducts using a size-exclusion chromatography column.
-
Collect the fractions containing the labeled protein, which will typically be the first colored fractions to elute.
-
-
Characterization:
-
Determine the degree of labeling (DOL) by measuring the absorbance of the dye and the protein at their respective maximum absorption wavelengths.
-
Synthesis of Carboxylated Fluorescent Dyes
The synthesis of carboxylated dyes often involves introducing the carboxyl group onto a core fluorophore structure. One common method is the one-pot synthesis of carboxylated BODIPY dyes from pyrroles and dicarboxylic anhydrides.[14] Another approach involves the solid-state synthesis of surface-carboxylated carbon dots by calcining fullerenes with sodium hydroxide.[17]
Visualizing Workflows and Pathways
Graphviz diagrams are provided below to illustrate key logical relationships and experimental workflows involving carboxylated fluorescent dyes.
Caption: Workflow for labeling a protein with a carboxylated fluorescent dye.
References
- 1. Protein labeling protocol [abberior.rocks]
- 3. Fluorescent Protein Labeling Kits | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. scielo.br [scielo.br]
- 6. Rhodamine - Wikipedia [en.wikipedia.org]
- 7. Investigating the photophysical properties of rhodamines using a spectroscopic single-molecule fluorescence method - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06577H [pubs.rsc.org]
- 8. Rhodamine B - Wikipedia [en.wikipedia.org]
- 9. Fluorescent probes with high pKa values based on traditional, near-infrared rhodamine, and hemicyanine fluorophores for sensitive detection of lysosomal pH variations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. lumiprobe.com [lumiprobe.com]
- 14. pubs.acs.org [pubs.acs.org]
- 16. lumiprobe.com [lumiprobe.com]
- 17. An efficient solid-state synthesis of fluorescent surface carboxylated carbon dots derived from C60 as a label-free probe for iron ions in living cells - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide: AF488 Carboxylic Acid as a Non-Reactive Control
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the principles and applications of Alexa Fluor™ 488 (AF488) carboxylic acid as a non-reactive control in fluorescence-based assays. It is intended to equip researchers with the knowledge to design robust experiments, accurately interpret data, and ensure the validity of their findings.
Core Principles: The Role of a Non-Reactive Control
In fluorescence microscopy, flow cytometry, and other related techniques, it is crucial to differentiate the specific signal generated by a fluorescently labeled probe from non-specific background fluorescence. AF488 carboxylic acid serves as an ideal negative control because it is the same fluorophore as its reactive counterparts (e.g., AF488 NHS ester) but lacks the reactive group necessary for covalent bonding to biomolecules.[1]
Key attributes of this compound as a control:
-
Identical Spectral Properties: It possesses the same excitation and emission spectra as AF488-conjugated probes, ensuring that any observed background is not due to differences in the fluorophore itself.
-
Non-Reactive Nature: The carboxylic acid group does not form stable covalent bonds with cellular components under typical experimental conditions. This allows researchers to assess the level of non-specific uptake, retention, and interaction of the fluorophore with cells or tissues.
-
Establishing a Baseline: By measuring the fluorescence intensity of cells incubated with this compound, a baseline for background fluorescence can be established. This is essential for accurately quantifying the specific signal from a labeled antibody or probe.
Data Presentation: Quantifying Background Fluorescence
To illustrate the importance of proper controls, the following table summarizes hypothetical quantitative data from a flow cytometry experiment designed to detect a cell surface marker.
| Sample | Mean Fluorescence Intensity (MFI) | Interpretation |
| Unstained Cells | 50 | Represents the intrinsic autofluorescence of the cells. |
| Cells + this compound | 150 | Indicates the level of non-specific uptake and association of the fluorophore with the cells. The increase from the unstained control is due to the dye itself. |
| Cells + AF488-Conjugated Isotype Ctrl | 250 | Measures non-specific binding of an antibody of the same isotype as the primary antibody. This includes both Fc receptor binding and other non-specific antibody-cell interactions. |
| Cells + AF488-Conjugated Primary Ab | 5000 | Represents the total fluorescence, including specific binding to the target antigen, non-specific antibody binding, and non-specific dye association. The true specific signal is the MFI of this sample minus the MFI of the appropriate control (e.g., isotype control). |
This tabular representation clearly demonstrates the contribution of different sources of background fluorescence and highlights the necessity of using appropriate controls for accurate data interpretation.
Experimental Protocols
The following are detailed methodologies for incorporating this compound as a non-reactive control in common fluorescence-based assays.
Flow Cytometry
This protocol is adapted from standard immunophenotyping procedures and includes the use of this compound as a negative control.
Materials:
-
Single-cell suspension
-
Phosphate-Buffered Saline (PBS)
-
FACS Buffer (PBS with 1-2% Bovine Serum Albumin)
-
AF488-conjugated primary antibody
-
AF488-conjugated isotype control
-
This compound
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Start with a single-cell suspension.
-
Wash cells with ice-cold PBS.
-
Resuspend cells in FACS buffer to a concentration of 1x10^6 cells/100 µL.
-
-
Staining:
-
Prepare four tubes:
-
Unstained Control: 100 µL of cell suspension.
-
This compound Control: Add this compound to the cell suspension at a concentration equivalent to the fluorophore concentration of the primary antibody.
-
Isotype Control: Add the AF488-conjugated isotype control antibody at the same concentration as the primary antibody.
-
Primary Antibody: Add the AF488-conjugated primary antibody at its optimal concentration.
-
-
Incubate all tubes for 30 minutes at 4°C in the dark.
-
-
Washing:
-
Wash the cells twice with 2 mL of cold FACS buffer.
-
Centrifuge at 300 x g for 5 minutes between washes.
-
-
Data Acquisition:
-
Resuspend the final cell pellet in 500 µL of FACS buffer.
-
Acquire the samples on a flow cytometer using the appropriate laser (e.g., 488 nm) and emission filter for AF488.
-
Immunofluorescence Microscopy
This protocol outlines the steps for using this compound as a control in immunofluorescence staining of adherent cells.
Materials:
-
Cells grown on coverslips
-
PBS
-
Fixation Buffer (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS, for intracellular targets)
-
Blocking Buffer (e.g., 5% BSA in PBS)
-
AF488-conjugated primary antibody
-
AF488-conjugated isotype control
-
This compound
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Sample Preparation:
-
Fix cells with Fixation Buffer for 15 minutes at room temperature.
-
Wash three times with PBS.
-
If staining an intracellular target, permeabilize the cells with Permeabilization Buffer for 10 minutes.
-
Wash three times with PBS.
-
-
Blocking:
-
Block non-specific binding sites by incubating in Blocking Buffer for 1 hour at room temperature.
-
-
Incubation:
-
Prepare four sets of coverslips:
-
Unstained Control: Incubate in Blocking Buffer.
-
This compound Control: Incubate in Blocking Buffer containing this compound at a concentration equivalent to the fluorophore concentration of the primary antibody.
-
Isotype Control: Incubate in Blocking Buffer containing the AF488-conjugated isotype control at the same concentration as the primary antibody.
-
Primary Antibody: Incubate in Blocking Buffer containing the AF488-conjugated primary antibody at its optimal dilution.
-
-
Incubate for 1 hour at room temperature in a humidified chamber, protected from light.
-
-
Washing:
-
Wash three times with PBS for 5 minutes each.
-
-
Mounting and Imaging:
-
Mount the coverslips onto microscope slides using antifade mounting medium.
-
Image the slides using a fluorescence microscope with the appropriate filter set for AF488.
-
Mandatory Visualizations
Experimental Workflow for Antibody Specificity Validation
The following diagram illustrates a typical workflow for validating the specificity of a fluorescently labeled antibody, incorporating this compound as a crucial control.
Cellular Uptake Pathway Assessment
This diagram illustrates the use of this compound to control for non-specific uptake in a study investigating the internalization of a fluorescently labeled ligand.
Conclusion
References
The Hydrophilic Advantage of Alexa Fluor™ 488 Dyes: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the hydrophilic properties of Alexa Fluor™ 488 (AF488), a fluorescent dye widely utilized in biological research. Understanding the core chemical characteristics that contribute to its hydrophilicity is crucial for optimizing experimental design, achieving high-quality data, and ensuring reproducible results in applications ranging from fluorescence microscopy to flow cytometry.
The Chemical Foundation of AF488's Hydrophilicity
Alexa Fluor™ 488 was engineered to improve upon the properties of its parent dye, fluorescein.[1] A key chemical modification in the development of the Alexa Fluor™ family, including AF488, is sulfonation.[1][2][3] This process involves adding sulfonate (SO₃⁻) groups to the core structure of the fluorophore.
These sulfonate groups are highly polar and negatively charged at physiological pH. This modification has two primary effects:
-
Increased Water Solubility: The presence of sulfonate groups makes the AF488 molecule significantly more soluble in aqueous solutions compared to its non-sulfonated counterparts.[2][4][5][6] This is a critical feature for biological applications, which are predominantly conducted in aqueous buffers.
-
Reduced Aggregation: The negative charges on the sulfonate groups cause electrostatic repulsion between individual dye molecules. This repulsion minimizes the tendency of the dyes to aggregate, which is a common problem with more hydrophobic fluorophores that can lead to signal quenching and non-specific artifacts.[4][7]
The enhanced water solubility and resistance to aggregation are central to the superior performance of AF488 in many biological assays.[8]
Caption: Chemical modification pathway from a parent dye to AF488.
Quantitative Analysis of Hydrophilicity
The hydrophilicity of a molecule can be quantitatively described by its distribution coefficient, LogD. LogD is the ratio of a compound's concentration in a non-polar solvent (like octanol) to its concentration in an aqueous solvent (like water) at a given pH. A more negative LogD value indicates greater hydrophilicity.
Studies have shown that AF488 is a highly hydrophilic dye, a property that is crucial for minimizing non-specific binding in sensitive applications like single-molecule tracking.[9] The hydrophobicity of a dye is a strong predictor of its tendency to cause non-specific binding to substrates.[9]
Table 1: Comparison of Hydrophilicity (LogD) for Select Fluorophores
| Fluorophore | LogD | Net Charge | Classification |
| Alexa Fluor™ 488 | -7.1 | -3 | Highly Hydrophilic |
| Fluorescein | -1.5 | -2 | Moderately Hydrophilic |
| Tetramethylrhodamine (TMR) | -1.1 | 0 | Less Hydrophilic |
| Atto 647N | +1.9 | +1 | Hydrophobic |
Data adapted from a study on fluorescent probe artifacts. The LogD values were calculated using Marvin Sketch software.[9]
Impact on Bioconjugation and Staining Performance
The hydrophilic nature of AF488 directly translates to significant advantages in the labeling of biomolecules and subsequent imaging or detection applications.
-
Superior Conjugation Efficiency: Because AF488 is highly water-soluble, conjugation reactions with proteins (like antibodies) can be performed entirely in aqueous buffers without the need for organic solvents.[2][5] This prevents the potential denaturation of sensitive proteins and reduces the risk of conjugate precipitation during the reaction or storage.[2][8]
-
Reduced Non-Specific Binding: Hydrophobic dyes have a higher propensity to bind non-specifically to cellular components and experimental surfaces, leading to high background fluorescence and a poor signal-to-noise ratio.[9][10] The high hydrophilicity of AF488 minimizes these interactions, resulting in cleaner, more specific staining and clearer images.[9]
-
Enhanced Brightness and Photostability: The sulfonation of AF488 not only increases its hydrophilicity but also contributes to its superior brightness and photostability compared to fluorescein.[3][5][11] The repulsion between dye molecules on a labeled protein reduces self-quenching, allowing for higher degrees of labeling without a proportional loss of fluorescence, which results in brighter conjugates.[4][12]
-
pH Insensitivity: Unlike fluorescein, whose fluorescence is significantly quenched at acidic pH, AF488 maintains its bright fluorescence over a broad pH range of approximately 4 to 10.[2][11][13] This makes it a more reliable probe in various biological environments where pH can fluctuate.
Caption: Impact of dye hydrophilicity on staining quality.
Experimental Protocols
Protocol 1: Preparation of an AF488 NHS Ester Stock Solution
This protocol describes the preparation of a concentrated stock solution of amine-reactive AF488, which is a common starting point for bioconjugation.
-
Materials:
-
Alexa Fluor™ 488 NHS Ester
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO), high quality[7][14]
-
Microcentrifuge tubes
-
Pipettes
-
-
Methodology:
-
Bring the vial of AF488 NHS ester to room temperature before opening to prevent moisture condensation.
-
Briefly centrifuge the vial to ensure all the lyophilized powder is at the bottom.
-
Prepare the desired volume of anhydrous DMSO. It is critical to use an anhydrous solvent to prevent premature hydrolysis of the reactive NHS ester group.[14]
-
Add the anhydrous DMSO directly to the vial to create a stock solution, typically at a concentration of 10 mg/mL.[6][14]
-
Vortex thoroughly until the dye is completely dissolved.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C, protected from light and moisture.
-
Protocol 2: General Antibody Conjugation with AF488 NHS Ester
This protocol provides a general workflow for labeling a primary antibody with AF488 NHS ester.
Caption: Experimental workflow for antibody conjugation with AF488 NHS Ester.
-
Materials:
-
Antibody (1-2 mg/mL, free of amine-containing buffers like Tris)
-
Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.3-8.5
-
AF488 NHS Ester stock solution (from Protocol 1)
-
Purification column (e.g., Sephadex G-25 spin column)
-
Storage Buffer (e.g., PBS with a stabilizer like BSA)
-
-
Methodology:
-
Antibody Preparation: Ensure the antibody is in an amine-free buffer at a suitable concentration. If necessary, perform a buffer exchange into the Reaction Buffer.
-
Reaction Setup: Add the AF488 NHS ester stock solution to the antibody solution. The molar ratio of dye to antibody needs to be optimized but a starting point is often 10-20 moles of dye per mole of antibody.
-
Incubation: Gently mix the reaction and incubate for 1 hour at room temperature, protected from light.[6] The slightly alkaline pH facilitates the reaction between the NHS ester and primary amines on the antibody.[14][15]
-
Purification: Separate the labeled antibody from the unreacted, hydrolyzed dye using a size-exclusion chromatography column.[16] This step is crucial to remove free dye that would otherwise contribute to high background fluorescence.
-
Storage: The purified conjugate should be stored at 4°C, protected from light.[16] Adding a protein stabilizer like BSA can increase its shelf life.
-
Conclusion
The hydrophilic properties of Alexa Fluor™ 488, imparted by chemical sulfonation, are a cornerstone of its success as a fluorescent probe. These properties lead to high water solubility, reduced aggregation, and minimal non-specific binding, which collectively contribute to brighter, more specific, and more reliable staining in a wide array of biological applications. For researchers, selecting AF488 means choosing a dye engineered for high performance in the demanding aqueous environment of biological systems.
References
- 1. Alexa Fluor - Wikipedia [en.wikipedia.org]
- 2. bitesizebio.com [bitesizebio.com]
- 3. Alexa Fluor series fluorescent dyes and equivalents | AxisPharm [axispharm.com]
- 4. researchgate.net [researchgate.net]
- 5. chem.uci.edu [chem.uci.edu]
- 6. vectorlabs.com [vectorlabs.com]
- 7. benchchem.com [benchchem.com]
- 8. The different Personalities of Fluorophores (no one is perfect) — Luminous Bioanalytical Consulting [cytometry.me]
- 9. Hydrophobic Fluorescent Probes Introduce Artifacts into Single Molecule Tracking Experiments Due to Non-Specific Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Background in Fluorescence Imaging | Thermo Fisher Scientific - TW [thermofisher.com]
- 11. Fluorescent Dyes for Secondary Antibodies - dianova [dianova.com]
- 12. Alexa Fluor® 488 色素 | Thermo Fisher Scientific - JP [thermofisher.com]
- 13. Fluorophore Characteristics - Jackson Immuno [jacksonimmuno.com]
- 14. benchchem.com [benchchem.com]
- 15. Antibody Conjugation Techniques | FluoroFinder [fluorofinder.com]
- 16. Conjugation of Fluorochromes to Monoclonal Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
AF488 Dye Family: A Technical Guide for Biological Research
An In-depth Overview for Researchers, Scientists, and Drug Development Professionals
The Alexa Fluor 488 (AF488) dye family is a collection of exceptionally bright, photostable, and pH-insensitive fluorescent dyes that have become indispensable tools in biological research.[1][2][3] With an excitation maximum tailored for the common 488 nm laser line, AF488 is a versatile fluorophore for a wide array of applications, including fluorescence microscopy, flow cytometry, and immunofluorescence-based assays.[1][4] This technical guide provides a comprehensive overview of the AF488 dye family, its physicochemical properties, and detailed protocols for its use in key biological research applications.
Core Properties and Advantages
AF488 is a sulfonated xanthene dye, a chemical modification of the fluorescein (B123965) scaffold that significantly enhances its performance.[2] This structural alteration confers several key advantages over traditional green fluorophores like Fluorescein (FITC), making it a superior choice for demanding imaging applications. The primary benefits include:
-
High Brightness: AF488 exhibits a high extinction coefficient and a remarkable quantum yield, resulting in exceptionally bright fluorescent conjugates.[1][5] This allows for the detection of low-abundance targets with greater sensitivity.
-
Exceptional Photostability: A hallmark of the AF488 dye is its resistance to photobleaching.[1][6] This allows for longer exposure times and time-lapse imaging without significant signal loss, a critical feature for high-resolution microscopy.
-
pH Insensitivity: The fluorescence of AF488 is stable over a broad pH range (pH 4-10), ensuring reliable performance in various biological buffers and cellular environments.[3][7]
-
Hydrophilicity: The sulfonation of the dye structure increases its water solubility, which minimizes the potential for aggregation and non-specific binding of its conjugates.[3]
Quantitative Data Summary
For easy comparison, the key quantitative properties of the AF488 dye are summarized in the table below.
| Property | Value |
| Maximum Excitation Wavelength | 495 - 496 nm[1][5] |
| Maximum Emission Wavelength | 519 nm[1][5] |
| Molar Extinction Coefficient | ~71,000 - 73,000 cm⁻¹M⁻¹[1][5][7] |
| Quantum Yield | ~0.92[1][6] |
| Photostability | High[1][6] |
| pH Sensitivity | Low (stable between pH 4-10)[7] |
Experimental Protocols
I. Protein Labeling with AF488 NHS Ester
N-hydroxysuccinimidyl (NHS) esters are the most common reactive form of AF488 for labeling proteins and other biomolecules containing primary amines.[7][8] The NHS ester reacts with primary amines (such as the side chain of lysine (B10760008) residues) under mild alkaline conditions to form a stable amide bond.
Materials:
-
Protein to be labeled (in an amine-free buffer like PBS; concentration ≥ 2 mg/mL)[7]
-
AF488 NHS Ester (prepare a 10 mg/mL stock solution in anhydrous DMSO immediately before use)[7]
-
Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.3-8.5[7]
-
Purification column (e.g., Sephadex G-25) or dialysis cassette[7]
-
Phosphate Buffered Saline (PBS)
Procedure:
-
Antibody Preparation: Ensure the antibody is in an amine-free buffer. If necessary, perform a buffer exchange. Adjust the antibody concentration to at least 2 mg/mL.[7]
-
Reaction Buffer Adjustment: Add 1/10th volume of 1 M sodium bicarbonate to the antibody solution to raise the pH to ~8.3.[7]
-
Dye Addition: Calculate the required volume of the 10 mg/mL AF488 NHS ester stock solution to achieve the desired molar ratio (a 10:1 dye-to-antibody molar ratio is a good starting point). Slowly add the dye to the antibody solution while gently vortexing.[7][9]
-
Incubation: Incubate the reaction for 1 hour at room temperature, protected from light.[7]
-
Purification: Remove the unreacted dye by passing the reaction mixture through a gel filtration column or by dialysis against PBS.[7] The first colored fractions will contain the labeled antibody.
-
Determination of Degree of Labeling (DOL) (Optional but Recommended): Measure the absorbance of the purified conjugate at 280 nm (for protein) and 494 nm (for AF488). The DOL can be calculated using the following formula:
-
DOL = (A₄₉₄ × ε_protein) / ((A₂₈₀ - (A₄₉₄ × CF)) × ε_dye)
-
Where:
-
A₄₉₄ and A₂₈₀ are the absorbances at 494 nm and 280 nm, respectively.
-
ε_protein is the molar extinction coefficient of the protein at 280 nm.
-
ε_dye is the molar extinction coefficient of AF488 at 494 nm (~71,000 cm⁻¹M⁻¹).
-
CF is the correction factor for the absorbance of the dye at 280 nm (typically ~0.11 for AF488).
-
-
II. Immunofluorescence Staining with AF488-Conjugated Secondary Antibody
This protocol provides a general workflow for indirect immunofluorescence staining of cultured cells.
Materials:
-
Cells grown on coverslips
-
Fixation Buffer: 4% Paraformaldehyde in PBS
-
Permeabilization Buffer: 0.1-0.5% Triton X-100 in PBS (for intracellular targets)
-
Blocking Buffer: 1-5% BSA or normal serum in PBS
-
Primary Antibody (specific to the target of interest)
-
AF488-conjugated Secondary Antibody (specific to the host species of the primary antibody)
-
Wash Buffer: PBS with 0.1% Tween-20 (PBST)
-
Antifade Mounting Medium with a nuclear counterstain (e.g., DAPI)
Procedure:
-
Cell Fixation: Wash cells with PBS and then fix with 4% paraformaldehyde for 15 minutes at room temperature.[7]
-
Washing: Wash the cells three times with PBS.
-
Permeabilization (for intracellular targets): Incubate cells with Permeabilization Buffer for 10-15 minutes.
-
Blocking: Incubate the cells with Blocking Buffer for at least 1 hour at room temperature to minimize non-specific antibody binding.[7]
-
Primary Antibody Incubation: Dilute the primary antibody to its optimal concentration in Blocking Buffer and incubate with the cells for 1 hour at room temperature or overnight at 4°C.
-
Washing: Wash the cells three to five times for 5-10 minutes each with Wash Buffer.[7]
-
Secondary Antibody Incubation: Dilute the AF488-conjugated secondary antibody in Blocking Buffer and incubate for 1 hour at room temperature, protected from light.[10]
-
Washing: Repeat the washing steps as in step 6.
-
Mounting: Mount the coverslips onto microscope slides using an antifade mounting medium containing a nuclear counterstain.
-
Imaging: Visualize the stained cells using a fluorescence microscope equipped with appropriate filters for AF488 (excitation ~495 nm, emission ~519 nm).
Visualizations
References
- 1. FluoroFinder [app.fluorofinder.com]
- 2. Alexa Fluor - Wikipedia [en.wikipedia.org]
- 3. bitesizebio.com [bitesizebio.com]
- 4. Alexa Fluor 488 dye | Thermo Fisher Scientific - TW [thermofisher.com]
- 5. chem.uci.edu [chem.uci.edu]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. fluidic.com [fluidic.com]
- 9. docs.aatbio.com [docs.aatbio.com]
- 10. img.abclonal.com [img.abclonal.com]
An In-depth Technical Guide to the Storage and Handling of AF488 Carboxylic Acid
For researchers, scientists, and drug development professionals utilizing AF488 carboxylic acid, ensuring its stability and proper handling is paramount for reproducible and reliable experimental outcomes. This guide provides a comprehensive overview of the recommended storage and handling conditions for this compound, including detailed protocols and safety precautions.
Storage Conditions
Proper storage of this compound is critical to maintain its fluorescent properties and chemical integrity. The recommended storage conditions for both the solid form and reconstituted solutions are summarized below.
| Form | Storage Temperature | Light Conditions | Duration | Additional Notes |
| Solid (Lyophilized) | -20°C | In the dark | Up to 12 months | Desiccate to prevent moisture accumulation.[1] |
| -5 to -30°C | Protect from light | At least 3 months | ||
| Reconstituted Solution | 2-8°C | Protect from light | Up to 1 year | In aqueous buffer, DMSO, or DMF.[2] |
| -80°C | In the dark | Long-term (aliquoted) | For aliquots suspended in sterile water and then lyophilized.[3] |
Solubility and Reconstitution
This compound exhibits good solubility in several common laboratory solvents. The choice of solvent will depend on the intended application.
| Solvent | Concentration | Notes |
| Dimethyl sulfoxide (B87167) (DMSO) | 1–10 mg/mL | High-quality, anhydrous DMSO is recommended.[2] If the dye does not dissolve immediately, let it sit for 1-2 minutes and mix again.[3] |
| Dimethylformamide (DMF) | 1–10 mg/mL | High-quality, anhydrous DMF should be used.[2] |
| Aqueous Buffer (e.g., PBS) | 1–10 mg/mL | The fluorescence of AF488 is stable within a pH range of 4 to 10.[4] |
| Sterile Water | - | Can be used for initial suspension before aliquoting and lyophilization for long-term storage.[3] |
Experimental Protocols
Reconstitution of Solid this compound
Objective: To properly dissolve solid this compound for use in experiments or for short-term storage.
Materials:
-
Vial of solid this compound
-
High-quality anhydrous DMSO, DMF, or aqueous buffer (e.g., PBS)
-
Vortex mixer
-
Pipettes and sterile, light-blocking microcentrifuge tubes
Methodology:
-
Before opening, allow the vial of solid this compound to equilibrate to room temperature to prevent moisture condensation.
-
Add the desired volume of solvent (e.g., anhydrous DMSO) to the vial to achieve a final concentration of 1–10 mg/mL.[2]
-
Vortex the solution until the dye is completely dissolved. If immediate dissolution does not occur, let the tube sit for 1-2 minutes and mix again.[3]
-
For immediate use, proceed with the experimental protocol.
-
For short-term storage, transfer the reconstituted solution to a light-blocking tube and store at 2-8°C.[2]
Aliquoting for Long-Term Storage
Objective: To prepare aliquots of this compound for long-term storage to minimize freeze-thaw cycles.
Materials:
-
Reconstituted this compound solution
-
Sterile, light-blocking microcentrifuge tubes
-
Lyophilizer (optional)
Methodology:
-
Based on a protocol for a similar Alexa Fluor dye, suspend 1mg of the dye in 500µl of sterile water.[3]
-
Divide the suspension into smaller, single-use aliquots (e.g., 12.5µl).[3]
-
For optimal long-term stability, lyophilize the aliquots.[3]
-
Store the lyophilized aliquots at -80°C in the dark.[3]
-
When needed, reconstitute a single aliquot in anhydrous DMSO immediately before use.[3]
Handling and Safety
Fluorescent dyes require careful handling to prevent contamination, degradation, and potential safety hazards.
Personal Protective Equipment (PPE):
-
Always wear disposable latex or nitrile gloves.[5]
-
Wear chemical splash goggles and a lab coat.
General Handling:
-
Avoid prolonged exposure to light, as fluorescent dyes are light-sensitive.[4][6]
-
Handle in a well-ventilated area.
-
Avoid contact with skin and eyes.
-
Wash hands thoroughly after handling.
Spill Cleanup:
-
In case of a spill, wear appropriate PPE.
-
For small spills, absorb with an inert material and dispose of it according to local regulations.
-
Clean the affected area with a suitable solvent cleaner.[5]
Visualization of Handling Workflow
The following diagram illustrates the recommended workflow for the storage and handling of this compound.
Caption: Recommended workflow for the storage and handling of this compound.
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. Alexa Fluor™ 488 Carboxylic Acid, tris(triethylammonium) salt, 5 mg - FAQs [thermofisher.com]
- 3. Protocols – Bree Aldridge Lab, Tufts University [sites.tufts.edu]
- 4. lumiprobe.com [lumiprobe.com]
- 5. TIPS FOR AVOIDING & CLEANING FLUORESCENT DYE SPILLS [onestopndt.com]
- 6. Fluorescent Pigment Handling and Precautions - Blog [geecolor.com]
AF488 Carboxylic Acid: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide provides core technical information and practical protocols for the proficient use of AF488 carboxylic acid, a versatile fluorescent probe. AF488, an abbreviation for Alexa Fluor® 488, is a bright, photostable, and green-fluorescent dye widely employed in various life science applications. The carboxylic acid derivative serves as a crucial building block for bioconjugation, enabling the fluorescent labeling of a wide array of biomolecules.
Core Technical Data
This compound is characterized by its robust photophysical properties, making it a preferred choice for sensitive and demanding fluorescence-based assays.
| Property | Value | Reference |
| CAS Number | 1027930-57-9 | [1] |
| Excitation Maximum (λex) | 495 - 499 nm | [1][2] |
| Emission Maximum (λem) | 519 - 520 nm | [1][2][3] |
| Molar Extinction Coefficient | ~71,000 - 73,000 cm⁻¹M⁻¹ | [4][5] |
| Fluorescence Quantum Yield | ~0.92 | [1] |
| Molecular Formula | C₂₁H₁₁N₂O₁₁S₂ | [1] |
| Molecular Weight | ~531.5 g/mol | [1] |
Applications in Research and Development
The exceptional brightness and photostability of AF488 make it highly suitable for a range of applications, including:
-
Microscopy and Cellular Imaging: Its strong fluorescence and resistance to photobleaching allow for high-resolution imaging and extended time-lapse experiments.[6][7]
-
Flow Cytometry: The dye's spectral properties are well-matched for excitation by the common 488 nm argon-ion laser line used in flow cytometers.[7]
-
Bioconjugation: this compound is the precursor for creating reactive esters (e.g., NHS or TFP esters) used to label proteins, antibodies, and peptides.[6][8][9][10][11] This enables the tracking and quantification of these molecules in various assays.
-
Homogeneous Immunoassays: Utilized in Fluorescence Resonance Energy Transfer (FRET) based assays for the detection of analytes like prostate-specific antigen.[12]
Experimental Protocols
General Workflow for Protein Labeling via AF488 Reactive Esters
This workflow outlines the fundamental steps for conjugating AF488 to a protein of interest using an amine-reactive ester derivative of this compound.
References
- 1. BP Fluor 488 acid, Alexa Fluor 488 acid equivalent, 1027930-57-9 | BroadPharm [broadpharm.com]
- 2. Spectrum [Alexa Fluor 488] | AAT Bioquest [aatbio.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. tools.thermofisher.com [tools.thermofisher.com]
- 5. Amine Analysis Using AlexaFluor 488 Succinimidyl Ester and Capillary Electrophoresis with Laser-Induced Fluorescence - PMC [pmc.ncbi.nlm.nih.gov]
- 6. lumiprobe.com [lumiprobe.com]
- 7. broadpharm.com [broadpharm.com]
- 8. lumiprobe.com [lumiprobe.com]
- 9. Alexa Fluor™ 488 5-TFP (Alexa Fluor™ 488 Carboxylic Acid, 2,3,5,6-Tetrafluorophenyl Ester), 5-isomer 1 mg [thermofisher.com]
- 10. Alexa Fluor 488 5-TFP (Alexa Fluor 488 Carboxylic Acid, 2,3,5,6-Tetrafluorophenyl Ester), 5-isomer | LabX.com [labx.com]
- 11. Invitrogen Alexa Fluor 488 5-TFP (Alexa Fluor 488 Carboxylic Acid, 2,3,5,6-Tetrafluorophenyl Ester), 5-isomer 1 mg | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.co.uk]
- 12. researchgate.net [researchgate.net]
principle of fluorescence for AF488 dye
An In-depth Technical Guide to the Principles of Fluorescence for the AF488 Dye
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the core principles governing the fluorescence of the Alexa Fluor 488 (AF488) dye, a widely used fluorophore in biological research and drug development. We will delve into the photophysical mechanisms of fluorescence, detail the specific characteristics of AF488, and provide standardized experimental protocols for its application.
Core Principles of Fluorescence
Fluorescence is a photoluminescent process wherein a molecule, known as a fluorophore, absorbs photons of a specific energy and subsequently emits photons of lower energy (longer wavelength). This phenomenon can be elegantly explained by the Jablonski diagram.[1][2][3]
The Jablonski Diagram
The Jablonski diagram illustrates the electronic and vibrational states of a molecule and the transitions between them.[1][4] The process of fluorescence involves three key stages:
-
Excitation: A fluorophore in its ground electronic state (S₀) absorbs a photon of light. This absorption event is very rapid, occurring on the femtosecond (10⁻¹⁵ s) timescale, and elevates the fluorophore to a higher electronic and vibrational state (e.g., S₁ or S₂).[5] The energy of the absorbed photon must match the energy difference between the ground and excited states.
-
Non-radiative Relaxation: Following excitation, the fluorophore rapidly loses some of its energy through non-radiative processes. This includes internal conversion, where the molecule transitions to a lower electronic state without emitting a photon, and vibrational relaxation, where it loses vibrational energy as heat to the surrounding environment.[2][5] These relaxation processes are much faster than fluorescence, occurring in picoseconds (10⁻¹² s).[5] Consequently, fluorescence emission almost always occurs from the lowest vibrational level of the first excited singlet state (S₁).
-
Emission: From the lowest vibrational level of the S₁ state, the fluorophore returns to the ground electronic state (S₀) by emitting a photon. This radiative transition is known as fluorescence.[4] The emitted photon has lower energy and a longer wavelength than the absorbed photon, a phenomenon known as the Stokes Shift. The fluorescence lifetime, or the average time the molecule spends in the excited state before returning to the ground state, is typically on the order of nanoseconds (10⁻⁹ s).[3][6]
Jablonski diagram illustrating the principle of fluorescence.
Alexa Fluor 488 (AF488): A High-Performance Fluorophore
Alexa Fluor 488 is a bright, green-fluorescent dye that is a sulfonated derivative of fluorescein (B123965).[7] This chemical modification results in several advantages over its parent molecule, including increased photostability and pH insensitivity.[7][8] AF488 is one of the most popular fluorescent dyes used in various biological applications, including fluorescence microscopy and flow cytometry.[9][10]
Quantitative Data for AF488
The performance of a fluorophore is characterized by several key quantitative parameters. The table below summarizes these properties for AF488.
| Property | Value | Reference |
| Excitation Maximum (λex) | 493 - 499 nm | [9][11][12] |
| Emission Maximum (λem) | 519 - 520 nm | [9][11][12] |
| Molar Extinction Coefficient (ε) | ~71,000 cm⁻¹M⁻¹ | [9][13] |
| Quantum Yield (Φ) | 0.92 | [9][13][14] |
| Fluorescence Lifetime (τ) | ~4.1 ns | [6][8] |
Key Advantages of AF488
-
High Brightness: The brightness of a fluorophore is proportional to the product of its molar extinction coefficient and quantum yield.[13] AF488's high values for both parameters make it an exceptionally bright dye, enabling the detection of low-abundance targets.[14]
-
Photostability: AF488 is significantly more photostable than fluorescein, meaning it is less susceptible to photochemical destruction (photobleaching) upon prolonged exposure to excitation light.[8][15][16] This allows for longer observation times and more robust image acquisition.
-
pH Insensitivity: The fluorescence intensity of AF488 is stable over a broad pH range (pH 4-10), which is a significant advantage over fluorescein, whose fluorescence is quenched at acidic pH.[7][8]
-
Water Solubility: The sulfonation of the dye makes it highly water-soluble, preventing aggregation and precipitation in aqueous buffers.[14]
Experimental Protocols
Detailed and standardized protocols are crucial for obtaining reliable and reproducible fluorescence data. Below are methodologies for key experiments involving AF488.
Determination of Fluorescence Quantum Yield (Relative Method)
The relative method for determining fluorescence quantum yield involves comparing the fluorescence of a test sample to that of a standard with a known quantum yield.[3]
Principle: When solutions of a standard and a test sample have identical absorbance at the same excitation wavelength, they are assumed to be absorbing the same number of photons. Therefore, the ratio of their integrated fluorescence intensities is proportional to the ratio of their quantum yields.[3][13]
Materials:
-
Spectrofluorometer
-
UV-Vis Spectrophotometer
-
1 cm path length quartz cuvettes
-
AF488 solution of unknown quantum yield
-
Fluorescence standard with a known quantum yield in a similar spectral range (e.g., fluorescein in 0.1 M NaOH, Φ = 0.92)[17]
-
High-purity solvent (e.g., spectroscopic grade ethanol (B145695) or phosphate-buffered saline, PBS)
Procedure:
-
Prepare a series of dilutions for both the AF488 sample and the fluorescein standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.[3]
-
Measure the absorbance spectra of all solutions using the UV-Vis spectrophotometer.
-
Measure the fluorescence emission spectra of all solutions using the spectrofluorometer. Ensure the same excitation wavelength is used for all samples.
-
Integrate the area under the emission curve for each spectrum to obtain the integrated fluorescence intensity.
-
Plot a graph of integrated fluorescence intensity versus absorbance for both the AF488 sample and the fluorescein standard.
-
Calculate the quantum yield of the AF488 sample (Φx) using the following equation:
Φx = Φst * (Gradx / Gradst) * (nx² / nst²)
Where:
-
Φst is the quantum yield of the standard.
-
Gradx and Gradst are the gradients of the plots for the sample and standard, respectively.
-
nx and nst are the refractive indices of the sample and standard solutions (if different solvents are used).[2]
-
Workflow for determining relative fluorescence quantum yield.
Immunofluorescence Microscopy Protocol for Cultured Cells
This protocol provides a general guideline for immunofluorescent staining of cultured cells using an AF488-conjugated secondary antibody.
Materials:
-
Cultured cells grown on coverslips
-
Phosphate-Buffered Saline (PBS)
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% Bovine Serum Albumin (BSA) in PBS)
-
Primary antibody specific to the target antigen
-
AF488-conjugated secondary antibody that recognizes the primary antibody's host species
-
Antifade mounting medium
-
Fluorescence microscope with appropriate filter sets for AF488
Procedure:
-
Cell Culture and Fixation:
-
Grow cells to the desired confluency on sterile coverslips in a petri dish.
-
Gently wash the cells three times with PBS.
-
Fix the cells by incubating with 4% paraformaldehyde for 10-15 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization (for intracellular antigens):
-
If the target antigen is intracellular, permeabilize the cells by incubating with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Blocking:
-
Block non-specific antibody binding by incubating the cells with 1% BSA in PBS for 30-60 minutes at room temperature.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody to its optimal concentration in the blocking buffer.
-
Incubate the cells with the diluted primary antibody for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Secondary Antibody Incubation:
-
Dilute the AF488-conjugated secondary antibody in the blocking buffer. Protect from light from this point forward.
-
Incubate the cells with the diluted secondary antibody for 1 hour at room temperature in a dark, humidified chamber.
-
Wash the cells three times with PBS for 5 minutes each in the dark.
-
-
Mounting and Imaging:
-
Mount the coverslips onto microscope slides using an antifade mounting medium.
-
Seal the edges of the coverslip with nail polish to prevent drying.
-
Image the slides using a fluorescence microscope equipped with a filter set appropriate for AF488 (excitation ~495 nm, emission ~519 nm).
-
Workflow for immunofluorescence microscopy.
Conclusion
Alexa Fluor 488 is a robust and versatile fluorescent dye that offers significant advantages for a wide range of biological applications. Its superior brightness, photostability, and pH insensitivity make it an excellent choice for researchers seeking high-quality and reproducible fluorescence data. By understanding the fundamental principles of fluorescence and adhering to standardized experimental protocols, scientists and drug development professionals can effectively harness the power of AF488 to advance their research.
References
- 1. Making sure you're not a bot! [opus4.kobv.de]
- 2. jasco-global.com [jasco-global.com]
- 3. chem.uci.edu [chem.uci.edu]
- 4. edinst.com [edinst.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Alexa Fluor 488 dye | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. hycultbiotech.com [hycultbiotech.com]
- 8. Immunofluorescence Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 9. downloads.micron.ox.ac.uk [downloads.micron.ox.ac.uk]
- 10. tools.thermofisher.com [tools.thermofisher.com]
- 11. ZEISS Microscopy Online Campus | Practical Considerations for Spectral Imaging [zeiss-campus.magnet.fsu.edu]
- 12. ibidi.com [ibidi.com]
- 13. protocols.io [protocols.io]
- 14. Immunofluorescence Troubleshooting | Tips & Tricks | StressMarq Biosciences Inc. [stressmarq.com]
- 15. usbio.net [usbio.net]
- 16. Immunofluorescence (IF) Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 17. iss.com [iss.com]
Alexa Fluor 488: A Technical Guide to Quantum Yield and Extinction Coefficient
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the key photophysical properties of Alexa Fluor 488, a widely used green-fluorescent dye. This guide will detail its quantum yield and extinction coefficient, provide methodologies for their determination, and illustrate a typical experimental workflow.
Core Photophysical Properties of Alexa Fluor 488
Alexa Fluor 488 is renowned for its high fluorescence quantum yield and large extinction coefficient, contributing to its exceptional brightness and sensitivity in a variety of applications.[1] These properties, along with its high photostability and pH insensitivity over a broad range, make it a superior alternative to fluorescein (B123965) (FITC).[2][3]
Quantitative Data Summary
The following table summarizes the key quantitative photophysical parameters of Alexa Fluor 488.
| Property | Value | Units | Notes |
| Quantum Yield (Φ) | 0.92 | - | Measured relative to fluorescein in 0.01 M NaOH.[4][5] |
| Molar Extinction Coefficient (ε) | 71,000 - 73,000 | cm⁻¹M⁻¹ | At the excitation maximum.[5][6] |
| Excitation Maximum (λex) | 493 - 499 | nm | The peak wavelength for light absorption.[5][7][8] |
| Emission Maximum (λem) | 519 - 520 | nm | The peak wavelength for fluorescence emission.[5][7][9] |
| Fluorescence Lifetime (τ) | ~4.1 | nanoseconds | The average time the molecule stays in its excited state.[2] |
Experimental Protocols
Accurate determination of the quantum yield and extinction coefficient is crucial for quantitative fluorescence studies. The following sections detail the standard methodologies for these measurements.
Determination of Fluorescence Quantum Yield: The Comparative Method
The most common and reliable method for determining the fluorescence quantum yield of a substance is the comparative method, which involves referencing a standard with a known quantum yield.[6][10][11]
Principle: When a solution of a reference standard and a test sample have the same absorbance at the same excitation wavelength, it is assumed that they are absorbing the same number of photons. Consequently, the ratio of their integrated fluorescence intensities is directly proportional to the ratio of their quantum yields.[10][11]
Materials:
-
Spectrofluorometer
-
UV-Vis Spectrophotometer
-
1 cm path length quartz cuvettes
-
Fluorescence standard with a known quantum yield (e.g., fluorescein in 0.01 M NaOH, Φ = 0.92)[4]
-
Test sample (Alexa Fluor 488)
-
Solvent (e.g., Phosphate Buffered Saline - PBS, pH 7.2)[4]
Procedure:
-
Prepare a series of dilute solutions of both the standard and the test sample in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.[10][11]
-
Measure the absorbance spectra of all solutions using a UV-Vis spectrophotometer.
-
Measure the fluorescence emission spectra of all solutions using a spectrofluorometer. The same excitation wavelength must be used for all samples.
-
Integrate the fluorescence emission spectra to obtain the total fluorescence intensity for each solution.
-
Plot the integrated fluorescence intensity versus absorbance for both the standard and the test sample.
-
Calculate the quantum yield of the test sample (Φ_X) using the following equation:
Φ_X = Φ_ST * (Slope_X / Slope_ST) * (η_X² / η_ST²)
Where:
-
Φ_ST is the quantum yield of the standard.
-
Slope_X is the slope of the plot for the test sample.
-
Slope_ST is the slope of the plot for the standard.
-
η_X and η_ST are the refractive indices of the test sample and standard solutions, respectively (if different solvents are used).
-
Determination of Molar Extinction Coefficient
The molar extinction coefficient of Alexa Fluor 488 can be determined by measuring the absorbance of a solution of known concentration using the Beer-Lambert law. When labeling a protein, the degree of labeling (DOL) must be determined to calculate the extinction coefficient of the dye-protein conjugate.[12][13]
Principle: The Beer-Lambert law states that the absorbance of a solution is directly proportional to its concentration and the path length of the light through the solution.
Materials:
-
UV-Vis Spectrophotometer
-
1 cm path length quartz cuvette
-
Solution of Alexa Fluor 488 of known concentration
Procedure:
-
Prepare a solution of the Alexa Fluor 488 conjugate of a known concentration in a suitable buffer (e.g., PBS).
-
Measure the absorbance of the solution at the excitation maximum (around 494 nm) using a spectrophotometer.
-
Calculate the molar extinction coefficient (ε) using the Beer-Lambert Law equation:
ε = A / (c * l)
Where:
-
A is the absorbance at the λmax.
-
c is the molar concentration of the dye.
-
l is the path length of the cuvette in cm (typically 1 cm).
-
For Protein Conjugates: To determine the extinction coefficient of Alexa Fluor 488 conjugated to a protein, the concentrations of both the protein and the dye must be determined.[12]
-
Measure the absorbance of the conjugate solution at 280 nm (A_280) and at the dye's maximum absorbance wavelength, ~494 nm (A_494).
-
Calculate the protein concentration , correcting for the dye's absorbance at 280 nm:
Protein Concentration (M) = [A_280 - (A_494 * CF)] / ε_protein
Where:
-
CF is the correction factor for the dye's absorbance at 280 nm (for Alexa Fluor 488, this is approximately 0.11).[12]
-
ε_protein is the molar extinction coefficient of the protein at 280 nm.
-
-
Calculate the dye concentration:
Dye Concentration (M) = A_494 / ε_dye
Where:
-
ε_dye is the molar extinction coefficient of the dye at its λmax (e.g., 71,000 cm⁻¹M⁻¹ for Alexa Fluor 488).[12]
-
-
Calculate the Degree of Labeling (DOL):
DOL = Dye Concentration (M) / Protein Concentration (M)
Visualizations
Experimental Workflow for Quantum Yield Determination
The following diagram illustrates the key steps in determining the fluorescence quantum yield of Alexa Fluor 488 using the comparative method.
Logical Relationship of Photophysical Properties
This diagram shows the relationship between the core photophysical properties that contribute to the overall brightness of a fluorophore like Alexa Fluor 488.
References
- 1. Alexa Fluor 488 dye | Thermo Fisher Scientific - CL [thermofisher.com]
- 2. Alexa Fluor Dyes Spanning the Visible and Infrared Spectrum—Section 1.3 | Thermo Fisher Scientific - JP [thermofisher.com]
- 3. bitesizebio.com [bitesizebio.com]
- 4. Fluorescence quantum yields (QY) and lifetimes (τ) for Alexa Fluor dyes—Table 1.5 | Thermo Fisher Scientific - HK [thermofisher.com]
- 5. FluoroFinder [app.fluorofinder.com]
- 6. benchchem.com [benchchem.com]
- 7. Spectrum [Alexa Fluor 488] | AAT Bioquest [aatbio.com]
- 8. Alexa Fluor 488® Secondary Antibodies - Jackson Immuno [jacksonimmuno.com]
- 9. ulab360.com [ulab360.com]
- 10. static.horiba.com [static.horiba.com]
- 11. chem.uci.edu [chem.uci.edu]
- 12. tools.thermofisher.com [tools.thermofisher.com]
- 13. tools.thermofisher.com [tools.thermofisher.com]
AF488 Carboxylic Acid: A Technical Guide for Use as a Reference Standard
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of AF488 carboxylic acid, a non-reactive form of the bright, photostable green-fluorescent dye AF488. Its stable fluorescence and high quantum yield make it an excellent reference standard for quantitative fluorescence-based assays, ensuring accuracy and reproducibility in experimental data.
Core Properties of this compound
This compound serves as an indispensable tool for calibrating fluorescence intensity and determining the concentration of AF488-labeled conjugates.[1] Its fluorescence is notably stable across a pH range of 4 to 10.[1]
Quantitative Data Summary
For accurate and reproducible experimental results, a thorough understanding of the physicochemical properties of a reference standard is crucial. The key spectral and physical characteristics of this compound are summarized in the table below.
| Property | Value | Source |
| Excitation Maximum (λex) | 495 nm | [2] |
| Emission Maximum (λem) | 519 nm | [2] |
| Molar Extinction Coefficient (ε) | > 65,000 cm⁻¹M⁻¹ | [2] |
| Quantum Yield (Φ) | 0.92 | [3][4][5] |
| Fluorescence Lifetime (τ) | ~4.1 ns | [2] |
| Molecular Formula | C₂₁H₁₃NO₉S₂ (as free acid) | N/A |
| Solubility | Good in DMSO, DMF | [1] |
| Storage Conditions | Store at -20°C in the dark, desiccated. Can be transported at room temperature for up to 3 weeks. Avoid prolonged light exposure. | [1] |
Experimental Protocols
The use of this compound as a reference standard is critical in experiments where the precise concentration of a fluorescently labeled molecule needs to be determined. This is particularly important in applications such as Fluorescence Resonance Energy Transfer (FRET), single-molecule detection, and quantitative microscopy.
Determining the Concentration of a Fluorescently Labeled Protein
This protocol outlines the steps to determine the concentration of a protein labeled with AF488 using this compound as a reference standard.
Materials:
-
This compound
-
AF488-labeled protein of unknown concentration
-
Amine-free buffer (e.g., Phosphate-Buffered Saline, PBS)
-
Spectrophotometer or Fluorometer
-
Cuvettes with a 1 cm pathlength
Procedure:
-
Preparation of a Standard Curve:
-
Prepare a stock solution of this compound of a known concentration in an appropriate solvent (e.g., DMSO).
-
Perform serial dilutions of the stock solution in the assay buffer (e.g., PBS) to create a series of standards with known concentrations.
-
Measure the fluorescence intensity of each standard at the emission maximum of AF488 (519 nm) using an excitation wavelength of 495 nm.
-
Plot the fluorescence intensity versus the concentration of the standards to generate a standard curve. The relationship should be linear within a certain concentration range.
-
-
Measurement of the Labeled Protein:
-
Ensure that all non-conjugated dye has been removed from the labeled protein sample through methods like dialysis or gel filtration.[6][7]
-
Measure the absorbance of the AF488-labeled protein solution at 280 nm (A₂₈₀) and at the absorbance maximum of the dye (A_max, typically 495 nm).[6] If the absorbance is high, dilute the sample and record the dilution factor.[7]
-
Measure the fluorescence intensity of the labeled protein solution under the same instrument settings used for the standard curve.
-
-
Calculation of Protein and Dye Concentration:
-
Correction for Dye Absorbance at 280 nm: The dye will have some absorbance at 280 nm, which needs to be corrected for to accurately determine the protein concentration. The correction factor (CF) is the ratio of the dye's absorbance at 280 nm to its absorbance at its maximum wavelength.[6]
-
Protein Concentration (M) = [A₂₈₀ - (A_max × CF)] / ε_protein [8]
-
Where ε_protein is the molar extinction coefficient of the specific protein at 280 nm.
-
-
Dye Concentration (M) = A_max / ε_dye
-
Where ε_dye is the molar extinction coefficient of AF488 ( > 65,000 cm⁻¹M⁻¹).
-
-
Alternatively, the concentration of the AF488 in the labeled protein sample can be determined by comparing its fluorescence intensity to the standard curve generated in step 1.
-
-
Determination of Degree of Labeling (DOL):
-
DOL = Molar concentration of the dye / Molar concentration of the protein [8]
-
This ratio indicates the average number of dye molecules conjugated to each protein molecule.
-
Visualization of Experimental Workflows
Workflow for Determining Labeled Protein Concentration
Caption: Workflow for concentration determination of a labeled protein.
Conceptual Workflow for a FRET-Based Binding Assay
Fluorescence Resonance Energy Transfer (FRET) is a powerful technique to study molecular interactions.[9] In a typical FRET assay, a donor fluorophore (e.g., AF488) transfers energy to an acceptor fluorophore when they are in close proximity.[9] The efficiency of this energy transfer is distance-dependent, providing a "molecular ruler" for biological interactions.[9] this compound can be used as a reference standard to accurately determine the concentration of the AF488-labeled donor molecule, which is crucial for quantitative FRET analysis.
Caption: Conceptual workflow of a FRET-based binding assay.
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. Alexa Fluor Dyes Spanning the Visible and Infrared Spectrum—Section 1.3 | Thermo Fisher Scientific - TW [thermofisher.com]
- 3. FluoroFinder [app.fluorofinder.com]
- 4. Fluorescence quantum yields (QY) and lifetimes (τ) for Alexa Fluor dyes—Table 1.5 | Thermo Fisher Scientific - US [thermofisher.com]
- 5. What is the quantum yield of Alexa Fluor 488? | AAT Bioquest [aatbio.com]
- 6. info.gbiosciences.com [info.gbiosciences.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. benchchem.com [benchchem.com]
- 9. people.bu.edu [people.bu.edu]
Methodological & Application
Application Notes and Protocols for Labeling Proteins with Alexa Fluor™ 488
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alexa Fluor™ 488 (AF488) is a bright, photostable, and pH-insensitive green fluorescent dye widely utilized for covalently labeling proteins and antibodies. Its spectral properties, with excitation and emission maxima at approximately 494 nm and 519 nm respectively, make it highly suitable for applications such as fluorescence microscopy, flow cytometry, and various immunoassays.[1][2] Effective protein labeling requires an understanding of the underlying chemistry to ensure optimal performance.
While the term "AF488 carboxylic acid" is specified, it's important to note that the carboxylic acid form of the dye is not directly reactive with proteins. To label proteins, the dye must be in an "activated" form. The most common method involves labeling primary amines (the ε-amino group of lysine (B10760008) residues and the N-terminus) using an amine-reactive derivative, such as AF488 N-hydroxysuccinimidyl (NHS) ester or tetrafluorophenyl (TFP) ester.[1][3][4] These esters react efficiently with primary amines at an alkaline pH to form stable amide bonds.[4]
This document provides a comprehensive protocol focused on the widely used amine-reactive chemistry for labeling proteins with AF488 NHS/TFP ester.
Principle of Amine Labeling
The conjugation of AF488 NHS/TFP ester to a protein is a nucleophilic acyl substitution reaction. The primary amine group on a protein acts as a nucleophile, attacking the carbonyl carbon of the NHS or TFP ester. This results in the formation of a stable covalent amide bond, linking the fluorophore to the protein, and the release of the NHS or TFP leaving group. The reaction is most efficient in a slightly basic buffer (pH 8.3–9.0) where the primary amines are deprotonated and thus more nucleophilic.[1][3][5]
References
Application Note: Covalent Conjugation of AF488 Carboxylic Acid to Primary Amines
Audience: Researchers, scientists, and drug development professionals.
Introduction
Alexa Fluor™ 488 (AF488) is a bright, photostable, and pH-insensitive green-fluorescent dye widely used for labeling biomolecules in various applications, including fluorescence microscopy, flow cytometry, and immunoassays.[1][2] The AF488 carboxylic acid derivative is a non-reactive form of the dye that can be covalently conjugated to primary amines (e.g., the ε-amino groups of lysine (B10760008) residues and the N-termini of proteins) after chemical activation.[1][3][4]
This document provides a detailed protocol for conjugating this compound to amine-containing molecules. The process involves a two-step chemical reaction. First, the carboxyl group of the dye is activated using a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of N-hydroxysulfosuccinimide (Sulfo-NHS) to form a more stable, amine-reactive Sulfo-NHS ester.[5][6][7] This intermediate then readily reacts with primary amines on the target molecule in the second step to form a stable, covalent amide bond.[3][8][9]
Reaction Principle and Workflow
The conjugation process is a two-step procedure designed to efficiently form a stable amide linkage between the AF488 dye and the target biomolecule.
-
Activation Step: The carboxyl group on AF488 is activated by EDC to form a highly reactive O-acylisourea intermediate.[6] This intermediate can react directly with amines but is unstable in aqueous solutions. The addition of Sulfo-NHS stabilizes this intermediate by converting it into a semi-stable, amine-reactive Sulfo-NHS ester, which improves coupling efficiency.[6][7] This step is optimally performed at a slightly acidic pH (4.5–7.2).[6]
-
Conjugation Step: The AF488 Sulfo-NHS ester reacts with primary amines on the target molecule. This reaction is highly dependent on pH; an optimal range of 8.3-8.5 ensures that the primary amines are deprotonated and sufficiently nucleophilic for an efficient reaction.[3][10][11][12][13]
Experimental Protocols
This section provides a general protocol for the activation of this compound and subsequent conjugation to a protein, such as an antibody. Optimization may be required for specific molecules.
Required Materials
-
Dye and Reagents: this compound, 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide Hydrochloride (EDC), N-hydroxysulfosuccinimide (Sulfo-NHS).
-
Buffers:
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 6.0.
-
Conjugation Buffer: 0.1 M Sodium Bicarbonate, pH 8.3. Amine-free buffers like PBS can also be used, with the pH adjusted prior to the reaction.[3] Buffers containing primary amines (e.g., Tris, glycine) must be avoided as they compete in the reaction.[3]
-
Quenching Buffer (Optional): 1 M Tris-HCl, pH 8.0.
-
-
Solvent: Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF).[3][12]
-
Purification: Size-exclusion chromatography column (e.g., Sephadex G-25) or dialysis equipment appropriate for the biomolecule's size.[4][14]
Protocol: Two-Step Conjugation
Step 1: Activation of this compound
-
Prepare Reagents: Allow all reagents to warm to room temperature before opening vials. Prepare EDC and Sulfo-NHS solutions immediately before use, as EDC is moisture-sensitive and hydrolyzes in water.[5]
-
Dissolve AF488: Dissolve this compound in high-quality anhydrous DMSO or DMF to a final concentration of 10 mg/mL.
-
Activate Dye:
-
In a microcentrifuge tube, combine this compound, EDC, and Sulfo-NHS in Activation Buffer (e.g., 0.1 M MES, pH 6.0). A typical molar ratio is 1:1.5:3 (AF488:EDC:Sulfo-NHS).
-
Incubate the mixture for 15-30 minutes at room temperature with gentle mixing.[5] This solution containing the activated AF488 Sulfo-NHS ester should be used immediately in the next step.
-
Step 2: Conjugation to Amine-Containing Protein
-
Prepare Protein:
-
Ensure the protein is in an amine-free buffer (e.g., 0.1 M Sodium Bicarbonate, pH 8.3).[3][11] If the protein is in a buffer like Tris or glycine, it must be exchanged into an appropriate buffer via dialysis or desalting column.[14]
-
The protein concentration should ideally be 2-10 mg/mL to ensure efficient labeling.[4]
-
-
Conjugation Reaction:
-
Add the freshly prepared activated AF488 Sulfo-NHS ester solution to the protein solution.
-
The molar ratio of dye to protein is critical for achieving the desired Degree of Labeling (DOL). For antibodies, a starting molar excess of 10:1 to 20:1 (dye:protein) is recommended.[3] This ratio may need to be optimized.
-
Incubate the reaction for 1-2 hours at room temperature, protected from light.[9] Gentle stirring or rotation can facilitate the reaction.
-
-
Quench Reaction (Optional): The reaction can be stopped by adding a quenching buffer (e.g., Tris-HCl) to a final concentration of 50-100 mM to consume any unreacted dye.
Step 3: Purification of the Conjugate
-
Remove Unreacted Dye: It is crucial to separate the AF488-protein conjugate from unreacted dye and reaction byproducts.[14]
-
Purification Method: Use a size-exclusion chromatography (desalting) column (e.g., Sephadex G-25) equilibrated with your desired storage buffer (e.g., PBS, pH 7.4).[4] Alternatively, perform extensive dialysis against the storage buffer.[14]
-
Collect Fractions: The first colored fractions to elute from the column will contain the labeled protein. Unconjugated dye will elute later.
-
Storage: Store the purified conjugate at 4°C for short-term use or in aliquots at -20°C for long-term storage. Protect from light.[2]
Data Presentation: Key Reaction Parameters
The success of the conjugation is dependent on several key parameters, summarized below.
| Parameter | Activation Step | Conjugation Step | Rationale |
| pH | 6.0 | 8.3 - 8.5 | EDC activation is more efficient at a slightly acidic pH.[6] A basic pH is required to deprotonate primary amines for nucleophilic attack.[3][10][12] |
| Buffer | 0.1 M MES | 0.1 M Sodium Bicarbonate or PBS | Must be free of extraneous carboxyl and amine groups.[6] Must be free of primary amines (e.g., Tris, Glycine) to avoid competition.[3][4] |
| Molar Ratio | 1:1.5:3 (Dye:EDC:Sulfo-NHS) | 5:1 to 20:1 (Dye:Protein) | Ensures efficient activation of the carboxylic acid. The optimal ratio depends on the protein and desired DOL; requires empirical determination.[3] |
| Solvent | Anhydrous DMSO or DMF | Aqueous Buffer | AF488 reagents are typically dissolved in an organic solvent before addition to the aqueous reaction.[3][12] |
| Incubation Time | 15 - 30 minutes | 1 - 2 hours | Sufficient time for the formation of the Sulfo-NHS ester.[5] Standard incubation time for efficient labeling; may be extended for sterically hindered amines.[3][9] |
| Temperature | Room Temperature | Room Temperature | Standard reaction condition. Incubation at 4°C overnight is also possible.[4] |
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Labeling Efficiency | 1. Incorrect pH of the conjugation buffer. 2. Hydrolyzed/inactive EDC or AF488-ester. 3. Presence of primary amines in the protein buffer (e.g., Tris). 4. Insufficient molar excess of dye. | 1. Verify the pH of the conjugation buffer is between 8.3 and 8.5.[3] 2. Prepare fresh EDC, Sulfo-NHS, and activated AF488 solutions immediately before use.[3][5] 3. Exchange the protein into an amine-free buffer like PBS or sodium bicarbonate.[3] 4. Increase the molar ratio of dye to protein (e.g., from 10:1 to 20:1).[3] |
| High Background Fluorescence | Incomplete removal of unconjugated dye. | Ensure thorough purification of the conjugate using a properly sized desalting column or extensive dialysis.[14] |
| Precipitation of Protein | 1. High concentration of organic solvent (DMSO/DMF). 2. Over-labeling of the protein. | 1. Keep the final concentration of the organic solvent in the reaction mixture below 10%.[3] 2. Reduce the molar ratio of dye to protein in the reaction. |
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. tools.thermofisher.com [tools.thermofisher.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 6. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]
- 7. info.gbiosciences.com [info.gbiosciences.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. cdn2.sapphirebioscience.com [cdn2.sapphirebioscience.com]
- 11. interchim.fr [interchim.fr]
- 12. lumiprobe.com [lumiprobe.com]
- 13. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 14. benchchem.com [benchchem.com]
Application Notes and Protocols for AF488 Carboxylic Acid Conjugation via EDC/NHS Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Covalent labeling of biomolecules with fluorescent dyes is a cornerstone of modern biological research and drug development. Alexa Fluor 488 (AF488), a bright and photostable green-fluorescent dye, is a popular choice for visualizing proteins, antibodies, and other molecules in applications such as fluorescence microscopy, flow cytometry, and immunoassays. When the amine-reactive NHS-ester form of AF488 is not used, direct conjugation of AF488 carboxylic acid to primary amines on a target molecule can be achieved through the use of carbodiimide (B86325) chemistry. This document provides detailed application notes and protocols for the conjugation of this compound to amine-containing molecules using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS).
EDC is a zero-length crosslinker that activates carboxyl groups to form a highly reactive O-acylisourea intermediate.[1][2][3] This intermediate is prone to hydrolysis in aqueous solutions. The addition of NHS stabilizes this intermediate by converting it into a more stable, amine-reactive NHS ester, which then efficiently reacts with primary amines (e.g., on lysine (B10760008) residues or the N-terminus of a protein) to form a stable amide bond.[2][3] This two-step approach increases the efficiency of the conjugation reaction.[2][4]
Chemical Reaction Pathway
The conjugation process involves two key steps: the activation of the carboxylic acid on AF488 and the subsequent reaction with a primary amine on the target molecule.
Caption: EDC/NHS reaction mechanism for this compound conjugation.
Key Experimental Parameters
Successful conjugation of this compound is dependent on several critical parameters that should be optimized for each specific application.
| Parameter | Recommended Conditions | Rationale & Key Considerations |
| pH | Activation: pH 4.5-6.0Conjugation: pH 7.2-8.5 | The activation of the carboxyl group with EDC is most efficient in a slightly acidic environment.[1][3] The reaction of the NHS-ester with primary amines is favored at a slightly basic pH where the amines are deprotonated and more nucleophilic.[4][5] |
| Buffers | Activation: MES bufferConjugation: PBS or Bicarbonate buffer | Buffers should be free of primary amines (e.g., Tris) and carboxylates, as these will compete in the reaction.[1] MES is a suitable buffer for the activation step.[1][3] For the conjugation step, PBS or sodium bicarbonate buffers are commonly used. |
| Reagent Molarity | EDC:NHS Ratio: 1:1 to 1:1.5Dye:Protein Molar Ratio: 5:1 to 20:1 | The molar ratio of EDC and NHS to the this compound, and the ratio of the activated dye to the target molecule, will determine the degree of labeling (DOL). An excess of the dye is typically used to drive the reaction.[6] The optimal ratio should be determined empirically for each target molecule. |
| Reaction Time | Activation: 15-30 minutesConjugation: 1-2 hours at room temperature, or overnight at 4°C | Longer incubation times can increase the degree of labeling, but also risk denaturation of sensitive proteins. Incubation at 4°C is a gentler option for extended reaction times. |
| Temperature | Room Temperature or 4°C | Room temperature reactions are faster, while 4°C can be beneficial for maintaining the stability of the target molecule during longer incubations. |
Experimental Workflow
A typical workflow for the conjugation of this compound to a protein involves preparation of reagents, activation of the dye, conjugation to the protein, quenching of the reaction, and purification of the final conjugate.
Caption: Experimental workflow for this compound conjugation.
Detailed Experimental Protocols
Protocol 1: Conjugation of this compound to a Protein (e.g., Antibody)
This protocol describes a two-step process for conjugating this compound to a protein with available primary amines.
Materials:
-
This compound
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-hydroxysuccinimide) or Sulfo-NHS
-
Protein to be labeled (in an amine-free buffer like PBS)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Conjugation Buffer: 1X PBS, pH 7.2-7.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1.5 M Hydroxylamine (B1172632), pH 8.5
-
Anhydrous DMSO
-
Desalting column (e.g., Sephadex G-25)
Procedure:
-
Preparation of Reagents:
-
Equilibrate EDC and NHS to room temperature before opening.
-
Prepare a 10 mg/mL stock solution of this compound in anhydrous DMSO.
-
Prepare fresh solutions of EDC and NHS in Activation Buffer immediately before use.
-
-
Activation of this compound:
-
In a microcentrifuge tube, combine the desired amount of this compound with Activation Buffer.
-
Add a 1.5 to 2-fold molar excess of NHS over this compound.
-
Add a 1.5 to 2-fold molar excess of EDC over this compound.
-
Incubate the reaction for 15-30 minutes at room temperature, protected from light.
-
-
Conjugation to the Protein:
-
Add the activated AF488-NHS ester solution to your protein solution. A common starting molar ratio of dye to protein is 10:1 to 20:1.
-
Ensure the final pH of the reaction mixture is between 7.2 and 8.5. If necessary, adjust with Conjugation Buffer.
-
Incubate for 1-2 hours at room temperature or overnight at 4°C, with gentle stirring and protected from light.
-
-
Quenching the Reaction:
-
Add Quenching Buffer to a final concentration of 10-50 mM Tris or 10 mM hydroxylamine to stop the reaction.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification of the Conjugate:
-
Remove unreacted dye and byproducts by passing the reaction mixture through a desalting column equilibrated with PBS.
-
Collect the fractions containing the labeled protein, which will typically be the first colored fractions to elute.
-
Protocol 2: Characterization of the AF488-Protein Conjugate
Determination of Degree of Labeling (DOL):
The DOL, or the average number of dye molecules per protein molecule, can be determined spectrophotometrically.
-
Measure the absorbance of the conjugate solution at 280 nm (A280) and 494 nm (A494).
-
Calculate the concentration of the protein using the following formula:
-
Protein Concentration (M) = [A280 - (A494 x CF)] / εprotein
-
CF is the correction factor for the absorbance of the dye at 280 nm (for AF488, CF ≈ 0.11).
-
εprotein is the molar extinction coefficient of the protein at 280 nm.
-
-
-
Calculate the concentration of the dye using the Beer-Lambert law:
-
Dye Concentration (M) = A494 / εdye
-
εdye is the molar extinction coefficient of AF488 at 494 nm (≈ 71,000 cm-1M-1).
-
-
-
Calculate the DOL:
-
DOL = Dye Concentration (M) / Protein Concentration (M)
-
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low Labeling Efficiency | Hydrolyzed EDC or NHS | Prepare fresh solutions of EDC and NHS immediately before use. |
| Incorrect pH | Ensure the activation is performed at pH 4.5-6.0 and conjugation at pH 7.2-8.5. | |
| Competing nucleophiles in buffer | Use amine-free and carboxylate-free buffers for the reaction. | |
| Insufficient molar excess of dye | Increase the molar ratio of this compound to the target molecule. | |
| Protein Precipitation | Over-labeling of the protein | Reduce the molar ratio of dye to protein and/or decrease the reaction time. |
| Denaturation of the protein | Perform the reaction at 4°C. Ensure the concentration of organic solvent (e.g., DMSO) is low (<10%). | |
| Loss of Protein Activity | Labeling of critical residues | Reduce the DOL by lowering the dye-to-protein molar ratio. Consider alternative conjugation chemistries if the issue persists. |
Conclusion
The conjugation of this compound to amine-containing molecules using EDC/NHS chemistry is a robust and versatile method for generating fluorescently labeled biomolecules. Careful optimization of reaction conditions, particularly pH, buffer composition, and molar ratios of reactants, is crucial for achieving a high yield of a functional conjugate with the desired degree of labeling. The protocols and guidelines provided in this document serve as a comprehensive resource for researchers and professionals in the field of bioconjugation.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. info.gbiosciences.com [info.gbiosciences.com]
- 3. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 4. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
AF488 Carboxylic Acid: Application Notes and Protocols for Flow Cytometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alexa Fluor™ 488 (AF488) is a bright, photostable, green-fluorescent dye widely utilized in various biological applications, including flow cytometry.[1] Its carboxylic acid derivative serves as a versatile precursor for conjugation to primary amines on biomolecules, most notably antibodies, enabling the fluorescent labeling of specific cellular targets for subsequent analysis. This document provides detailed application notes and protocols for the use of AF488 carboxylic acid in flow cytometry, with a focus on antibody conjugation and cell staining procedures.
Principle of this compound Conjugation
This compound itself is not reactive towards amines. To conjugate it to a primary amine (e.g., on a lysine (B10760008) residue of an antibody), the carboxyl group must first be activated. A common and effective method for this activation is the use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[2][3]
EDC activates the carboxyl group of AF488, forming a highly reactive O-acylisourea intermediate. This intermediate can then react with NHS to form a more stable NHS ester. This AF488-NHS ester is then sufficiently stable to react with primary amines on the target protein, forming a stable amide bond and covalently linking the fluorophore to the protein.
Key Applications in Flow Cytometry
Antibodies conjugated with AF488 are instrumental in a multitude of flow cytometry applications, including:
-
Immunophenotyping: Identifying and quantifying different cell populations in a heterogeneous sample based on the expression of specific cell surface markers.
-
Intracellular Cytokine Staining: Detecting the production of cytokines within specific cell types, providing insights into immune responses.
-
Phospho-Flow Cytometry: Analyzing intracellular signaling pathways by detecting the phosphorylation status of key signaling proteins.[4][5][6] This is a powerful tool for understanding cellular responses to stimuli and for drug discovery.
-
Cell Cycle Analysis: In conjunction with DNA dyes, AF488-labeled antibodies against cell cycle-specific proteins can provide detailed information about the cell cycle status of different cell populations.
Data Presentation: Quantitative Parameters for AF488 Conjugation and Analysis
Successful and reproducible results in flow cytometry depend on careful optimization of several quantitative parameters. The following tables summarize key data for the conjugation of AF488 to antibodies and for subsequent flow cytometric analysis.
Table 1: Key Parameters for this compound Activation and Antibody Conjugation
| Parameter | Recommended Value | Notes |
| Antibody Purity | >95% | The antibody solution must be free of amine-containing buffers (e.g., Tris, glycine) and stabilizers (e.g., BSA).[7] |
| Antibody Concentration | ≥ 2 mg/mL | Higher concentrations promote more efficient labeling.[7] |
| Activation Buffer | 0.1 M MES, pH 4.5-6.0 | Optimal pH for EDC/NHS activation of the carboxyl group.[8] |
| Conjugation Buffer | 0.1 M Sodium Bicarbonate, pH 8.3-8.5 | Optimal pH for the reaction between the NHS ester and primary amines on the antibody.[7] |
| EDC Concentration | 2-10 mM | Should be in molar excess relative to the this compound.[8] |
| Sulfo-NHS Concentration | 5-25 mM | Should be in molar excess relative to the this compound.[8] |
| AF488:Antibody Molar Ratio | 5:1 to 20:1 | This should be optimized for each antibody; a 10:1 ratio is a good starting point.[] |
| Incubation Time (Activation) | 15 minutes | At room temperature.[8] |
| Incubation Time (Conjugation) | 1-2 hours | At room temperature, protected from light. |
| Quenching Reagent | 1 M Tris-HCl, pH 8.0 or 1.5 M Hydroxylamine, pH 8.5 | To stop the reaction by quenching any unreacted NHS ester. |
Table 2: Quantitative Parameters for Determining the Degree of Labeling (DOL)
| Parameter | Value | Reference |
| Molar Extinction Coefficient of AF488 (ε_dye_) | ~71,000 cm⁻¹M⁻¹ at 494 nm | [10] |
| Molar Extinction Coefficient of IgG (ε_prot_) | ~210,000 cm⁻¹M⁻¹ at 280 nm | [10] |
| Correction Factor (CF) for AF488 at 280 nm | ~0.11 | [10] |
| Optimal DOL for Antibodies | 4-9 | [11] |
Table 3: Typical Parameters for Flow Cytometry Analysis
| Parameter | Recommended Setting | Notes |
| Excitation Laser | 488 nm | Standard blue laser line on most flow cytometers.[12] |
| Emission Filter | 530/30 nm bandpass (or similar) | Collects the peak emission of AF488.[12] |
| Cell Concentration | 1 x 10⁶ cells/mL | A standard concentration for staining and acquisition. |
| Staining Volume | 100 µL | Per 1 x 10⁶ cells. |
| Staining Incubation Time | 20-30 minutes | At 4°C, protected from light. |
| Staining Index (SI) | >10 | A higher SI indicates better separation between positive and negative populations.[13] |
Experimental Protocols
Protocol 1: Activation of this compound and Conjugation to an Antibody
This protocol describes the two-step process of activating this compound with EDC and Sulfo-NHS, followed by conjugation to an IgG antibody.
Materials:
-
This compound
-
Purified IgG antibody (in PBS, amine-free)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-Hydroxysulfosuccinimide (Sulfo-NHS)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Conjugation Buffer: 0.1 M Sodium Bicarbonate, pH 8.3
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Anhydrous Dimethylsulfoxide (DMSO)
-
Desalting column (e.g., Sephadex G-25)
Procedure:
-
Prepare the Antibody:
-
Ensure the antibody is at a concentration of at least 2 mg/mL in an amine-free buffer like PBS.
-
If necessary, perform a buffer exchange using a desalting column.
-
-
Prepare this compound Stock Solution:
-
Dissolve this compound in anhydrous DMSO to a concentration of 10 mg/mL.
-
-
Activation of this compound:
-
In a microcentrifuge tube, add the desired amount of this compound stock solution to the Activation Buffer.
-
Immediately before use, prepare fresh EDC and Sulfo-NHS solutions in Activation Buffer.
-
Add EDC and Sulfo-NHS to the AF488 solution. A 5-10 fold molar excess of EDC and Sulfo-NHS over AF488 is recommended.
-
Incubate for 15 minutes at room temperature.
-
-
Conjugation to the Antibody:
-
Add the activated AF488-NHS ester solution to the prepared antibody solution. The recommended molar ratio of AF488 to antibody is between 5:1 and 20:1.
-
Adjust the pH of the reaction mixture to 8.3 using the Conjugation Buffer.
-
Incubate for 1-2 hours at room temperature, protected from light, with gentle stirring.
-
-
Quench the Reaction:
-
Add Quenching Buffer to a final concentration of 50-100 mM.
-
Incubate for 30 minutes at room temperature.
-
-
Purification of the Conjugate:
-
Separate the labeled antibody from unreacted dye and other small molecules using a desalting column equilibrated with PBS.
-
Collect the first colored fractions, which contain the AF488-conjugated antibody.
-
Protocol 2: Determination of the Degree of Labeling (DOL)
Procedure:
-
Measure Absorbance:
-
Dilute the purified AF488-conjugated antibody in PBS.
-
Measure the absorbance of the solution at 280 nm (A₂₈₀) and 494 nm (A₄₉₄) using a spectrophotometer.
-
-
Calculate the DOL using the following equations:
-
Corrected A₂₈₀ = A₂₈₀ - (A₄₉₄ x CF)
-
Protein Concentration (M) = Corrected A₂₈₀ / ε_prot_
-
Dye Concentration (M) = A₄₉₄ / ε_dye_
-
DOL = Dye Concentration / Protein Concentration
-
Protocol 3: Staining of Cells for Flow Cytometry (Immunophenotyping)
Materials:
-
AF488-conjugated antibody
-
Cell suspension (e.g., peripheral blood mononuclear cells - PBMCs)
-
Flow Cytometry Staining Buffer (e.g., PBS with 1% BSA and 0.1% sodium azide)
-
Fc receptor blocking solution (optional)
-
Flow cytometry tubes
Procedure:
-
Prepare Cell Suspension:
-
Prepare a single-cell suspension at a concentration of 1 x 10⁷ cells/mL in ice-cold Flow Cytometry Staining Buffer.
-
-
Fc Receptor Blocking (Optional):
-
To reduce non-specific binding, add 100 µL of cell suspension (1 x 10⁶ cells) to a flow cytometry tube.
-
Add Fc receptor blocking solution and incubate for 10-15 minutes at 4°C.
-
-
Antibody Staining:
-
Add the predetermined optimal concentration of the AF488-conjugated antibody to the cell suspension.
-
Vortex gently to mix.
-
Incubate for 20-30 minutes at 4°C, protected from light.
-
-
Washing:
-
Add 2 mL of ice-cold Flow Cytometry Staining Buffer to each tube.
-
Centrifuge at 300-400 x g for 5 minutes at 4°C.
-
Carefully decant the supernatant.
-
Repeat the wash step.
-
-
Resuspension and Analysis:
-
Resuspend the cell pellet in 500 µL of Flow Cytometry Staining Buffer.
-
Analyze the samples on a flow cytometer equipped with a 488 nm laser.
-
Protocol 4: Intracellular Staining for Phospho-Proteins (Phospho-Flow)
Materials:
-
AF488-conjugated phospho-specific antibody
-
Cell suspension
-
Stimulants or inhibitors for pathway modulation
-
Fixation Buffer (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization Buffer (e.g., ice-cold 90% methanol (B129727) or 0.1% Triton X-100 in PBS)
-
Flow Cytometry Staining Buffer
Procedure:
-
Cell Stimulation:
-
Treat cells with appropriate stimulants or inhibitors for the desired time to modulate the signaling pathway of interest. Include positive and negative controls.
-
-
Fixation:
-
Immediately stop the stimulation by adding Fixation Buffer.
-
Incubate for 10-15 minutes at room temperature.
-
Wash the cells with Flow Cytometry Staining Buffer.
-
-
Permeabilization:
-
Resuspend the fixed cells in ice-cold Permeabilization Buffer.
-
Incubate for 30 minutes on ice.
-
Wash the cells twice with Flow Cytometry Staining Buffer.
-
-
Antibody Staining:
-
Resuspend the permeabilized cells in 100 µL of Flow Cytometry Staining Buffer.
-
Add the AF488-conjugated phospho-specific antibody.
-
Incubate for 30-60 minutes at room temperature, protected from light.
-
-
Washing and Analysis:
-
Wash the cells twice with Flow Cytometry Staining Buffer.
-
Resuspend the cells in an appropriate volume for analysis on a flow cytometer.
-
Visualizations
Caption: Workflow for this compound activation and antibody conjugation.
Caption: General workflow for cell staining and flow cytometry analysis.
Caption: Simplified signaling pathway for phospho-flow cytometry analysis.
References
- 1. youtube.com [youtube.com]
- 2. Enhancing conjugation rate of antibodies to carboxylates: Numerical modeling of conjugation kinetics in microfluidic channels and characterization of chemical over-exposure in conventional protocols by quartz crystal microbalance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. researchgate.net [researchgate.net]
- 6. Flow cytometric analysis of cell signaling proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 10. benchchem.com [benchchem.com]
- 11. broadpharm.com [broadpharm.com]
- 12. Alexa Fluor® 488 Conjugated CST® Antibodies | Cell Signaling Technology [cellsignal.com]
- 13. 5 Essential Calculations For Accurate Flow Cytometry Results - ExpertCytometry [expertcytometry.com]
Application Notes & Protocols: On-Resin Peptide Labeling with AF488 Carboxylic Acid
Introduction
Fluorescent labeling of peptides is a cornerstone technique for elucidating biological processes, enabling applications from in-vitro assays to cellular imaging. Performing this labeling during Solid-Phase Peptide Synthesis (SPPS), specifically while the peptide is still attached to the resin, offers significant advantages. This "on-resin" approach simplifies the purification process, as excess dye and coupling reagents can be washed away easily before the peptide is cleaved from the solid support.[1] Alexa Fluor™ 488 (AF488) is a bright, photostable, and pH-insensitive green fluorophore, making it an ideal choice for peptide labeling.[2][3] Its carboxylic acid derivative can be efficiently coupled to the free N-terminal amine of a resin-bound peptide, creating a stable amide bond.
These notes provide a detailed protocol for the on-resin labeling of peptides with AF488 carboxylic acid using standard Fmoc-based SPPS chemistry.
Core Principles of On-Resin Labeling
The fundamental reaction involves the formation of an amide bond between the carboxylic acid group of the AF488 dye and the primary amine of the peptide's N-terminus. Because a direct reaction is inefficient, the dye's carboxylic acid must first be activated. This is typically achieved using coupling reagents common in peptide synthesis, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU, in the presence of a non-nucleophilic base like DI बड़ी (DIPEA).[4][5][6] The activated dye, often an O-acylisourea ester, readily reacts with the peptide's N-terminal amine to form the desired conjugate. This entire process is performed as the final step of synthesis before cleavage.[4]
Data Presentation
The efficiency of on-resin labeling can be very high, minimizing the required excess of the often-expensive fluorescent dye. The following table summarizes typical quantitative data for on-resin labeling.
| Parameter | Value/Condition | Notes | Reference |
| Fluorophore | HiLyte Fluor 488 (AF488 analog) | Carboxylic acid derivative used for N-terminal labeling. | [3][4] |
| Labeling Yield | ~90% | Achieved with minimal excess of dye. | [3][4] |
| Dye Equivalents | 1.25 eq | Relative to the resin substitution level. | [3][4] |
| Activation Reagent | HATU | A highly efficient coupling reagent for amide bond formation. | [4] |
| Base | DIPEA and 2,6-lutidine | Used to activate the dye and neutralize the reaction. | [4] |
| Solvent | DMF (Dimethylformamide) | Standard solvent for SPPS and labeling. | [4] |
| Cleavage Cocktail | TFA / H₂O / TIPS | Standard cocktail for cleaving peptide from resin and removing side-chain protecting groups. | [7] |
| Purification Method | RP-HPLC | Standard for purifying crude peptides from failed sequences and impurities. | [8][9] |
Experimental Workflow
The following diagram illustrates the complete workflow for the synthesis and purification of an N-terminally AF488-labeled peptide.
Caption: Workflow for on-resin labeling of a peptide with AF488.
Experimental Protocols
Materials and Reagents
-
Peptide-resin with all amino acids coupled and side-chain protecting groups intact, but with the N-terminal Fmoc group removed.
-
This compound
-
HATU (or other suitable coupling reagent)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM)
-
Piperidine
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIPS)
-
Deionized (DI) water
-
Cold diethyl ether
-
Acetonitrile (ACN), HPLC grade
-
Solid-phase synthesis vessel (e.g., fritted syringe)
-
Shaker/vortexer
-
HPLC system with a C18 column
-
Lyophilizer
-
Mass spectrometer
Protocol 1: On-Resin N-Terminal Labeling
This protocol assumes a 0.1 mmol synthesis scale. Adjust volumes accordingly for different scales.
-
Resin Preparation:
-
Start with the fully synthesized peptide still attached to the resin in a synthesis vessel.
-
Perform the final N-terminal Fmoc deprotection by treating the resin with 20% piperidine in DMF (2 x 10 min).[10]
-
Wash the resin thoroughly with DMF (5x), DCM (3x), and finally DMF (3x) to remove all traces of piperidine. The resin now has a free N-terminal amine ready for labeling.
-
-
Activation of this compound:
-
Important: Protect the dye from light from this point forward by wrapping vials and vessels in aluminum foil.[4]
-
In a separate microcentrifuge tube, dissolve this compound (1.25 eq, e.g., ~83 mg for 0.1 mmol scale) and HATU (1.2 eq, e.g., ~46 mg) in DMF (e.g., 1 mL).
-
Add DIPEA (2.5 eq, e.g., ~44 µL) to the mixture.
-
Vortex the solution for 3-5 minutes to pre-activate the dye.[4]
-
-
Coupling Reaction:
-
Add the activated AF488 solution to the washed peptide-resin.
-
Seal the vessel and shake at room temperature for 4-6 hours. For difficult sequences or long peptides, the reaction can be left overnight.[8]
-
-
Washing:
-
After the coupling is complete, drain the reaction solution.
-
Wash the resin extensively with DMF until the washing solution is colorless to ensure all unreacted dye is removed.
-
Perform a final wash cycle with DCM (3x) and dry the resin under a stream of nitrogen or in vacuo for at least 1 hour.[8]
-
Protocol 2: Cleavage and Deprotection
-
Cleavage Cocktail Preparation:
-
Prepare a fresh cleavage cocktail of 95% TFA, 2.5% DI Water, and 2.5% TIPS.[7] For a 0.1 mmol scale synthesis on ~200 mg of resin, prepare 5 mL of the cocktail.
-
Safety: Perform this step in a certified fume hood. TFA is highly corrosive.
-
-
Cleavage Reaction:
-
Add the cleavage cocktail to the dried, labeled peptide-resin.
-
Shake gently at room temperature for 2-3 hours.
-
Filter the solution to separate the resin beads and collect the filtrate, which contains the cleaved peptide, into a centrifuge tube.
-
Wash the resin once more with a small volume of neat TFA and combine the filtrates.
-
Protocol 3: Peptide Precipitation, Purification, and Analysis
-
Precipitation:
-
Add the TFA filtrate dropwise into a 50 mL centrifuge tube containing ~40 mL of ice-cold diethyl ether.[9] A white or yellowish precipitate (the crude peptide) should form.
-
Centrifuge the mixture (e.g., 5 min at 3500 rpm) to pellet the peptide.
-
Carefully decant the ether.
-
Wash the pellet two more times by resuspending in cold ether and centrifuging to remove residual scavengers and TFA.[9]
-
After the final wash, allow the pellet to air dry in the fume hood to evaporate excess ether.
-
-
Purification:
-
Dissolve the crude peptide pellet in a minimal amount of a suitable solvent (e.g., 50% ACN/water).
-
Purify the peptide using reverse-phase HPLC (RP-HPLC) on a C18 column.[9]
-
Use a standard gradient with Buffer A (0.1% TFA in water) and Buffer B (0.1% TFA in ACN).[9] A typical gradient might be 5-65% Buffer B over 30 minutes.
-
Monitor the elution at both 220 nm (for the peptide backbone) and ~494 nm (for the AF488 dye).[2] Collect the fractions corresponding to the major peak that absorbs at both wavelengths.
-
-
Analysis and Storage:
-
Confirm the identity and purity of the labeled peptide by mass spectrometry (e.g., ESI-MS or MALDI-TOF).
-
Pool the pure fractions and lyophilize to obtain a dry, fluffy powder.
-
Store the final product at -20°C or -80°C, protected from light.[2]
-
References
- 1. On-the-Resin N-Terminal Modification of Long Synthetic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tools.thermofisher.com [tools.thermofisher.com]
- 3. Synthesis and properties of peptide nucleic acid labeled at the N-terminus with HiLyte Fluor 488 fluorescent dye - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and properties of peptide nucleic acid labeled at the N-terminus with HiLyte Fluor 488 fluorescent dye - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bachem.com [bachem.com]
- 6. peptide.com [peptide.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. hahnlab.com [hahnlab.com]
- 9. peptide.com [peptide.com]
- 10. ejbiotechnology.info [ejbiotechnology.info]
Application Notes & Protocols: Activating and Utilizing AF488 Carboxylic Acid for Biomolecule Labeling
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for the activation of AF488 carboxylic acid using N-hydroxysulfosuccinimide (sulfo-NHS) and a carbodiimide (B86325) (EDC), followed by its conjugation to primary amines on biomolecules such as proteins and antibodies.
Introduction: The Chemistry of Amine-Reactive Labeling
Covalent labeling of biomolecules is a cornerstone of modern biological research and diagnostics. The strategy detailed here involves a two-stage process. First, the carboxyl group (-COOH) of the AF488 dye is converted into a semi-stable, amine-reactive sulfo-NHS ester. This activation is typically mediated by a water-soluble carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The addition of sulfo-NHS increases the efficiency of the reaction and creates a more stable intermediate compared to using EDC alone.[1] The sulfonated nature of sulfo-NHS enhances the water solubility of the resulting ester, which is beneficial for reactions in aqueous buffers.[2][3]
In the second stage, the amine-reactive AF488-sulfo-NHS ester readily reacts with primary amine groups (-NH₂), commonly found on the side chains of lysine (B10760008) residues in proteins, to form a stable amide bond.[4] This reaction is highly efficient in the pH range of 7.0 to 8.5.[2][5]
Key Experimental Considerations
-
Buffer Selection: The activation reaction with EDC is most efficient at a slightly acidic pH (4.5–7.2) and should be performed in a buffer free of extraneous primary amines or carboxylates (e.g., MES buffer).[2][6] The subsequent conjugation to the target biomolecule is optimal at a slightly alkaline pH (7.2–8.5) to ensure that the primary amines are deprotonated and available for reaction (e.g., PBS or sodium bicarbonate buffer).[4][5]
-
Reagent Purity and Stability: EDC is moisture-sensitive and should be stored desiccated. Solutions of EDC and the activated AF488-sulfo-NHS ester are prone to hydrolysis and should be prepared fresh and used promptly for best results.[2][7]
-
Molar Ratios: The ratio of dye to biomolecule is a critical parameter that influences the final Degree of Labeling (DOL). A molar excess of the activated dye is typically used, but excessive labeling can lead to fluorescence quenching or precipitation of the conjugate.[8] Optimization is often required for each specific biomolecule.
-
Purification: Removal of unreacted dye and reaction byproducts is crucial for accurate downstream quantification and to reduce background signal in assays. Size-exclusion chromatography (e.g., desalting columns or gel filtration) is the most common method for purifying the labeled biomolecule.[5][9]
Experimental Protocols
The following protocols provide a general framework. Optimization may be necessary based on the specific properties of the biomolecule being labeled.
This protocol describes the activation of the dye, which is then used to label an amine-containing molecule in Protocol 2.
-
Reagent Preparation:
-
Equilibrate this compound, EDC, and sulfo-NHS to room temperature before opening vials.
-
Prepare a fresh solution of this compound in an appropriate amine-free buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0).
-
Prepare fresh solutions of EDC and sulfo-NHS in the same activation buffer immediately before use.
-
-
Activation Reaction:
-
In a microcentrifuge tube, combine the this compound solution with EDC and sulfo-NHS.
-
A common starting point is a 1:2:5 molar ratio of AF488-COOH:EDC:sulfo-NHS. For example, for 1 mL of a carboxyl-containing molecule solution, add EDC to a final concentration of 2 mM and sulfo-NHS to 5 mM.[1][6]
-
Mix the components well and incubate for 15-30 minutes at room temperature, protected from light.[2][7]
-
-
Post-Activation (Optional but Recommended):
-
To ensure the activated dye is separated from excess EDC and byproducts before adding it to your target biomolecule, the activated ester can be purified using a desalting column equilibrated with the conjugation buffer (e.g., PBS, pH 7.4). This step also serves as a buffer exchange.
-
-
Protein Preparation:
-
Dissolve the protein to be labeled in a conjugation buffer (e.g., 0.1 M sodium bicarbonate or PBS, pH 7.2-8.5) at a concentration of 1-10 mg/mL.[1][5]
-
Ensure the buffer is free of primary amines (e.g., Tris, glycine) or preservatives like sodium azide, which can compete with the labeling reaction.[10][11]
-
-
Conjugation Reaction:
-
Add the freshly prepared and optionally purified AF488-sulfo-NHS ester solution to the protein solution.
-
The molar ratio of dye to protein should be optimized. A starting point of a 5- to 10-fold molar excess of dye is common for antibodies.[9][11]
-
Incubate the reaction for 1-2 hours at room temperature, protected from light, with gentle stirring or rotation.[2][9]
-
-
Quenching (Optional):
-
The reaction can be stopped by adding a small molecule with a primary amine, such as Tris or hydroxylamine, to a final concentration of 10-50 mM.[2] This will quench any unreacted dye.
-
-
Purification of the Conjugate:
References
- 1. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 2. interchim.fr [interchim.fr]
- 3. tools.thermofisher.com [tools.thermofisher.com]
- 4. fluidic.com [fluidic.com]
- 5. lumiprobe.com [lumiprobe.com]
- 6. store.sangon.com [store.sangon.com]
- 7. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 8. broadpharm.com [broadpharm.com]
- 9. benchchem.com [benchchem.com]
- 10. tools.thermofisher.com [tools.thermofisher.com]
- 11. docs.aatbio.com [docs.aatbio.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
Application Notes and Protocols for Labeling Amine-Modified Oligonucleotides with AF488 Carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the covalent labeling of amine-modified oligonucleotides with AF488 carboxylic acid. This process is fundamental for a variety of applications in molecular biology, diagnostics, and drug development, enabling the sensitive detection and visualization of nucleic acids.
Introduction
Alexa Fluor™ 488 (AF488) is a bright, photostable, and pH-insensitive green fluorescent dye, making it an ideal choice for labeling biomolecules. When conjugated to oligonucleotides, it serves as a robust reporter for applications such as fluorescence in situ hybridization (FISH), real-time PCR, fluorescence microscopy, and flow cytometry.[1][2][3] This document outlines the chemical principles, a detailed experimental protocol, and data presentation for the conjugation of this compound to oligonucleotides bearing a primary amine functionality.
The labeling strategy involves a two-step carbodiimide-mediated coupling reaction. First, the carboxylic acid group of AF488 is activated using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS. This reaction forms a semi-stable NHS ester intermediate. Subsequently, this activated dye readily reacts with the primary amine on the modified oligonucleotide to form a stable amide bond.[4][5]
Quantitative Data Summary
The following tables summarize key quantitative parameters for AF488 dye and recommended starting concentrations for the labeling reaction.
Table 1: Spectroscopic Properties of AF488
| Property | Value |
| Excitation Maximum | 495 nm[2] |
| Emission Maximum | 519 nm[2] |
| Molar Extinction Coefficient (ε) | 71,000 cm⁻¹M⁻¹[2] |
| Recommended Laser Line | 488 nm Argon-ion laser[2] |
Table 2: Recommended Reagent Concentrations for Labeling Reaction
| Reagent | Starting Concentration | Molar Ratio (to Oligonucleotide) |
| Amine-Modified Oligonucleotide | 0.3 - 0.8 mM | 1x |
| This compound | ~10-20 mM (in DMSO or DMF) | 5-20x[1] |
| EDC | ~2-4 mM (prepare fresh) | 10-20x |
| NHS/Sulfo-NHS | ~5-10 mM (prepare fresh) | 25-50x |
Experimental Protocols
This section provides a detailed, step-by-step protocol for the labeling of an amine-modified oligonucleotide with this compound.
Materials and Equipment
-
Amine-modified oligonucleotide (desalted or purified)
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Anhydrous Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-6.0[4][5]
-
Coupling Buffer: 0.1 M Sodium Bicarbonate or 0.1 M Sodium Borate (B1201080), pH 8.3-8.5[1]
-
Quenching Solution: 1.5 M Hydroxylamine, pH 8.5 or 1 M Tris-HCl, pH 8.0
-
Purification system: HPLC with a C18 reverse-phase column or supplies for ethanol (B145695) precipitation.
-
Spectrophotometer or Fluorometer
-
Microcentrifuge
-
Vortexer and laboratory shaker
Experimental Workflow Diagram
Caption: Workflow for labeling amine-modified oligonucleotides with this compound.
Detailed Protocol
1. Preparation of Reagents
-
Amine-Modified Oligonucleotide: To prevent interference from amine-containing buffers (like Tris), ensure the oligonucleotide is dissolved in an amine-free buffer.[1] A recommended starting point is to dissolve the lyophilized oligonucleotide in the Coupling Buffer (0.1 M Sodium Bicarbonate or Borate, pH 8.3-8.5) to a final concentration of 0.3-0.8 mM.
-
This compound Activation: This step should be performed immediately before the coupling reaction.
-
In a separate microcentrifuge tube, dissolve this compound, EDC, and NHS in Activation Buffer (0.1 M MES, pH 4.5-6.0). The activation of the carboxylic acid with EDC is most efficient at a slightly acidic pH.[4][5]
-
Use a 5-20 fold molar excess of the dye and EDC/NHS over the oligonucleotide.[1]
-
Incubate this activation mixture for 15-30 minutes at room temperature.
-
2. Conjugation Reaction
-
Add the activated AF488-NHS ester solution to the amine-modified oligonucleotide solution.
-
The reaction with primary amines is most efficient at a pH of 7-8.5.[4][5] The addition of the activation mixture to the higher pH coupling buffer will raise the pH of the final reaction mixture into the optimal range for the amine reaction.
-
Incubate the reaction for 2 hours to overnight at room temperature on a laboratory shaker, protected from light. Longer incubation times may increase labeling efficiency.[6][7]
3. Quenching the Reaction
-
To stop the reaction, add a quenching solution to a final concentration of 10-50 mM. Hydroxylamine is effective at quenching the reaction with NHS esters.[4] Alternatively, a buffer containing a primary amine like Tris can be used.
-
Incubate for 30 minutes at room temperature.
4. Purification of the Labeled Oligonucleotide
It is crucial to remove unreacted dye and byproducts.
-
Ethanol Precipitation (for desalting and removal of some free dye):
-
Add 1/10th volume of 3 M NaCl and 2.5 volumes of cold absolute ethanol to the reaction mixture.[8]
-
Mix well and incubate at -20°C for at least 30 minutes.[8]
-
Centrifuge at high speed (e.g., >12,000 x g) for 30 minutes.[8]
-
Carefully decant the supernatant.
-
Wash the pellet with cold 70% ethanol and centrifuge again.
-
Briefly air-dry the pellet and resuspend in a suitable buffer (e.g., TE buffer).
-
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) (for high purity):
-
This is the recommended method for obtaining a highly pure labeled oligonucleotide.[2][9]
-
Use a C8 or C18 column.
-
A common mobile phase system is a gradient of acetonitrile (B52724) in 0.1 M triethylammonium (B8662869) acetate (B1210297) (TEAA).
-
The labeled oligonucleotide will have a longer retention time than the unlabeled oligonucleotide due to the hydrophobicity of the dye.
-
5. Characterization of the Labeled Oligonucleotide
-
Concentration and Degree of Labeling (DOL):
-
Measure the absorbance of the purified conjugate at 260 nm (for the oligonucleotide) and 495 nm (for AF488).
-
The concentration of the oligonucleotide can be calculated using its extinction coefficient at 260 nm.
-
The concentration of AF488 can be calculated using its extinction coefficient at 495 nm (71,000 M⁻¹cm⁻¹).[2]
-
A correction factor for the absorbance of AF488 at 260 nm should be applied for an accurate oligonucleotide concentration. The A₂₆₀ of AF488 is approximately 0.11 times its A₄₉₅.
-
The DOL is the molar ratio of the dye to the oligonucleotide.
-
Signaling and Application Pathway Example: Fluorescence In Situ Hybridization (FISH)
AF488-labeled oligonucleotides are extensively used as probes in FISH to detect specific DNA or RNA sequences within cells.
Caption: Simplified workflow of Fluorescence In Situ Hybridization (FISH) using an AF488-labeled probe.
Troubleshooting
Table 3: Common Problems and Solutions
| Problem | Possible Cause | Suggested Solution |
| Low Labeling Efficiency | Incorrect pH for activation or coupling. | Verify the pH of the activation (pH 4.5-6.0) and coupling (pH 8.3-8.5) buffers.[1][4][5] |
| Hydrolyzed EDC or NHS/Sulfo-NHS. | Prepare EDC and NHS/Sulfo-NHS solutions fresh immediately before use.[5] | |
| Presence of primary amines in the oligonucleotide buffer (e.g., Tris). | Exchange the oligonucleotide into an amine-free buffer like PBS or borate buffer.[1] | |
| Insufficient molar excess of dye. | Increase the molar ratio of this compound to the oligonucleotide (e.g., from 10:1 to 20:1).[1] | |
| Precipitation of Labeled Oligonucleotide | High degree of labeling leading to aggregation. | Reduce the molar ratio of the dye to the oligonucleotide to achieve a lower DOL.[1] |
| High Non-specific Binding in Assays | Presence of unreacted free dye. | Ensure thorough purification of the conjugate, preferably by HPLC.[1] |
References
- 1. benchchem.com [benchchem.com]
- 2. Alexa 488 Oligo Labeling [biosyn.com]
- 3. Labeling Oligonucleotides and Nucleic Acids—Section 8.2 | Thermo Fisher Scientific - US [thermofisher.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 6. Amine Analysis Using AlexaFluor 488 Succinimidyl Ester and Capillary Electrophoresis with Laser-Induced Fluorescence - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. tools.thermofisher.com [tools.thermofisher.com]
- 9. Fluorescent Oligonucleotide Labeling Reagents | AAT Bioquest [aatbio.com]
Application Notes and Protocols for the Purification of Alexa Fluor™ 488 Labeled Proteins
Audience: Researchers, scientists, and drug development professionals.
Introduction
Alexa Fluor™ 488 (AF488) is a bright, photostable, and pH-insensitive green fluorescent dye widely used for labeling proteins and antibodies in various biological applications, including fluorescence microscopy, flow cytometry, and in vitro bioassays. The conjugation of AF488 to a protein is a critical step, but the subsequent purification to remove unconjugated dye is equally important for generating reliable and high-quality data. This document provides detailed protocols and application notes for the effective purification of AF488 labeled proteins, ensuring a high degree of labeling and purity.
The most common methods for removing free, unconjugated AF488 dye from a labeling reaction are size-exclusion chromatography (SEC), often in the form of spin columns or desalting columns, and dialysis. The choice of method depends on factors such as sample volume, protein concentration, and the desired final buffer.
Quantitative Data Summary
The efficiency of purification can be assessed by protein recovery and the degree of dye removal. While specific yields can vary depending on the protein and initial concentration, the following table summarizes the general characteristics of the two primary purification methods.
| Feature | Spin Column (Size-Exclusion Chromatography) | Dialysis |
| Principle | Separation based on molecular size. Larger labeled proteins pass through quickly, while smaller, free dye molecules are retained in the resin.[1] | Diffusion-based separation across a semi-permeable membrane with a specific molecular weight cut-off (MWCO). |
| Speed | Fast (can be completed in as little as 30 minutes).[2] | Slow (typically requires several hours to overnight with multiple buffer changes).[1] |
| Protein Recovery | Generally good, can be 60-90% or higher depending on the column and protein.[2] | High, typically >90%, but some protein loss can occur due to non-specific binding to the dialysis membrane. |
| Dye Removal Efficiency | High, but can be less effective if the column is overloaded or if the dye concentration is very high. A second pass may be necessary in some cases.[3] | Very high, especially with multiple large-volume buffer changes. Considered very thorough. |
| Sample Dilution | Can result in some sample dilution, though spin columns are designed to minimize this.[4][5] | Results in sample dilution, as the final volume will be the volume recovered from the dialysis cassette/tubing.[4][6] |
| Sample Volume | Ideal for small to medium volumes (µL to a few mL). | Suitable for a wide range of volumes, from small to large. |
| Ease of Use | Simple and convenient, especially with pre-packed columns. | Requires more hands-on time for setup and buffer changes. |
| Buffer Exchange | Buffer is exchanged into the buffer the column is equilibrated with. | Excellent for buffer exchange into the desired final buffer. |
| Cost | Generally higher cost per sample due to disposable columns. | Lower cost per sample, mainly consisting of the cost of dialysis tubing/cassettes and buffer. |
Experimental Protocols
Protocol 1: Purification of AF488 Labeled Proteins using a Spin Column (Size-Exclusion Chromatography)
This protocol is suitable for the rapid purification of small to medium volumes of labeled protein.
Materials:
-
AF488 labeled protein reaction mixture
-
Spin column with an appropriate molecular weight cut-off (MWCO) (e.g., 7K for proteins >40 kDa)
-
Collection tubes
-
Purification buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.2-7.4)
-
Microcentrifuge
Methodology:
-
Prepare the Spin Column:
-
Remove the cap from the top of the spin column and the cap from the bottom. Place the column in a collection tube.
-
Centrifuge the column for 2 minutes at 1,000 x g to remove the storage buffer.
-
Discard the flow-through and place the column in a new, clean collection tube.
-
Equilibrate the column by adding 300-500 µL of purification buffer to the top of the resin bed.
-
Centrifuge for 2 minutes at 1,000 x g. Discard the buffer. Repeat this equilibration step 2-3 times.[1]
-
-
Load the Sample:
-
Slowly apply the entire labeling reaction mixture to the center of the resin bed in the equilibrated spin column.[1]
-
-
Elute the Labeled Protein:
-
Storage:
-
Store the purified labeled protein protected from light at 4°C for short-term storage.
-
For long-term storage, it is recommended to add a cryoprotectant (e.g., glycerol (B35011) to a final concentration of 20-50%) and store in aliquots at -20°C or -80°C. Avoid repeated freeze-thaw cycles.[7]
-
Protocol 2: Purification of AF488 Labeled Proteins using Dialysis
This protocol is ideal for thorough buffer exchange and removal of free dye, especially for larger sample volumes.
Materials:
-
AF488 labeled protein reaction mixture
-
Dialysis tubing or cassette with an appropriate MWCO (e.g., 10 kDa)
-
Dialysis clips (if using tubing)
-
Large beaker (e.g., 1-2 L)
-
Dialysis buffer (e.g., PBS, pH 7.2-7.4)
-
Stir plate and stir bar
Methodology:
-
Prepare the Dialysis Membrane:
-
If using dialysis tubing, cut the required length and prepare it according to the manufacturer's instructions. This often involves rinsing with deionized water.
-
If using a dialysis cassette, it is typically ready to use after a brief rinse.
-
-
Load the Sample:
-
Securely close one end of the dialysis tubing with a clip.
-
Pipette the labeling reaction mixture into the dialysis tubing or cassette, leaving some space to allow for potential sample dilution.
-
Remove excess air and securely close the other end.
-
-
Perform Dialysis:
-
Place the sealed dialysis bag or cassette into a beaker containing a large volume of dialysis buffer (at least 200 times the sample volume).[1]
-
Place a stir bar in the beaker and put it on a stir plate at a low speed to facilitate diffusion.
-
Conduct the dialysis at 4°C to maintain protein stability.[1]
-
-
Change the Buffer:
-
Dialyze for at least 2 hours.
-
Discard the used buffer and replace it with fresh dialysis buffer.
-
Repeat the buffer change at least two more times. An overnight dialysis step is highly recommended for the complete removal of the free dye.[1]
-
-
Recover the Sample:
-
Carefully remove the dialysis bag or cassette from the buffer.
-
Open one end and pipette the purified labeled protein into a clean storage tube.
-
-
Storage:
-
Store the purified labeled protein protected from light as described in the previous protocol.
-
Calculation of Degree of Labeling (DOL)
After purification, it is crucial to determine the efficiency of the labeling reaction by calculating the DOL, which is the average number of dye molecules conjugated to each protein molecule.
Procedure:
-
Measure the absorbance of the purified labeled protein solution at 280 nm (A280) and 494 nm (A494) using a spectrophotometer.
-
Calculate the protein concentration:
-
Calculate the Degree of Labeling (DOL):
-
DOL = A494 / (ε_AF488 × Protein Concentration (M))
-
Where:
-
ε_AF488 is the molar extinction coefficient of AF488 at 494 nm (~71,000 M⁻¹cm⁻¹).[7]
-
-
For IgGs, a DOL of 4-9 is often considered optimal.[1]
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Protein Recovery | - Protein precipitation during labeling or purification.- Non-specific binding to the spin column or dialysis membrane.- Use of an inappropriate MWCO for the spin column or dialysis membrane. | - Centrifuge the sample before purification to remove any precipitates.- Use low-protein-binding tubes and membranes.- Ensure the MWCO is significantly smaller than the molecular weight of the protein. |
| Residual Free Dye in Purified Sample | - Overloading the spin column.- Insufficient dialysis time or too few buffer changes.- The dye concentration in the labeling reaction was too high. | - Do not exceed the recommended sample volume for the spin column.- Perform a second purification step with a fresh spin column.- Increase the duration of dialysis and the number of buffer changes. Optimize the dye-to-protein molar ratio in the labeling reaction. |
| Low Degree of Labeling (DOL) | - Protein concentration was too low (<1 mg/mL).[1][7]- Presence of primary amines (e.g., Tris buffer) in the protein solution.[1][7]- Incorrect pH of the labeling reaction. | - Concentrate the protein to at least 2 mg/mL before labeling.[1][7]- Ensure the protein is in an amine-free buffer (e.g., PBS) by performing buffer exchange before labeling.[1][7]- Adjust the pH of the reaction to ~8.3 using sodium bicarbonate.[7] |
| High Degree of Labeling (DOL) Leading to Protein Aggregation/Precipitation | - Excessive molar ratio of dye to protein in the labeling reaction. | - Reduce the amount of AF488 NHS ester used in the labeling reaction. |
Visualizations
Experimental Workflow for AF488 Protein Labeling and Purification
References
- 1. tools.thermofisher.com [tools.thermofisher.com]
- 2. tools.thermofisher.com [tools.thermofisher.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Single-molecule fluorescence detection of the epidermal growth factor receptor (EGFR) in membrane discs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. documents.thermofisher.com [documents.thermofisher.com]
Application Notes and Protocols for AF488 Carboxylic Acid in Confocal Microscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alexa Fluor™ 488 (AF488) is a bright, photostable, green-fluorescent dye widely used in confocal microscopy and other fluorescence-based assays.[1][2] Its fluorescence is intense and insensitive to pH over a wide range (pH 4-10).[1][2][3] AF488 carboxylic acid is the non-reactive form of this fluorophore, containing a terminal carboxylic acid group. While it can be used as a negative control or a reference standard in its native state, its primary application in labeling is achieved through chemical activation to target primary amines on biomolecules such as proteins, antibodies, and peptides.[1] This document provides detailed protocols for the activation and conjugation of this compound, subsequent cell and protein labeling, and guidelines for quantitative imaging with confocal microscopy.
Chemical Principles of Conjugation
This compound does not spontaneously react with biomolecules. To achieve covalent labeling of primary amines (e.g., the ε-amino group of lysine (B10760008) residues in proteins), the carboxyl group must first be activated.[4] This is commonly accomplished using a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC), in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog (sulfo-NHS).[4][5] EDC activates the carboxyl group, which then reacts with NHS to form a more stable, amine-reactive NHS ester.[5] This activated ester efficiently reacts with primary amines on the target molecule to form a stable amide bond.[2][4]
Spectroscopic and Physicochemical Properties
Proper experimental design requires understanding the key characteristics of the fluorophore.
| Property | Value | Reference |
| Excitation Maximum (Abs) | ~494 nm | [2][3] |
| Emission Maximum (Em) | ~519 nm | [2][3] |
| Recommended Laser Line | 488 nm Argon-ion | [6][7] |
| Fluorescent Color | Green | [1] |
| pH Sensitivity | Stable fluorescence between pH 4 and 10 | [1][2][3] |
| Storage (Lyophilized) | -20°C or -80°C in the dark | [1][8] |
| Storage (Conjugate) | 2-6°C for months; ≤–20°C for long-term | [2][3][9] |
Experimental Protocols
Protocol 3.1: Activation of this compound and Conjugation to Proteins
This protocol describes the two-step process of first activating this compound with EDC/NHS and then conjugating it to a protein or antibody.
Materials:
-
This compound
-
Anhydrous Dimethylformamide (DMF) or Dimethylsulfoxide (DMSO)
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Activation Buffer (e.g., 0.1 M MES, pH 6.0)
-
Protein/antibody in amine-free buffer (e.g., PBS, pH 7.2-7.4)
-
Conjugation Buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)[2]
-
Purification column (e.g., size-exclusion chromatography like Sephadex G-25)[10]
Procedure:
Part A: Activation of this compound
-
Dissolve this compound in anhydrous DMSO or DMF to a final concentration of 10 mg/mL.
-
In a separate tube, dissolve EDC and sulfo-NHS in Activation Buffer to a concentration of 10 mg/mL each. Prepare this solution immediately before use.
-
Combine the AF488 solution with the EDC/sulfo-NHS solution at a molar ratio of 1:1.2:1.2 (AF488:EDC:sulfo-NHS).
-
Incubate the reaction for 15-30 minutes at room temperature in the dark to generate the amine-reactive sulfo-NHS ester.
Part B: Conjugation to Protein
-
Ensure the purified protein is in an amine-free buffer (e.g., PBS).[2][9] Buffers containing Tris or glycine (B1666218) will interfere with the reaction and must be removed by dialysis or buffer exchange.[2][9]
-
Adjust the protein concentration to 2 mg/mL.[9] Dilute solutions (≤1 mg/mL) will not label efficiently.[2][3]
-
Add 1/10th volume of 1 M sodium bicarbonate to the protein solution to raise the pH to ~8.3, which is optimal for the reaction with primary amines.[2][3]
-
Immediately add the freshly activated AF488-sulfo-NHS ester solution (from Part A) to the protein solution. The molar ratio of dye to protein should be optimized, but a starting range of 10:1 to 20:1 is recommended.[11]
-
Incubate the reaction for 1-2 hours at room temperature in the dark, with gentle stirring or rotation.
-
Purify the AF488-protein conjugate from unreacted dye and byproducts using a size-exclusion chromatography column.[10]
-
Store the purified conjugate at 2-6°C, protected from light. For long-term storage, add a stabilizing protein like BSA (to 1-10 mg/mL) and freeze in aliquots at -20°C.[2]
Protocol 3.2: Staining Cells with Amine-Reactive AF488
This protocol is adapted for staining the surface of cells (e.g., bacteria or yeast) using an amine-reactive form of AF488, such as the NHS ester generated in Protocol 3.1.
Materials:
-
Log phase cell culture
-
Phosphate-buffered saline + 0.2% Tween 80 (PBST)
-
Activated AF488 dye solution (from Protocol 3.1 or a commercial kit)
-
Growth media
Procedure: [8]
-
Spin down the log phase cell culture (e.g., 2000 rpm for 4 minutes).
-
Remove the supernatant and resuspend the cell pellet in 10 mL of PBST.
-
Spin down the cells again (2000 rpm for 4 minutes).
-
Remove the supernatant and resuspend the cells in 500 µL of PBST.
-
Add the activated AF488 dye aliquot to the cell suspension and mix by flicking the tube.
-
Immediately spin down the cells. Do not allow for a long incubation period, as this can increase non-specific binding and background.[8]
-
Remove the supernatant containing unreacted dye and resuspend the cell pellet in fresh growth media or PBST for imaging.
Protocol 3.3: General Protocol for Quantitative Confocal Microscopy
Acquiring meaningful quantitative data requires careful experimental setup and consistent imaging parameters.[12][13]
Materials:
-
AF488-labeled sample (cells or tissue on a slide)
-
Mounting medium
-
Confocal microscope with a 488 nm laser
Procedure:
-
Sample Preparation: Mount the labeled sample in an appropriate mounting medium. For live-cell imaging, use a suitable imaging chamber with culture medium.
-
Microscope Setup:
-
Turn on the microscope and the 488 nm laser.
-
Select an appropriate objective (e.g., 40x or 63x oil immersion).
-
Set the detector for the AF488 emission range (e.g., 500-550 nm).
-
-
Image Acquisition Settings (Critical for Quantification):
-
Find a representative, brightly stained area of your positive control sample.
-
Adjust the laser power and detector gain/offset so that the brightest pixels in your region of interest are not saturated (i.e., do not have the maximum pixel intensity value, e.g., 255 for an 8-bit image). Use a look-up table (LUT) that highlights saturated pixels to verify.[12]
-
Crucially, once these settings are established, they must remain identical for all samples within the experiment that will be compared quantitatively. [13]
-
-
Imaging:
-
Acquire images as single optical sections or as a Z-stack for 3D analysis.
-
For multi-color imaging (e.g., with DAPI or a red fluorophore): To avoid spectral bleed-through, use the sequential scanning mode.[7][12][14] This involves exciting with the 488 nm laser and collecting the green signal in one pass, then exciting with the second laser (e.g., 405 nm for DAPI) and collecting the blue signal in a separate pass.[12]
-
-
Image Analysis: Use image analysis software (e.g., FIJI-ImageJ) to measure fluorescence intensity, count objects, or assess colocalization.[13]
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) | Reference(s) |
| Under-Labeling / Low Signal | Protein concentration is too low (<1 mg/mL). | Concentrate protein to >1-2 mg/mL before labeling. | [2][9] |
| Buffer contains primary amines (Tris, glycine). | Dialyze protein extensively against an amine-free buffer like PBS. | [2][9] | |
| Reaction pH is too low. | Ensure the addition of bicarbonate buffer raises the pH to ~8.3. | [2][3] | |
| High Background Staining | Inefficient removal of unreacted dye. | Ensure thorough purification of the conjugate via size-exclusion chromatography or dialysis. | [3] |
| Secondary antibody is binding non-specifically. | Use a blocking serum from the same species as the secondary antibody; ensure adequate washing steps. | [15] | |
| Dye has aggregated. | Centrifuge the dye solution or final conjugate before use to pellet aggregates. | [2] | |
| Spectral Bleed-through | Emission spectrum of AF488 overlaps with the detection channel of another dye. | Use sequential scanning mode on the confocal microscope. Choose fluorophores with better spectral separation. | [7][12][14] |
| Photobleaching | Laser power is too high; excessive exposure time. | Reduce laser power to the minimum required for a good signal-to-noise ratio. Use a more photostable mounting medium. | [12] |
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. tools.thermofisher.com [tools.thermofisher.com]
- 3. tools.thermofisher.com [tools.thermofisher.com]
- 4. benchchem.com [benchchem.com]
- 5. A guide to functionalisation and bioconjugation strategies to surface-initiated polymer brushes - Chemical Communications (RSC Publishing) DOI:10.1039/D3CC01082A [pubs.rsc.org]
- 6. Photoconversion using confocal laser scanning microscopy: a new tool for the ultrastructural analysis of fluorescently labeled cellular elements - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Spectral Bleed-Through Artifacts in Confocal Microscopy [evidentscientific.com]
- 8. Protocols – Bree Aldridge Lab, Tufts University [sites.tufts.edu]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. benchchem.com [benchchem.com]
- 11. docs.aatbio.com [docs.aatbio.com]
- 12. scian.cl [scian.cl]
- 13. A simple method for quantitating confocal fluorescent images - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Olympus FluoView Resource Center: Colocalization of Fluorophores in Confocal Microscopy [olympusconfocal.com]
- 15. researchgate.net [researchgate.net]
Revolutionizing Drug Discovery: AF488 Carboxylic Acid for High-Throughput Screening Assays
Introduction
In the fast-paced realm of drug discovery and biomedical research, high-throughput screening (HTS) has emerged as an indispensable tool for the rapid identification of novel therapeutic candidates.[1] At the heart of many successful HTS campaigns lies the use of robust and sensitive fluorescent probes. AF488 carboxylic acid, a bright and photostable green-fluorescent dye, has garnered significant attention for its exceptional utility in a variety of HTS assay formats.[2][3] Its high quantum yield and stability across a wide pH range make it an ideal fluorophore for developing reliable and reproducible screening assays.[2] This document provides detailed application notes and protocols for the use of this compound in HTS, aimed at researchers, scientists, and drug development professionals.
Key Properties of this compound
AF488 is a sulfonated rhodamine dye with spectral properties nearly identical to Alexa Fluor® 488.[3] The carboxylic acid functional group allows for covalent conjugation to primary amines on target molecules, such as proteins, peptides, and amine-modified small molecules, through the use of carbodiimide (B86325) chemistry (e.g., EDC and NHS).[2][4]
| Property | Value | Reference |
| Excitation Maximum (λex) | ~494 nm | [3] |
| Emission Maximum (λem) | ~517 nm | [3] |
| Molar Extinction Coefficient | ~71,000 cm⁻¹M⁻¹ | [4] |
| Quantum Yield | High | [2] |
| pH Sensitivity | Low (stable between pH 4-10) | [2] |
Application 1: Fluorescence Polarization (FP) Assays
Fluorescence Polarization (FP) is a homogeneous assay technique widely used in HTS to study molecular interactions in real-time.[3][5] The principle of FP is based on the observation that when a small, fluorescently labeled molecule (the tracer) is excited with polarized light, it tumbles rapidly in solution, resulting in the emission of depolarized light.[6] Upon binding to a larger molecule (e.g., a protein receptor), the rotational motion of the tracer is significantly slowed, leading to an increase in the polarization of the emitted light.[6] This change in polarization can be measured and is directly proportional to the fraction of bound tracer.
Experimental Workflow: Competitive FP Assay
A common application of FP in HTS is the competitive binding assay, used to screen for inhibitors of a specific molecular interaction.
Protocol: Labeling a Peptide with this compound using EDC/NHS Chemistry
This protocol describes the conjugation of this compound to a peptide containing a primary amine (e.g., a lysine (B10760008) residue or an N-terminal amine) for use as a tracer in an FP assay.
Materials:
-
This compound
-
Peptide with a primary amine
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysulfosuccinimide (sulfo-NHS)
-
Activation Buffer: 0.1 M MES, pH 6.0
-
Coupling Buffer: 0.1 M Sodium Bicarbonate, pH 8.3
-
Quenching Solution: 1 M Tris-HCl, pH 8.0
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Prepare this compound Stock Solution: Dissolve this compound in anhydrous DMF or DMSO to a concentration of 10 mg/mL.
-
Activate this compound:
-
In a microfuge tube, add a 1.5-fold molar excess of EDC and a 3-fold molar excess of sulfo-NHS to the this compound solution in Activation Buffer.
-
Incubate for 15-30 minutes at room temperature to form the sulfo-NHS ester.
-
-
Prepare Peptide Solution: Dissolve the peptide in Coupling Buffer to a concentration of 1-5 mg/mL.
-
Conjugation Reaction:
-
Add the activated AF488 sulfo-NHS ester solution to the peptide solution. A molar ratio of 5:1 to 10:1 (dye:peptide) is a good starting point.
-
Incubate the reaction for 1-2 hours at room temperature, protected from light.
-
-
Quench Reaction: Add Quenching Solution to a final concentration of 50 mM to stop the reaction. Incubate for 15 minutes.
-
Purification: Separate the AF488-labeled peptide from unreacted dye and byproducts using a suitable purification method, such as size-exclusion chromatography.
-
Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the peptide) and 494 nm (for AF488).
Protocol: Competitive Fluorescence Polarization Assay
Materials:
-
AF488-labeled tracer
-
Target protein
-
Assay Buffer (e.g., PBS with 0.01% Tween-20)
-
Compound library
-
384-well, low-volume, black microplates
Procedure:
-
Prepare Reagents:
-
Dilute the target protein to a working concentration in Assay Buffer. The optimal concentration should be determined empirically but is often in the low nanomolar range.
-
Dilute the AF488-labeled tracer to a working concentration in Assay Buffer. The final concentration is typically around the Kd of the tracer-protein interaction.
-
-
Assay Plate Setup:
-
Dispense 10 µL of the target protein solution to each well of the 384-well plate.
-
Add 100 nL of test compound from the compound library plates to the appropriate wells. Include positive controls (known inhibitor) and negative controls (DMSO vehicle).
-
Incubate for 15-30 minutes at room temperature.
-
-
Tracer Addition: Add 10 µL of the AF488-labeled tracer solution to all wells.
-
Incubation: Incubate the plate for 1-2 hours at room temperature, protected from light, to allow the binding reaction to reach equilibrium.
-
Measurement: Read the fluorescence polarization on a plate reader equipped with appropriate excitation (~485 nm) and emission (~520 nm) filters for both parallel and perpendicular polarized light.
-
Data Analysis: Calculate the millipolarization (mP) values. Identify hits as compounds that cause a significant decrease in the mP value compared to the negative controls.
Application 2: Förster Resonance Energy Transfer (FRET) Assays
FRET is a powerful technique for studying molecular interactions and conformational changes in proteins.[7][8] It involves the non-radiative transfer of energy from an excited donor fluorophore to a nearby acceptor fluorophore.[7] This energy transfer only occurs when the donor and acceptor are in close proximity (typically 1-10 nm). AF488 can serve as an excellent FRET acceptor when paired with a suitable donor, such as a cyan fluorescent protein (CFP) or a terbium cryptate in Time-Resolved FRET (TR-FRET).
Signaling Pathway: Kinase Activity Assay
Many cellular signaling pathways are regulated by protein kinases. HTS assays are often employed to screen for kinase inhibitors. A FRET-based kinase assay can be designed using an AF488-labeled substrate peptide and a phosphospecific antibody labeled with a FRET donor.
Protocol: TR-FRET Assay for Protein-Protein Interaction
This protocol is adapted from a TR-FRET assay to screen for inhibitors of the IgE-FcεRIα interaction, where AF488 is used as the FRET acceptor.[9]
Materials:
-
His-tagged protein (e.g., FcεRIα)
-
AF488-labeled binding partner (e.g., IgE-Fc)
-
Terbium (Tb)-labeled anti-His antibody (FRET donor)
-
Assay Buffer (e.g., PBS, 0.1% Tween 20, 100 nM BSA)
-
Compound library
-
384-well, low-volume, black microplates
Procedure:
-
Prepare Reagent Mix: Prepare a master mix containing the His-tagged protein, Tb-labeled anti-His antibody, and AF488-labeled binding partner in Assay Buffer. Optimal concentrations should be determined through titration experiments. For example, 20 nM His-tagged protein, 5 nM Tb-antibody, and 50 nM AF488-labeled partner.[10]
-
Assay Plate Setup:
-
Dispense 10 µL of the reagent mix into each well of a 384-well plate.
-
Add 100 nL of test compounds from the library plates.
-
-
Incubation: Incubate the plate for 1-2 hours at room temperature, protected from light.
-
Measurement: Read the plate on a TR-FRET enabled plate reader. Excite the terbium donor at ~340 nm and measure the emission at two wavelengths: the terbium emission at ~490 nm and the AF488 emission (resulting from FRET) at ~520 nm.
-
Data Analysis: Calculate the TR-FRET ratio (520 nm emission / 490 nm emission). A decrease in the FRET ratio indicates inhibition of the protein-protein interaction.
Quantitative Data Summary
The performance of an HTS assay is often evaluated using statistical parameters such as the signal-to-background ratio (S/B) and the Z'-factor. A Z'-factor between 0.5 and 1.0 indicates an excellent assay suitable for HTS.
| Assay Type | Target | AF488 Role | S/B Ratio | Z'-Factor | Reference |
| TR-FRET | IgE-FcεRIα Interaction | Acceptor | ~14 | >0.5 | [10] |
| TR-FRET | 14-3-3 Protein Interaction | Acceptor | >20 | >0.7 | [11] |
| FRET | PA-CMG2 Interaction | Acceptor | - | As high as 0.92 | [12] |
| FP | Kinase Activity | Labeled Substrate | - | 0.43 - 0.84 | [13] |
| HTRF | ERK1/2 Phosphorylation | Acceptor | - | 0.7 | [14] |
Conclusion
This compound is a versatile and robust fluorescent dye that is exceptionally well-suited for a variety of high-throughput screening assays. Its favorable photophysical properties and straightforward conjugation chemistry enable the development of sensitive and reliable FP, FRET, and TR-FRET assays. The detailed protocols and application examples provided herein serve as a comprehensive guide for researchers and scientists in the field of drug discovery to effectively utilize this compound in their HTS campaigns, ultimately accelerating the identification of promising new therapeutic agents.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Fluorescent Ligands in Fluorescence Polarization Assays - Celtarys [celtarys.com]
- 6. molbio.gu.se [molbio.gu.se]
- 7. ecosystem.drgpcr.com [ecosystem.drgpcr.com]
- 8. Development of FRET Assay into Quantitative and High-throughput Screening Technology Platforms for Protein–Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A time-resolved fluorescence resonance energy transfer assay suitable for high-throughput screening for inhibitors of immunoglobulin E–receptor interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Fluorescence assays for high-throughput screening of protein kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cross-Linked Self-Assembling Peptides and Their Post-Assembly Functionalization via One-Pot and In Situ Gelation System - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Fluorescence Polarization-based Measurement of Protein-Ligand Interaction in Fungal Cell Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. High-throughput kinase assays with protein substrates using fluorescent polymer superquenching - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Homogeneous Time-Resolved Fluorescence-Based Assay to Monitor Extracellular Signal-Regulated Kinase Signaling in a High-Throughput Format - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Creating Fluorescent Probes with AF488 Carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alexa Fluor™ 488 (AF488) is a bright, photostable, and hydrophilic green fluorescent dye widely used in life sciences.[1][2] Its carboxylic acid derivative serves as a versatile starting material for creating fluorescent probes. The carboxyl group can be activated to react with primary amines on biomolecules, such as proteins and antibodies, enabling their fluorescent labeling.[1][3] This document provides detailed protocols and data for the synthesis and application of AF488-based fluorescent probes.
Key Properties of AF488
AF488 is favored for its excellent photostability, high quantum yield, and pH insensitivity over a wide range, making it a superior alternative to traditional dyes like FITC.[2][4] These properties ensure bright, stable signals in various applications, including fluorescence microscopy and flow cytometry.[1][5]
Table 1: Photophysical and Chemical Properties of AF488
| Property | Value |
| Maximum Excitation Wavelength | 496 nm[2] |
| Maximum Emission Wavelength | 519 nm[2] |
| Molar Extinction Coefficient | ~71,000 cm⁻¹M⁻¹[2] |
| Fluorescence Quantum Yield | ~0.92[2] |
| Molecular Weight | ~800 g/mol [2] |
| Optimal pH for Amine Conjugation | 8.3 - 8.5[6][7] |
Experimental Protocols
Protocol 1: Activation of AF488 Carboxylic Acid and Conjugation to Primary Amines
This protocol details the two-step process of first activating the carboxylic acid group of AF488 to an N-hydroxysuccinimide (NHS) ester, followed by conjugation to a primary amine-containing biomolecule.
Materials:
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS) or Sulfo-NHS
-
Anhydrous Dimethylsulfoxide (DMSO)
-
Protein or antibody to be labeled (in an amine-free buffer like PBS)
-
1 M Sodium Bicarbonate (pH 8.5-9.5)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.5)
-
Size-exclusion chromatography column (e.g., Sephadex G-25)
Procedure:
-
Prepare AF488 Stock Solution: Dissolve this compound in anhydrous DMSO to a concentration of 10 mg/mL. This should be done immediately before use as the dye is susceptible to hydrolysis.[8]
-
Activate this compound:
-
In a separate tube, mix the this compound solution with EDC and NHS in a molar ratio of approximately 1:1.5:1.5.
-
Incubate for 15-30 minutes at room temperature to form the AF488-NHS ester.
-
-
Prepare the Protein/Antibody:
-
Conjugation Reaction:
-
Quench the Reaction: Add quenching buffer to a final concentration of 50-100 mM and incubate for 10-15 minutes to stop the reaction.[9]
-
Purify the Conjugate: Separate the labeled protein from unreacted dye using a size-exclusion chromatography column. The labeled protein will elute first.[8][10]
-
Characterize the Conjugate:
Caption: Workflow for AF488 fluorescent probe synthesis.
Application Protocol 2: Immunofluorescence Staining of Fixed Cells
This protocol describes the use of an AF488-labeled secondary antibody for indirect immunofluorescence.
Materials:
-
Unlabeled primary antibody
-
AF488-labeled secondary antibody
-
Cells cultured on coverslips
-
Fixation buffer (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.2% Triton X-100 in PBS)[11]
-
Blocking buffer (e.g., 10% normal goat serum)[11]
-
Phosphate-buffered saline (PBS)
-
Mounting medium with DAPI
Procedure:
-
Cell Fixation and Permeabilization:
-
Blocking: Block non-specific binding by incubating with blocking buffer for 1 hour at room temperature.[11][13]
-
Primary Antibody Incubation: Incubate with the primary antibody (diluted in blocking buffer) overnight at 4°C.[11][14]
-
Washing: Wash three times with PBS for 5-10 minutes each.[15]
-
Secondary Antibody Incubation: Incubate with the AF488-labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature, protected from light.[13][14]
-
Final Washes: Wash three times with PBS, protected from light.[15]
-
Mounting and Imaging: Mount the coverslip with mounting medium containing DAPI and image using a fluorescence microscope with appropriate filters for DAPI and AF488.
Caption: Indirect immunofluorescence staining workflow.
Application Protocol 3: Fluorescent Western Blotting
This protocol outlines the use of AF488-conjugated secondary antibodies for western blot detection.
Materials:
-
PVDF or nitrocellulose membrane with transferred proteins
-
Blocking buffer (e.g., 5% non-fat milk or commercial fluorescent blocking buffer)
-
Primary antibody
-
AF488-conjugated secondary antibody
-
Wash buffer (e.g., TBST: Tris-buffered saline with 0.1% Tween-20)
-
Fluorescent imaging system
Procedure:
-
Blocking: After protein transfer, block the membrane in blocking buffer for 30-60 minutes at room temperature.[15][16]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) for 2 hours at room temperature or overnight at 4°C.[15]
-
Washing: Wash the membrane five times for 5-10 minutes each with TBST.[15][17]
-
Secondary Antibody Incubation: Incubate with the AF488-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature, protected from light.[13]
-
Final Washes: Wash the membrane five times for 10 minutes each with TBST, protected from light.[17]
-
Imaging: Dry the membrane and scan using an imager capable of detecting fluorescence at the appropriate excitation and emission wavelengths for AF488.[15]
Caption: Fluorescent western blotting workflow.
Data Summary
Table 2: Recommended Starting Conditions for AF488 Labeling and Applications
| Parameter | Antibody Labeling | Immunofluorescence | Western Blotting |
| Biomolecule Concentration | 2-10 mg/mL | N/A | N/A |
| Dye:Protein Molar Ratio | 10:1 - 20:1 | N/A | N/A |
| Primary Antibody Dilution | N/A | Varies (e.g., 1:100 - 1:1000)[14] | Varies (e.g., 1:1000 - 1:5000)[16] |
| Secondary Antibody Dilution | N/A | Varies (e.g., 1:1000)[14] | Varies (e.g., 1:5000 - 1:25,000)[17] |
| Incubation Time (Primary) | N/A | Overnight at 4°C | Overnight at 4°C |
| Incubation Time (Secondary) | N/A | 1 hour at RT | 1 hour at RT |
This document provides a comprehensive guide for utilizing this compound to generate high-quality fluorescent probes for various research applications. For optimal results, it is recommended to empirically determine the best conditions for each specific protein and experimental setup.
References
- 1. dianabiotech.com [dianabiotech.com]
- 2. FluoroFinder [app.fluorofinder.com]
- 3. lumiprobe.com [lumiprobe.com]
- 4. benchchem.com [benchchem.com]
- 5. BP Fluor 488, Alexa Fluor 488 equivalent | BroadPharm [broadpharm.com]
- 6. benchchem.com [benchchem.com]
- 7. fluidic.com [fluidic.com]
- 8. benchchem.com [benchchem.com]
- 9. Conjugation Protocol for Amine Reactive Dyes | Tocris Bioscience [tocris.com]
- 10. benchchem.com [benchchem.com]
- 11. Immunofluorescence Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. youtube.com [youtube.com]
- 14. protocols.io [protocols.io]
- 15. biotium.com [biotium.com]
- 16. azurebiosystems.com [azurebiosystems.com]
- 17. Western Blotting Protocol (Fluorescent) | Cell Signaling Technology [cellsignal.com]
Application Notes and Protocols: AF488 Carboxylic Acid in FRET-Based Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing AF488 carboxylic acid as a donor fluorophore in Förster Resonance Energy Transfer (FRET)-based assays. This document outlines the principles of AF488-based FRET, detailed protocols for biomolecule conjugation, and specific applications in studying protein-protein interactions, conformational changes, and signaling pathways.
Introduction to AF488 in FRET
AF488 is a bright, photostable, and pH-insensitive green fluorescent dye, making it an excellent donor fluorophore for FRET experiments.[1] Its carboxylic acid derivative allows for covalent conjugation to primary amines on biomolecules through the formation of a stable amide bond, typically requiring activation with carbodiimides like EDC in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, sulfo-NHS.[2][3]
FRET is a non-radiative energy transfer process that occurs when a donor fluorophore (e.g., AF488) in an excited state transfers energy to a nearby acceptor fluorophore. The efficiency of this energy transfer is exquisitely sensitive to the distance between the donor and acceptor (typically in the 1-10 nm range), making FRET a powerful tool for studying molecular interactions and dynamics.[4][5]
Key Features of AF488 for FRET:
-
Bright and Photostable: Ensures a strong and stable donor signal.
-
pH Insensitive: Reliable fluorescence across a broad pH range (4-10).[1]
-
Versatile Conjugation: The carboxylic acid group can be activated to react with primary amines on proteins, peptides, and other biomolecules.[3]
-
Well-characterized FRET Pairs: Numerous suitable acceptor fluorophores are available.
Quantitative Data for AF488 FRET Pairs
The choice of an appropriate acceptor fluorophore is critical for a successful FRET experiment. The Förster distance (R₀) is the distance at which FRET efficiency is 50%, and it is a key parameter for a given donor-acceptor pair.
| Donor | Acceptor | R₀ (Å) | Reference |
| AF488 | AF546 | 70 | [5] |
| AF488 | AF555 | 70 | [1] |
| AF488 | AF594 | 60 | [6] |
| AF488 | AF647 | 56 | [6] |
| AF488 | Tetramethylrhodamine | 55 | |
| AF488 | Cy5 | ~50 |
Note: R₀ values can vary slightly depending on the experimental conditions and the method of determination.
Experimental Protocols
Protocol for Conjugating this compound to a Protein using EDC/NHS Chemistry
This protocol describes the activation of this compound and its subsequent conjugation to primary amines (e.g., lysine (B10760008) residues) on a target protein.
Materials:
-
This compound
-
Protein of interest in an amine-free buffer (e.g., PBS, MES, or HEPES)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS) or Sulfo-NHS
-
Conjugation Buffer: 0.1 M MES, pH 4.5-5.0
-
Reaction Buffer: PBS, pH 7.2-7.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M glycine
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Desalting column (e.g., Sephadex G-25) for purification
Procedure:
-
Prepare a stock solution of this compound: Dissolve this compound in anhydrous DMF or DMSO to a concentration of 10 mg/mL.
-
Prepare the protein solution: Dissolve the protein in the Conjugation Buffer at a concentration of 1-5 mg/mL.
-
Activate this compound:
-
Immediately before use, prepare a fresh solution of EDC (10 mg/mL) and NHS/Sulfo-NHS (10 mg/mL) in the Conjugation Buffer.
-
Add a 5-10 fold molar excess of EDC and NHS/Sulfo-NHS to the this compound solution.
-
Incubate for 15-30 minutes at room temperature to form the amine-reactive NHS ester.
-
-
Conjugation reaction:
-
Adjust the pH of the activated AF488 solution to 7.2-7.5 by adding the Reaction Buffer.
-
Immediately add the activated AF488 to the protein solution. A typical starting molar ratio of dye to protein is 10:1 to 20:1. This should be optimized for each specific protein.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.
-
-
Quench the reaction: Add the Quenching Buffer to a final concentration of 50-100 mM and incubate for 30 minutes at room temperature.
-
Purify the conjugate: Separate the labeled protein from unreacted dye and byproducts using a desalting column equilibrated with a suitable storage buffer (e.g., PBS).
General Protocol for a FRET-Based Protein-Protein Interaction Assay
This protocol outlines a general workflow for measuring the interaction between two proteins, one labeled with AF488 (donor) and the other with a suitable acceptor.
Materials:
-
AF488-labeled protein (Donor)
-
Acceptor-labeled protein (Acceptor)
-
Assay Buffer (e.g., PBS or Tris-buffered saline)
-
Fluorometer or plate reader capable of measuring fluorescence intensity at the donor and acceptor emission wavelengths.
Procedure:
-
Sample Preparation:
-
Prepare a series of solutions with a constant concentration of the AF488-labeled donor protein.
-
To these solutions, add increasing concentrations of the acceptor-labeled protein.
-
Include control samples: donor only, acceptor only, and a buffer blank.
-
-
Incubation: Incubate the samples for a sufficient time to allow the protein-protein interaction to reach equilibrium. The incubation time will depend on the kinetics of the interaction.
-
Fluorescence Measurement:
-
Excite the samples at the excitation maximum of AF488 (around 494 nm).
-
Measure the fluorescence emission at two wavelengths: the emission maximum of AF488 (around 519 nm) and the emission maximum of the acceptor fluorophore.
-
-
Data Analysis:
-
Correct for background fluorescence by subtracting the signal from the buffer blank.
-
Calculate the FRET efficiency (E) using the following formula for sensitized emission: E = 1 - (I_DA / I_D) Where I_DA is the fluorescence intensity of the donor in the presence of the acceptor, and I_D is the fluorescence intensity of the donor in the absence of the acceptor.
-
Alternatively, FRET can be expressed as a ratio of the acceptor emission to the donor emission.
-
Applications and Signaling Pathways
Studying G-Protein Coupled Receptor (GPCR) Activation
FRET-based assays are powerful tools for studying the conformational changes and protein-protein interactions that occur during GPCR signaling.[7] For instance, AF488 can be used to label a GPCR or a G-protein subunit, while an acceptor fluorophore is placed on an interacting partner.
Example: Monitoring GPCR-G Protein Interaction
Upon ligand binding, a GPCR undergoes a conformational change that facilitates its interaction with a heterotrimeric G protein. This interaction can be monitored by labeling the GPCR with AF488 and the Gα subunit with an acceptor dye. An increase in FRET signal upon ligand stimulation indicates the association of the G protein with the activated receptor.
Monitoring Kinase Activity
FRET-based biosensors can be designed to report on the activity of kinases. A common strategy involves a sensor protein that contains a kinase-specific phosphorylation motif flanked by a FRET pair.
Example: A FRET-based Kinase Biosensor
In the unphosphorylated state, the biosensor exists in a conformation where the AF488 donor and an acceptor fluorophore are in close proximity, resulting in a high FRET signal. Upon phosphorylation by the kinase of interest, the biosensor undergoes a conformational change that increases the distance between the FRET pair, leading to a decrease in FRET efficiency. This change in FRET can be used to quantify kinase activity in real-time.
Experimental Workflow and Logic
The following diagram illustrates a typical workflow for a FRET-based assay using this compound.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low Labeling Efficiency | Inefficient activation of carboxylic acid. | Use fresh EDC/NHS solutions. Optimize the pH of the activation reaction (pH 4.5-5.0). |
| Presence of primary amines in the protein buffer. | Dialyze the protein against an amine-free buffer (e.g., MES or HEPES). | |
| No or Low FRET Signal | Donor and acceptor are too far apart. | Re-design the labeling strategy to bring the fluorophores closer. |
| Incorrect fluorophore pair. | Ensure there is sufficient spectral overlap between the donor emission and acceptor excitation spectra. | |
| Incorrect instrument settings. | Optimize the excitation and emission wavelengths and filter sets for the specific FRET pair. | |
| High Background Fluorescence | Unreacted free dye in the sample. | Ensure complete purification of the labeled protein. |
| Autofluorescence from cells or media. | Use appropriate controls and background subtraction. |
References
- 1. individual.utoronto.ca [individual.utoronto.ca]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. In Vitro FRET- and Fluorescence-Based Assays to Study Protein Conformation and Protein-Protein Interactions in Mitosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A FRET-based approach for studying conformational changes of a cytoskeleton-related tumor suppressor molecule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Triple Labeling Resolves a GPCR Intermediate State by Using Three-Color Single Molecule FRET - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A homogeneous G protein-coupled receptor ligand binding assay based on time-resolved fluorescence resonance energy transfer - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell Surface Labeling with AF488 Carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alexa Fluor™ 488 (AF488) is a bright, photostable, and pH-insensitive green-fluorescent dye widely utilized in life sciences for visualizing biological structures.[1][2][3] While the N-hydroxysuccinimidyl (NHS) ester form of AF488 is commonly used for direct labeling of primary amines on proteins, AF488 carboxylic acid offers a versatile alternative for labeling cell surface proteins through a two-step carbodiimide-mediated reaction. This approach allows for the covalent attachment of the fluorophore to primary amine groups on cell surface proteins after activation of the dye's carboxyl group.
This document provides detailed protocols and application notes for the effective labeling of cell surfaces using this compound, with a focus on the activation chemistry involving 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysulfosuccinimide (sulfo-NHS). These protocols are designed to guide researchers in optimizing labeling efficiency while maintaining cell viability for applications such as flow cytometry, fluorescence microscopy, and in-vitro cell-based assays.
Principle of the Method
Labeling cell surface proteins with this compound is a two-step process:
-
Activation of this compound: The carboxyl group of this compound is activated using EDC in the presence of sulfo-NHS. EDC facilitates the formation of a highly reactive O-acylisourea intermediate, which is then stabilized by sulfo-NHS to form a more stable, amine-reactive sulfo-NHS ester.[4] The use of sulfo-NHS increases the efficiency of the conjugation reaction.[5]
-
Labeling of Cell Surface Proteins: The activated AF488 sulfo-NHS ester readily reacts with primary amine groups (e.g., on lysine (B10760008) residues) on extracellular domains of cell surface proteins, forming a stable amide bond. This covalent linkage ensures a robust and long-lasting fluorescent signal on the cell surface.
Data Presentation
Photophysical Properties of AF488
| Property | Value |
| Excitation Maximum (Ex) | 495 nm |
| Emission Maximum (Em) | 519 nm |
| Quantum Yield (Φ) | 0.92 |
| Photostability | High[6] |
Optimization of Labeling Conditions
The following table provides recommended starting concentrations and incubation times for optimizing the labeling of your specific cell type. It is crucial to perform a titration of reagents to find the optimal balance between labeling efficiency and cell viability.
| Parameter | Recommended Range | Notes |
| Activation Step | ||
| This compound | 10 - 100 µM | Higher concentrations may not significantly increase labeling and could lead to aggregation. |
| EDC | 2 - 10 mM | A molar excess of EDC to this compound is required for efficient activation.[7] |
| Sulfo-NHS | 5 - 25 mM | A molar excess of sulfo-NHS to EDC can further enhance the stability of the active intermediate.[8] |
| Activation Buffer | MES Buffer (pH 6.0) | Carbodiimide reactions are most efficient at a slightly acidic pH.[4] |
| Incubation Time | 15 - 30 minutes | Longer incubation times can lead to hydrolysis of the active ester.[9] |
| Incubation Temperature | Room Temperature | |
| Labeling Step | ||
| Cell Density | 1 x 10⁶ - 1 x 10⁷ cells/mL | Optimal cell density should be determined empirically for each cell line. |
| Labeling Buffer | PBS (pH 7.2 - 7.4) | The reaction with primary amines is more efficient at a neutral to slightly basic pH. |
| Incubation Time | 30 - 60 minutes | |
| Incubation Temperature | 4°C or on ice | Low temperatures minimize endocytosis of labeled proteins.[10] |
Expected Outcomes: Labeling Efficiency and Cell Viability
This table illustrates the typical relationship between labeling conditions and experimental outcomes.
| Labeling Condition | Labeling Efficiency (MFI) | Cell Viability (%) |
| Low Dye/EDC/Sulfo-NHS | Low | High (>95%) |
| Optimal | High | High (>90%) |
| High Dye/EDC/Sulfo-NHS | High to Saturated | Reduced (<80%) |
MFI: Mean Fluorescence Intensity as determined by flow cytometry. Cell viability can be assessed using methods like Trypan Blue exclusion or a viability dye in flow cytometry.
Experimental Protocols
Materials and Reagents
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)
-
N-hydroxysulfosuccinimide (sulfo-NHS)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
2-(N-morpholino)ethanesulfonic acid (MES) buffer (e.g., 100 mM, pH 6.0)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Cell culture medium appropriate for your cells
-
Fetal Bovine Serum (FBS) or Bovine Serum Albumin (BSA)
-
Suspension or adherent cells of interest
-
Microcentrifuge tubes
-
Flow cytometer or fluorescence microscope
Protocol 1: Activation of this compound
-
Prepare a stock solution of this compound in anhydrous DMSO (e.g., 10 mM).
-
Immediately before use, prepare fresh stock solutions of EDC and sulfo-NHS in MES buffer (pH 6.0) (e.g., 100 mM each).
-
In a microcentrifuge tube, combine the following in order:
-
MES buffer (pH 6.0)
-
This compound stock solution to the desired final concentration (e.g., 50 µM).
-
EDC stock solution to the desired final concentration (e.g., 5 mM).
-
Sulfo-NHS stock solution to the desired final concentration (e.g., 10 mM).
-
-
Vortex the mixture gently and incubate at room temperature for 15-30 minutes, protected from light. This solution is now the "activated AF488 labeling solution".
Protocol 2: Labeling of Suspension Cells
-
Harvest cells and wash them twice with ice-cold PBS to remove any residual protein from the culture medium.
-
Resuspend the cell pellet in ice-cold PBS at a concentration of 1 x 10⁶ to 1 x 10⁷ cells/mL.
-
Add the freshly prepared activated AF488 labeling solution to the cell suspension. The final volume of the labeling solution should not exceed 10% of the total cell suspension volume.
-
Incubate the cells on ice for 30-60 minutes, protected from light, with occasional gentle mixing.
-
After incubation, wash the cells three times with ice-cold PBS containing 1% BSA or FBS to quench any unreacted dye and remove unbound fluorophore.
-
Resuspend the final cell pellet in an appropriate buffer for downstream analysis (e.g., flow cytometry staining buffer or imaging medium).
Protocol 3: Labeling of Adherent Cells
-
Grow adherent cells on coverslips or in culture plates to the desired confluency.
-
Gently wash the cells twice with ice-cold PBS.
-
Add the freshly prepared activated AF488 labeling solution (diluted in PBS, pH 7.4) to the cells, ensuring the entire surface is covered.
-
Incubate the cells at 4°C for 30-60 minutes, protected from light.
-
Carefully aspirate the labeling solution and wash the cells three to five times with ice-cold PBS containing 1% BSA or FBS.
-
The labeled cells are now ready for fixation and/or imaging.
Protocol 4: Analysis of Labeling Efficiency by Flow Cytometry
-
Prepare labeled and unlabeled (control) cell samples as described in Protocol 2.
-
Resuspend the cells in flow cytometry staining buffer (e.g., PBS with 1% BSA and 0.1% sodium azide).
-
Acquire data on a flow cytometer equipped with a 488 nm laser for excitation and an appropriate emission filter for AF488 (e.g., 530/30 nm bandpass filter).
-
Use the unlabeled control to set the negative gate for fluorescence.
-
Analyze the labeled sample to determine the percentage of fluorescently labeled cells and the Mean Fluorescence Intensity (MFI), which is a quantitative measure of labeling efficiency.
Protocol 5: Assessment of Cell Viability
-
Trypan Blue Exclusion:
-
Take a small aliquot of the labeled and washed cell suspension.
-
Mix with an equal volume of 0.4% Trypan Blue solution.
-
Count the number of viable (unstained) and non-viable (blue) cells using a hemocytometer.
-
Calculate the percentage of viable cells.
-
-
Flow Cytometry with a Viability Dye:
-
After the labeling and washing steps, resuspend the cells in a buffer compatible with your chosen viability dye (e.g., Propidium Iodide or a fixable viability stain).
-
Follow the manufacturer's protocol for the viability dye.
-
Analyze the cells by flow cytometry to distinguish between live and dead cell populations based on their fluorescence.
-
Mandatory Visualizations
Caption: Experimental workflow for labeling cell surfaces with this compound.
Caption: Logical flow of the cell surface labeling protocol.
References
- 1. chem.uci.edu [chem.uci.edu]
- 2. Fluorescent Dyes for Secondary Antibodies - dianova [dianova.com]
- 3. Alexa Fluor 488 dye | Thermo Fisher Scientific - UK [thermofisher.com]
- 4. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]
- 5. interchim.fr [interchim.fr]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. tools.thermofisher.com [tools.thermofisher.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
Troubleshooting & Optimization
AF488 Carboxylic Acid Conjugation: Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the conjugation efficiency of AF488 carboxylic acid and its activated esters (e.g., NHS esters) to proteins and other amine-containing molecules.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the AF488 conjugation process in a simple question-and-answer format.
FAQs: Pre-Conjugation & Reaction Setup
Q1: What is the optimal pH for conjugating AF488 NHS ester to my protein?
The reaction between an NHS ester and a primary amine is highly pH-dependent. The optimal pH range is typically 8.0 to 8.5.[1][2][3] This slightly alkaline condition ensures that the primary amine groups on your protein (e.g., the ε-amino groups of lysine (B10760008) residues) are deprotonated and thus sufficiently nucleophilic to react efficiently with the NHS ester.[3] At a lower pH, these amines are protonated and less reactive, while at a pH above 8.5, the hydrolysis of the NHS ester can become a significant competing reaction, reducing labeling efficiency.[1]
Q2: Which buffers should I use for the conjugation reaction, and which should I avoid?
It is critical to use a buffer that is free of primary amines.[3] Buffers such as Tris (tris(hydroxymethyl)aminomethane) and glycine (B1666218) contain primary amines that will compete with your target molecule for the AF488 NHS ester, leading to significantly lower conjugation efficiency.[3]
Recommended Buffers:
-
Phosphate-Buffered Saline (PBS)
-
Sodium Bicarbonate Buffer[4]
-
Sodium Borate Buffer
If your protein is in an incompatible buffer, it must be exchanged into a suitable amine-free buffer via dialysis or buffer exchange columns before starting the conjugation.[3]
Q3: My AF488 is in the form of a carboxylic acid. How do I conjugate it to my protein?
This compound is the non-reactive form of the dye.[5] To conjugate it to primary amines on a protein, you must first activate the carboxylic acid group. This is typically done in one of two ways:
-
Conversion to an NHS ester: This is the most common method, creating a more stable and amine-reactive compound.
-
Using Carbodiimides (e.g., EDC): Water-soluble carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) can be used to directly couple the carboxylic acid to primary amines. This reaction is often performed in the presence of N-hydroxysuccinimide (NHS) or sulfo-NHS to improve efficiency and create a more stable intermediate.[5][6]
Q4: What is the recommended concentration for my protein during the labeling reaction?
For efficient labeling, a protein concentration of at least 1-2 mg/mL is recommended.[3][7][8] Labeling more dilute protein solutions is often inefficient and can make the subsequent removal of unconjugated dye more challenging.[3][8]
Troubleshooting: Low Labeling Efficiency
Q5: My final conjugate has a very low signal. What could have gone wrong?
Low signal is often a result of low labeling efficiency. Here are the most common causes and solutions:
| Potential Cause | Troubleshooting Steps |
| Incorrect Reaction pH | Verify that the pH of your reaction buffer is between 8.0 and 8.5.[2] |
| Presence of Competing Amines | Ensure your protein solution is free from buffers like Tris or glycine and other amine-containing additives.[3] Perform buffer exchange if necessary.[3] |
| Hydrolyzed AF488 NHS Ester | The NHS ester is moisture-sensitive. Always allow the vial to warm to room temperature before opening to prevent condensation.[9] Prepare the dye stock solution in anhydrous DMSO fresh immediately before use.[9] Storing the dye in DMSO is not recommended due to potential hydrolysis.[2] |
| Insufficient Dye-to-Protein Molar Ratio | The optimal molar ratio of dye to protein can vary. If you suspect under-labeling, try increasing the molar excess of the AF488 NHS ester in your next experiment (e.g., from a 10:1 to a 20:1 ratio). |
| Low Protein Concentration | Concentrate your protein to at least 1-2 mg/mL before labeling.[3][8] |
Troubleshooting: Unexpected Results
Q6: My labeled antibody shows high non-specific background staining or has precipitated out of solution. Why is this happening?
This is a classic sign of over-labeling. While a high degree of labeling might seem desirable, it can lead to several problems:
-
Fluorescence Quenching: At high densities, fluorophores can self-quench, paradoxically reducing the fluorescence signal.[10]
-
Protein Aggregation & Precipitation: Excessive conjugation can alter the protein's hydrophobicity and isoelectric point, leading to aggregation and precipitation.[3][10]
-
Impaired Biological Activity: Steric hindrance from the attached dye molecules can interfere with the protein's function, such as an antibody's ability to bind its antigen.[10]
To solve this, reduce the molar ratio of dye to protein in the labeling reaction or decrease the reaction time.[3]
Q7: How do I remove the unconjugated (free) AF488 dye after the reaction?
Complete removal of free dye is essential for accurate downstream applications and for calculating the degree of labeling.[10][11] The most common methods separate molecules based on size:
-
Size-Exclusion Chromatography (SEC): This is a highly effective method. For small-scale, rapid purification, desalting spin columns (e.g., Sephadex G-25) are ideal.[10][11] The larger protein-dye conjugate will pass through the column quickly, while the smaller, free dye molecules are retained.[11]
-
Dialysis: This technique uses a semi-permeable membrane with a specific molecular weight cut-off (MWCO) to retain the large conjugate while allowing the small, free dye molecules to diffuse out into a large volume of buffer.[11] This method is suitable for larger sample volumes but is more time-consuming.[11]
FAQs: Post-Conjugation Analysis
Q8: What is the Degree of Labeling (DOL) and how do I calculate it?
The Degree of Labeling (DOL) is the average number of fluorophore molecules covalently bound to a single protein molecule.[10][12] An optimal DOL balances high fluorescence with preserved protein function. For most antibodies, a DOL of 4 to 9 is often considered optimal.[10]
The DOL is typically determined using UV-Visible spectrophotometry by measuring the absorbance of the purified conjugate at two wavelengths:
-
280 nm: The absorbance maximum for most proteins.[12]
A correction factor is needed because the AF488 dye also absorbs light at 280 nm.[10][12]
The formulas for calculating DOL are:
-
Protein Concentration (M) = [A₂₈₀ - (A₄₉₄ × CF₂₈₀)] / ε_protein
-
DOL = A₄₉₄ / (ε_dye × Protein Concentration (M))
Quantitative Data Summary
The following tables summarize key quantitative parameters for successful AF488 conjugation.
Table 1: Spectroscopic Properties of AF488
| Property | Value | Reference |
| Excitation Maximum | ~494 nm | [7][10] |
| Emission Maximum | ~519 nm | [7][10] |
| Molar Extinction Coefficient (ε_dye) | ~71,000 cm⁻¹M⁻¹ | [7][10] |
| Correction Factor (CF₂₈₀) | ~0.11 | [10] |
Table 2: Recommended Reaction Parameters for IgG Antibody Labeling
| Parameter | Recommended Value | Rationale |
| Antibody Purity | >95% | Impurities with primary amines will compete for the dye.[3] |
| Antibody Buffer | Amine-free (e.g., PBS) | Buffers like Tris or glycine interfere with the reaction.[3] |
| Antibody Concentration | ≥ 2 mg/mL | Lower concentrations reduce labeling efficiency.[3] |
| Reaction pH | 8.3 - 8.5 | Ensures primary amines are deprotonated and reactive.[1] |
| Optimal DOL Range (IgG) | 4 - 9 | Balances signal strength with antibody functionality.[10] |
Experimental Protocols
Protocol 1: AF488 NHS Ester Conjugation to an IgG Antibody
This protocol provides a general guideline for labeling an IgG antibody.
Materials:
-
IgG antibody in amine-free buffer (e.g., PBS) at ≥ 2 mg/mL
-
AF488 NHS Ester
-
Anhydrous Dimethyl Sulfoxide (DMSO)[4]
-
1 M Sodium Bicarbonate, pH 8.3-8.5[4]
-
Size-exclusion spin column for purification[11]
-
Reaction tubes
Procedure:
-
Prepare the Antibody Solution:
-
Prepare the AF488 NHS Ester Stock Solution:
-
Perform the Labeling Reaction:
-
Calculate the required volume of dye solution to achieve the desired molar dye-to-protein ratio (a starting ratio of 10:1 to 15:1 is common).
-
While gently vortexing, add the calculated volume of AF488 NHS ester solution to the antibody solution.
-
Incubate the reaction for 1 hour at room temperature, protected from light.[9]
-
-
Purify the Conjugate:
-
Purify the labeled antibody from the unreacted dye using a size-exclusion spin column according to the manufacturer's instructions.[11] The purified conjugate will be in the eluate.
-
-
Determine the Degree of Labeling (DOL):
-
Measure the absorbance of the purified conjugate at 280 nm and 494 nm.
-
Calculate the protein concentration and the DOL using the formulas provided in the "Post-Conjugation Analysis" section.
-
-
Storage:
Visualizations
Caption: Workflow for AF488 NHS ester conjugation to a protein.
Caption: Decision tree for troubleshooting low conjugation efficiency.
References
- 1. fluidic.com [fluidic.com]
- 2. Alexa Fluor™ 488 NHS Ester (Succinimidyl Ester), 5 mg - FAQs [thermofisher.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. lumiprobe.com [lumiprobe.com]
- 6. benchchem.com [benchchem.com]
- 7. tools.thermofisher.com [tools.thermofisher.com]
- 8. tools.thermofisher.com [tools.thermofisher.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
how to reduce background fluorescence with AF488 dyes
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce background fluorescence when using AF488 dyes in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of background fluorescence when using AF488 dyes?
High background fluorescence with AF488 dyes can originate from several sources, broadly categorized as autofluorescence from the sample itself and non-specific staining from the experimental procedure.
-
Autofluorescence: Many biological materials, such as collagen, elastin, NADH, and lipofuscin, naturally fluoresce, often in the same spectral range as AF488 (green spectrum).[1][2][3][4] Aldehyde-based fixatives like formalin and paraformaldehyde can also induce autofluorescence by reacting with cellular components.[1][2][4]
-
Non-Specific Staining: This can be caused by:
-
Antibody Concentration: Using too high a concentration of the primary or secondary antibody can lead to non-specific binding to cellular components.[5][6][7]
-
Inadequate Blocking: Insufficient blocking allows antibodies to bind to non-target sites.[5][7][8]
-
Insufficient Washing: Failure to adequately wash away unbound antibodies can result in high background.[5][8]
-
Secondary Antibody Cross-Reactivity: The secondary antibody may cross-react with endogenous immunoglobulins in the sample.[6][8]
-
Dye Aggregates: Improperly dissolved or stored AF488 dye can form aggregates that bind non-specifically.[9]
-
Q2: How can I determine if the background I'm seeing is autofluorescence or non-specific staining?
To distinguish between autofluorescence and non-specific staining, you should include proper controls in your experiment.
-
Unstained Control: An unstained sample (no primary or secondary antibody) will reveal the level of endogenous autofluorescence.[6][10]
-
Secondary Antibody Only Control: A sample incubated with only the AF488-conjugated secondary antibody (no primary antibody) will indicate if the secondary antibody is binding non-specifically.[6][7][8]
Q3: Can the choice of fixative affect background fluorescence with AF488?
Yes, the fixation method can significantly impact background fluorescence. Aldehyde-based fixatives like glutaraldehyde (B144438) and formaldehyde (B43269) are known to induce autofluorescence.[2][4] The order of autofluorescence induction is generally glutaraldehyde > paraformaldehyde > formaldehyde.[2] To minimize this, consider the following:
-
Use the lowest effective concentration of the aldehyde fixative and the shortest necessary fixation time.[1][2]
-
As an alternative, consider using organic solvents like ice-cold methanol (B129727) or ethanol (B145695) for fixation, especially for cell surface markers.[2][10]
Troubleshooting Guides
Issue 1: High background across the entire sample
This is often due to autofluorescence or issues with the staining protocol.
Caption: Troubleshooting workflow for high background fluorescence.
| Strategy | Description | Key Considerations |
| Optimize Antibody Concentrations | Titrate both primary and secondary antibodies to find the lowest concentration that provides a strong specific signal with minimal background.[6][7][9] | Start with a range of dilutions (e.g., 1:500, 1:1000, 1:2000 for secondary antibodies).[11] |
| Improve Blocking | Increase the blocking time or change the blocking agent. Common blocking agents include Bovine Serum Albumin (BSA), normal serum from the secondary antibody host species, and commercial blocking buffers.[5][7][8][12] | Using serum from the same species as the primary antibody can increase background.[8] |
| Enhance Washing Steps | Increase the duration and number of wash steps after antibody incubations to remove unbound antibodies effectively.[5][8] | Use a buffer containing a mild detergent like Tween 20 (e.g., 0.05% in PBS).[13] |
| Use Autofluorescence Quenching Agents | Treat samples with quenching agents to reduce autofluorescence.[1][2] | Sudan Black B and Eriochrome Black T can reduce lipofuscin-induced autofluorescence.[1][2] Sodium borohydride (B1222165) can be used for aldehyde-induced autofluorescence, but results can be variable.[1][2][10] Commercially available quenching kits are also an option.[1][3] |
| Change Fluorophore | If autofluorescence is high in the green spectrum, consider using a fluorophore that emits in the red or far-red range, where autofluorescence is typically lower.[1][2][4] | AF488 is known to be problematic in samples with high collagen content.[4] |
Issue 2: Punctate or "speckled" background staining
This type of background is often caused by dye aggregates or precipitates.
-
Proper Dye Dissolution: Ensure the AF488 dye is completely dissolved in a high-quality, anhydrous solvent like DMSO before use.[9]
-
Centrifugation: Before adding the dye solution to your sample, centrifuge it at high speed (e.g., >10,000 x g) for a few minutes to pellet any aggregates.[9] Use only the supernatant for staining.
-
Filtration: For larger volumes, filtering the antibody solution through a 0.22 µm filter can remove aggregates.
Experimental Protocols
Protocol 1: Standard Immunofluorescence Staining
This protocol provides a general workflow for immunofluorescence staining. Optimization of incubation times, temperatures, and concentrations is recommended.
Caption: A typical immunofluorescence experimental workflow.
Protocol 2: Sodium Borohydride Treatment for Aldehyde-Induced Autofluorescence
This protocol can be used to reduce autofluorescence caused by aldehyde-based fixatives.
-
Prepare a fresh solution of Sodium Borohydride: Dissolve 1 mg/mL of sodium borohydride in ice-cold PBS. Prepare this solution immediately before use as it is not stable.
-
Incubate the sample: After the fixation and permeabilization steps, incubate the samples in the freshly prepared sodium borohydride solution.
-
For cell monolayers fixed with glutaraldehyde, incubate for 4 minutes, then replace with a fresh solution and incubate for another 4 minutes.
-
For paraffin-embedded tissue sections (7 µm) fixed with paraformaldehyde, incubate three times for 10 minutes each in a fresh solution.
-
-
Wash thoroughly: Rinse the samples extensively with PBS (at least 3-5 times) to remove all traces of sodium borohydride.
-
Proceed with blocking: Continue with the standard immunofluorescence protocol, starting with the blocking step.
Protocol 3: Sudan Black B Treatment for Lipofuscin Autofluorescence
This method is effective for reducing autofluorescence from lipofuscin, which is common in aged tissues.
-
Prepare Sudan Black B solution: Prepare a 0.3% (w/v) solution of Sudan Black B in 70% ethanol. Stir this solution in the dark for 1-2 hours.
-
Apply to the sample: After the secondary antibody incubation and subsequent washes, apply the Sudan Black B solution to the sample for 10 minutes.
-
Rinse quickly: Rinse the sample quickly with PBS multiple times (e.g., 8 times) to remove excess Sudan Black B.
-
Mount: Mount the coverslip and proceed with imaging.
Signaling Pathways and Logical Relationships
Sources of Background Fluorescence
Caption: The components of the total fluorescence signal.
References
- 1. How to reduce autofluorescence | Proteintech Group [ptglab.com]
- 2. How to Reduce Autofluorescence | Labcompare.com [labcompare.com]
- 3. vectorlabs.com [vectorlabs.com]
- 4. southernbiotech.com [southernbiotech.com]
- 5. sinobiological.com [sinobiological.com]
- 6. biotium.com [biotium.com]
- 7. stjohnslabs.com [stjohnslabs.com]
- 8. Eliminating Background - Jackson ImmunoResearch [jacksonimmuno.com]
- 9. benchchem.com [benchchem.com]
- 10. Tips to Minimize Autofluorescence - FluoroFinder [fluorofinder.com]
- 11. researchgate.net [researchgate.net]
- 12. 9 Tips to optimize your IF experiments | Proteintech Group [ptglab.com]
- 13. What are the possible causes and solutions for background issues (high, uneven, or speckled)? | AAT Bioquest [aatbio.com]
Technical Support Center: AF488 Carboxylic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with AF488 carboxylic acid solubility.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
This compound is the non-reactive form of the bright, photostable, and green-fluorescent AF488 dye.[1] It is primarily used as a negative control in conjugation experiments to assess for any non-specific binding of the dye. It can also be activated using carbodiimide (B86325) chemistry (e.g., EDC) to conjugate it to primary amines on proteins, peptides, or other molecules.[2]
Q2: What solvents are recommended for dissolving this compound?
This compound has good solubility in high-quality, anhydrous dimethylsulfoxide (DMSO) and dimethylformamide (DMF).[2][3] It is also soluble in aqueous buffers such as phosphate-buffered saline (PBS).[3] For preparing stock solutions, DMSO or DMF are generally recommended at a concentration of 1–10 mg/mL.[3]
Q3: How should I store this compound and its solutions?
The lyophilized powder should be stored at -20°C, protected from light.[3][4] Once reconstituted in an organic solvent like DMSO or DMF, the solution is stable for up to one year when stored at 2-8°C and protected from light.[3] One protocol suggests suspending the dye in sterile water, creating aliquots, lyophilizing them, and storing them at -80°C. These aliquots are then reconstituted in anhydrous DMSO for immediate use.[4]
Q4: Can I dissolve this compound directly in an aqueous buffer?
Yes, this compound is water-soluble and can be dissolved directly in aqueous buffers like PBS.[3][5] However, for higher concentration stock solutions, using anhydrous DMSO or DMF is often more effective.
Troubleshooting Guides
Issue 1: The this compound powder is not dissolving completely.
Possible Cause:
-
Inappropriate solvent: The chosen solvent may not be optimal for the desired concentration.
-
Low-quality solvent: The presence of water in anhydrous solvents like DMSO can affect solubility.
-
Insufficient mixing or time: The dye may require more vigorous mixing or a longer incubation time to fully dissolve.
-
Dye aggregation: At high concentrations, dye molecules may stack and form aggregates that are difficult to dissolve.
Troubleshooting Steps:
-
Verify Solvent Choice: For high-concentration stock solutions (1-10 mg/mL), use high-quality anhydrous DMSO or DMF.[3] For lower concentrations, aqueous buffers like PBS can be used.
-
Improve Mixing: Vortex the solution for a longer period. If the dye still doesn't dissolve, let the tube sit for 1-2 minutes and then mix again.[4] Gentle warming can also be attempted, but be cautious of potential degradation.
-
Sonication: Brief sonication in a water bath can help to break up aggregates and improve dissolution.
-
Start with a Small Amount of Water: Some protocols suggest that for dyes that are salts (like the tris(triethylammonium) salt), adding a very small amount of water to the powder to make a paste before adding the organic solvent can aid in dissolution.
Issue 2: The dissolved this compound precipitates when added to my aqueous reaction buffer.
Possible Cause:
-
Solvent Shock: Adding a highly concentrated solution of the dye in an organic solvent (like DMSO) too quickly to an aqueous buffer can cause the dye to precipitate out of solution.
-
Buffer Incompatibility: Certain buffer components or a suboptimal pH could reduce the solubility of the dye.
-
High Dye Concentration: The final concentration of the dye in the reaction mixture may be too high, exceeding its solubility limit in that specific buffer.
Troubleshooting Steps:
-
Slow Addition and Mixing: Add the dye stock solution to the reaction buffer slowly and with constant, gentle vortexing. This allows for gradual mixing and reduces the risk of precipitation.
-
Check Buffer pH: AF488 dyes are generally stable and fluorescent between pH 4 and 10.[2] However, extreme pH values could potentially affect the solubility of the carboxylic acid form. Ensure your buffer pH is within a neutral to slightly basic range for most applications.
-
Reduce Final Concentration: If possible, lower the final concentration of the this compound in your experiment.
-
Use a Co-solvent: If your experimental conditions permit, having a small percentage of an organic solvent (like DMSO) in the final reaction mixture can help maintain the dye's solubility.
Data Presentation
| Solvent | Recommended Concentration | Qualitative Solubility | Reference |
| Anhydrous Dimethyl Sulfoxide (DMSO) | 1–10 mg/mL | Good | [2][3] |
| Anhydrous Dimethylformamide (DMF) | 1–10 mg/mL | Good | [2][3] |
| Aqueous Buffers (e.g., PBS) | Lower concentrations | Soluble | [3] |
| Sterile Water | Used for initial suspension before lyophilization | Soluble | [4][5] |
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution in DMSO
Objective: To prepare a 10 mg/mL stock solution of this compound in anhydrous DMSO.
Materials:
-
This compound (lyophilized powder)
-
Anhydrous dimethylsulfoxide (DMSO)
-
Microcentrifuge tubes
-
Pipettes and tips
Methodology:
-
Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent moisture condensation.
-
To 1 mg of the dye, add 100 µL of anhydrous DMSO to achieve a 10 mg/mL concentration.
-
Vortex the solution thoroughly until the dye is completely dissolved. If particulates remain, let the tube sit for 1-2 minutes and vortex again.[4]
-
Store the stock solution at 2-8°C, protected from light. For long-term storage, consider aliquoting and storing at -20°C.
Protocol 2: Using this compound as a Negative Control
Objective: To use this compound as a negative control in a protein labeling experiment that uses an amine-reactive AF488 dye (e.g., AF488 NHS ester).
Methodology:
-
Prepare your protein solution in the same reaction buffer that you are using for your labeling reaction with the amine-reactive dye.
-
Dissolve this compound in the same solvent (e.g., DMSO) and at the same concentration as your amine-reactive dye.
-
Add the same molar excess of this compound to a separate aliquot of your protein solution as you are using for the amine-reactive dye.
-
Incubate this control reaction under the exact same conditions (time, temperature, light protection) as your primary labeling reaction.
-
Purify the protein from the control reaction using the same method as for your labeled protein (e.g., size exclusion chromatography).
-
Analyze the fluorescence of the protein from the control reaction. A lack of significant fluorescence indicates that the fluorescence in your primary experiment is due to covalent conjugation and not non-specific binding of the dye.
Visualizations
Caption: Workflow for preparing a stock solution of this compound.
References
- 1. dianabiotech.com [dianabiotech.com]
- 2. lumiprobe.com [lumiprobe.com]
- 3. Alexa Fluor™ 488 Carboxylic Acid, tris(triethylammonium) salt, 5 mg - FAQs [thermofisher.com]
- 4. Protocols – Bree Aldridge Lab, Tufts University [sites.tufts.edu]
- 5. AF 488 Acid,Alexa Fluor 488 carboxylicacid,AF488羧酸,AF488水溶性大大增强,荧光强度增加_af488 acid-CSDN博客 [blog.csdn.net]
Technical Support Center: Alexa Fluor 488 & pH Stability
Welcome to the technical support center for Alexa Fluor 488 (AF488). This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on the effect of pH on AF488 fluorescence stability. Below you will find frequently asked questions, troubleshooting advice, and detailed experimental protocols to ensure the robustness of your experiments.
Frequently Asked Questions (FAQs)
Q1: How does pH affect the fluorescence intensity of Alexa Fluor 488?
A1: Alexa Fluor 488 is known for its exceptional pH stability. Its fluorescence intensity is largely independent of pH in the range of approximately 4 to 10.[1][2][3][4] This makes it a superior choice compared to other fluorophores like fluorescein (B123965), whose fluorescence is significantly quenched in acidic environments.[1]
Q2: I am working with acidic organelles. Is AF488 a suitable dye for these experiments?
A2: Yes, AF488 is an excellent choice for studying acidic organelles. Its fluorescence remains bright and stable even in the acidic environments typically found in compartments like lysosomes and endosomes, as it is stable down to a pH of about 4.[1][2]
Q3: Can I use AF488 in buffers with a pH outside the 4-10 range?
A3: While AF488 is very stable, extreme pH values (below 4 or above 10) may lead to a decrease in fluorescence. If your experimental conditions require such pH levels, it is advisable to perform a validation experiment to confirm signal stability.
Q4: How does the pH stability of AF488 compare to other green fluorescent dyes like FITC?
A4: AF488 is significantly more photostable and less sensitive to pH changes than fluorescein (FITC).[1] FITC fluorescence is known to decrease significantly at acidic pH, which can lead to signal loss in certain cellular compartments or experimental buffers. AF488 maintains consistent fluorescence over a much broader pH range.[1]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Weak or no AF488 fluorescence signal | pH of mounting medium or buffer is outside the optimal range (4-10). | Although AF488 is stable, ensure your buffer or mounting medium pH is within the 4-10 range for optimal performance.[1][2] |
| Photobleaching. | While AF488 is highly photostable, excessive exposure to excitation light can still cause photobleaching.[3] Use an anti-fade mounting medium, minimize exposure time, and use the lowest laser power necessary for imaging. | |
| Suboptimal antibody conjugation. | If using an antibody conjugate, ensure the degree of labeling is optimal. Over-labeling can lead to self-quenching. Follow the manufacturer's protocol for conjugation. | |
| Inconsistent fluorescence intensity between samples | Variation in buffer pH between samples. | Prepare all buffers from the same stock and verify the pH of each solution before use. Even small variations can affect other experimental parameters. |
| Presence of quenching agents. | Certain substances in your sample or buffer can quench fluorescence. For example, some metal ions have been shown to quench AF488 fluorescence.[5] Ensure your buffers are free of known quenching agents. | |
| High background fluorescence | Non-specific binding of AF488 conjugate. | Implement appropriate blocking steps in your staining protocol. Use a well-characterized antibody and optimize its concentration. |
| Autofluorescence of the sample. | Use a spectral imaging system to separate the AF488 signal from the autofluorescence. Alternatively, use a quencher for autofluorescence if compatible with your experiment. |
Quantitative Data
The fluorescence of Alexa Fluor 488 is remarkably stable across a wide pH range. The following table provides a qualitative summary of its performance compared to fluorescein, a dye known for its pH sensitivity.
| Fluorophore | pH 4 | pH 5 | pH 6 | pH 7 | pH 8 | pH 9 | pH 10 |
| Alexa Fluor 488 | Stable | Stable | Stable | Stable | Stable | Stable | Stable |
| Fluorescein | Quenched | Partially Quenched | Reduced | Optimal | Optimal | Optimal | Optimal |
This table is a representation based on graphical data presented in technical literature, indicating that AF488 fluorescence is largely independent of pH from 4 to 10.[1]
Experimental Protocols
Protocol for Measuring the Effect of pH on AF488 Fluorescence
This protocol outlines a method to determine the fluorescence stability of free Alexa Fluor 488 dye in solutions of varying pH.
Materials:
-
Alexa Fluor 488, free acid or succinimidyl ester
-
A series of buffers with pH values ranging from 3 to 11 (e.g., citrate, phosphate, borate (B1201080) buffers)
-
Spectrofluorometer
-
pH meter
-
1 cm path length quartz cuvettes
Procedure:
-
Prepare a Stock Solution: Dissolve the Alexa Fluor 488 dye in a suitable solvent (e.g., DMSO) to create a concentrated stock solution.
-
Prepare Working Solutions: Dilute the stock solution in each of the different pH buffers to a final concentration that gives a fluorescence signal within the linear range of the spectrofluorometer (typically in the nanomolar to low micromolar range). Prepare a blank sample for each buffer.
-
pH Measurement: Accurately measure and record the pH of each working solution using a calibrated pH meter.
-
Fluorescence Measurement:
-
Set the excitation wavelength of the spectrofluorometer to the absorbance maximum of AF488 (~495 nm).
-
Set the emission wavelength to the emission maximum of AF488 (~519 nm).
-
For each pH point, measure the fluorescence intensity of the corresponding blank and subtract this value from the fluorescence intensity of the AF488 sample.
-
-
Data Analysis:
-
Plot the background-corrected fluorescence intensity as a function of pH.
-
Normalize the data by dividing each fluorescence value by the maximum fluorescence intensity observed in the stable range (typically pH 7-9).
-
Visualizations
Caption: Logical relationship of pH on AF488 vs. FITC fluorescence.
References
Technical Support Center: Purification of AF488-Conjugated Molecules
This guide provides researchers, scientists, and drug development professionals with detailed protocols and troubleshooting advice for removing unconjugated AF488 carboxylic acid from a sample after a labeling reaction.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for removing free this compound after a conjugation reaction?
The most common and effective methods for separating larger, labeled molecules (like proteins or antibodies) from smaller, unconjugated dye molecules are based on differences in size.[1][2][3] These techniques include:
-
Size Exclusion Chromatography (SEC): Also known as gel filtration, this method uses a porous resin to separate molecules based on their size.[1][4][5] Larger molecules, such as the AF488-protein conjugate, cannot enter the pores and elute from the column first.[1] Smaller molecules, like the free AF488 dye, enter the pores and have a longer path to travel, eluting later.[1][4] This can be performed using gravity-based columns, spin columns for smaller samples, or automated FPLC systems for higher resolution.[2][6]
-
Dialysis: This technique involves placing the sample in a dialysis bag or cassette made of a semi-permeable membrane.[2][7] This membrane has a specific molecular weight cut-off (MWCO) that allows small molecules like unconjugated AF488 to diffuse out into a large volume of buffer (the dialysate), while retaining the larger, labeled protein.[2][7][8]
-
Precipitation: While less common for this specific application, precipitation can be used. This might involve using a reagent like ammonium (B1175870) sulfate (B86663) or an organic solvent to selectively precipitate the protein, leaving the smaller, more soluble dye in the supernatant. This method may require significant optimization to avoid denaturing the protein.
Q2: How do I choose the best purification method for my experiment?
The optimal method depends on several factors, including your sample volume, protein concentration, desired purity, and available equipment.[2]
-
For rapid, small-scale purification (under 1 mL): Spin columns (a form of SEC) are ideal.[2][9] They are fast, user-friendly, and offer good recovery for small sample volumes.[2]
-
For larger sample volumes or high purity requirements: Traditional size exclusion chromatography using a packed column is a better choice.[3]
-
When sample dilution is a concern: Dialysis is a good option as it does not significantly increase the sample volume.[10]
-
For dilute protein samples (<1 mg/mL): Purification can be challenging.[9] Dialysis may be preferable to methods like SEC which can further dilute the sample.[9][10] Concentrating the protein prior to purification is also an option.
Below is a diagram to help guide your decision-making process.
Q3: How can I confirm that the unconjugated dye has been removed?
Successful removal of free dye is crucial for accurate downstream applications and for calculating the degree of labeling (DOL).[11][12] You can verify purification using a few methods:
-
Spectrophotometry: Measure the absorbance spectrum of your purified sample. A lack of the characteristic absorbance peak of the free dye relative to the protein (at 280 nm) and the conjugated dye peak (around 494 nm for AF488) suggests successful removal.
-
Thin-Layer Chromatography (TLC): This can be a quick qualitative check.[13] The conjugated protein will remain at the origin, while the free dye will migrate up the plate.
-
Size Exclusion Chromatography (SEC-HPLC): For a quantitative assessment, you can run your purified sample on an analytical SEC column.[13] You should see a single major peak corresponding to your labeled protein, with no significant peak at the elution time of the free dye.[13]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Residual free dye is detected after purification. | SEC Column Overload: Too much sample volume was applied to the column.[2] | Ensure the sample volume does not exceed the column's recommended capacity (typically 10-30% of the total column volume).[5][14] |
| Insufficient Dialysis: The dialysis time was too short, or the buffer volume was too small. | Use a dialysate (buffer) volume that is at least 200 times your sample volume.[7][8] Perform at least three buffer changes, with the final dialysis step proceeding overnight at 4°C.[3][7][8] | |
| Inappropriate MWCO: The molecular weight cut-off (MWCO) of the dialysis membrane is too large. | Select a dialysis membrane with an MWCO that is significantly smaller than your protein (e.g., 10 kDa MWCO for a 150 kDa antibody).[8] | |
| Low recovery of the labeled protein. | Nonspecific Adsorption: The protein may be sticking to the purification resin or dialysis membrane. | Consider adding a small amount of a non-ionic detergent (e.g., Tween-20) to the buffers. For SEC, ensure the buffer has sufficient ionic strength (e.g., 150 mM NaCl) to minimize ionic interactions.[4] |
| Protein Precipitation: The protein may have aggregated and precipitated during purification. | Perform all purification steps at 4°C to maintain protein stability.[8] Centrifuge the sample after purification to pellet any aggregates before use.[9] | |
| Sample Loss During Transfers: Multiple transfer steps can lead to loss of material. | Minimize the number of transfer steps. Use low-protein-binding tubes and pipette tips. | |
| The purified protein conjugate appears diluted. | Method-Induced Dilution: Size exclusion chromatography inherently dilutes the sample. | If dilution is a problem, choose dialysis as the purification method.[10] Alternatively, concentrate the purified sample using a centrifugal filter unit. |
Experimental Protocols
Protocol 1: Purification via Size Exclusion Spin Column
This method is ideal for small sample volumes (e.g., 100-500 µL) and provides rapid purification.
Workflow Diagram:
Methodology:
-
Prepare the Spin Column:
-
Remove the bottom closure of the spin column and place it in a collection tube.
-
Centrifuge at approximately 1,000 x g for 2 minutes to remove the storage buffer.[2]
-
Equilibrate the column by adding your desired buffer (e.g., PBS) to the resin and centrifuging again. Repeat this step 2-3 times, discarding the flow-through each time.[2]
-
-
Load the Sample:
-
Place the equilibrated column into a new, clean collection tube.
-
Carefully apply your quenched conjugation reaction mixture to the center of the resin bed.[8]
-
-
Purify the Conjugate:
-
Storage:
-
Store the purified conjugate protected from light at 4°C. For long-term storage, consider adding a cryoprotectant and storing at -20°C.[15]
-
Protocol 2: Purification via Dialysis
This method is suitable for larger volumes and for samples where dilution is a concern.
Workflow Diagram:
Methodology:
-
Prepare the Dialysis Membrane:
-
Select a dialysis membrane (tubing or cassette) with an appropriate Molecular Weight Cut-Off (MWCO) that is significantly smaller than your protein of interest (e.g., 10 kDa MWCO for an antibody).[8]
-
Prepare the membrane according to the manufacturer's instructions, which typically involves rinsing with DI water to remove preservatives.[8]
-
-
Load the Sample:
-
Load the conjugation reaction mixture into the dialysis device, leaving some space for potential volume changes.
-
Securely seal the device with clips or caps.
-
-
Perform Dialysis:
-
Submerge the sealed dialysis device in a beaker containing dialysis buffer (e.g., PBS). The volume of this external buffer (dialysate) should be at least 200 times the volume of your sample.[7][8]
-
Stir the dialysate gently on a stir plate. Perform the dialysis at room temperature for short durations or at 4°C for overnight steps to maintain protein stability.[8]
-
-
Buffer Changes:
-
Sample Recovery:
-
Carefully remove the dialysis device from the buffer and recover the purified protein-dye conjugate.
-
References
- 1. Size-Exclusion Chromatography as a Technique for the Investigation of Novel Extracellular Vesicles in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. harvardapparatus.com [harvardapparatus.com]
- 5. cytivalifesciences.com [cytivalifesciences.com]
- 6. Reddit - The heart of the internet [reddit.com]
- 7. home.sandiego.edu [home.sandiego.edu]
- 8. benchchem.com [benchchem.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. researchgate.net [researchgate.net]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. info.gbiosciences.com [info.gbiosciences.com]
- 13. researchgate.net [researchgate.net]
- 14. sjsu.edu [sjsu.edu]
- 15. assets.fishersci.com [assets.fishersci.com]
Technical Support Center: Dealing with Aggregation of AF488 Labeled Proteins
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered with the aggregation of Alexa Fluor™ 488 (AF488) labeled proteins.
Frequently Asked Questions (FAQs)
Q1: Why is my AF488 labeled protein aggregating?
Aggregation of AF488 labeled proteins is a common issue that can stem from several factors:
-
Increased Surface Hydrophobicity: The addition of the AF488 dye, which has a hydrophobic nature, increases the overall hydrophobicity of the protein surface. This can promote intermolecular hydrophobic interactions, leading to protein clumping and aggregation.[1][2]
-
Over-labeling: A high ratio of dye molecules to protein molecules (Degree of Labeling - DOL) can significantly increase the protein's hydrophobicity, causing it to precipitate out of solution.[1][3][4] Over-labeling can also lead to fluorescence quenching, reducing the signal of your conjugate.[3]
-
Suboptimal Buffer Conditions: The pH, ionic strength, and composition of the buffer used during labeling and for storage are critical for protein stability.[2][5] Proteins are least soluble at their isoelectric point (pI), and inappropriate buffer conditions can lead to aggregation.[5]
-
Protein Instability: The labeling process itself, including incubation temperatures and the chemical reaction, can destabilize some proteins, leading to partial unfolding and exposure of hydrophobic cores, which can result in aggregation.[2]
-
Poor Storage Conditions: Repeated freeze-thaw cycles and storage at inappropriate temperatures can induce aggregation.[3][4][5][6]
Q2: How can I prevent my protein from aggregating during the AF488 labeling reaction?
Preventing aggregation starts with optimizing the labeling protocol:
-
Optimize the Dye-to-Protein Ratio: Aim for a low and optimal dye-to-protein molar ratio. A common starting point for antibodies is a DOL of 4-9 moles of dye per mole of protein.[3] For smaller proteins, a lower ratio is often necessary.[1][4] It is recommended to perform a titration to find the ideal ratio for your specific protein.
-
Control Reaction pH: The amine-reactive TFP esters of AF488 react most efficiently at a slightly alkaline pH, typically between 8.3 and 9.0.[3][4] However, if your protein is unstable at this pH, a lower pH (closer to 7.4) can be used, though the reaction may be slower.[7]
-
Maintain an Appropriate Protein Concentration: A protein concentration of around 2 mg/mL is often recommended for efficient labeling.[3][4] Concentrations below 1 mg/mL can lead to inefficient labeling.[3]
-
Use Amine-Free Buffers: Ensure your protein is in a buffer free of primary amines, such as Tris or glycine, as these will compete with the protein for reaction with the dye.[3][4] Phosphate-buffered saline (PBS) is a commonly used alternative.[3]
-
Control Temperature: While labeling is often carried out at room temperature, temperature-sensitive proteins may benefit from labeling at 4°C for a longer duration to minimize denaturation and aggregation.[2][7]
Q3: My protein has already aggregated after labeling. How can I remove the aggregates?
If aggregates have already formed, the following methods can be used to remove them:
-
Centrifugation: A simple and effective first step is to centrifuge your labeled protein solution. Aggregates will pellet, and you can carefully collect the supernatant containing the soluble, monomeric protein.[3][4] A centrifugation speed of 10,000 x g for 15 minutes is a good starting point for small volumes.
-
Size Exclusion Chromatography (SEC): SEC is a powerful technique to separate proteins based on their size.[8][9] Aggregates, being larger, will elute before the monomeric protein. This method is highly effective for obtaining a pure, aggregate-free sample.[8]
Q4: How can I properly store my AF488 labeled protein to prevent future aggregation?
Proper storage is crucial for the long-term stability of your labeled protein:
-
Storage Temperature: For short-term storage (days to weeks), 2-8°C is often suitable.[4][6] For long-term storage, it is recommended to divide the conjugate into small, single-use aliquots and store them at -20°C or -80°C.[4][5][6]
-
Avoid Repeated Freeze-Thaw Cycles: This is a major cause of protein aggregation and degradation.[3][4][6] Aliquoting your sample prevents the need to thaw the entire stock for each experiment.
-
Use Cryoprotectants: For frozen storage, adding a cryoprotectant like glycerol (B35011) to a final concentration of 25-50% can help stabilize the protein.[5][6]
-
Add Stabilizing Proteins: If your labeled protein concentration is low (<1 mg/mL), adding a stabilizing protein like Bovine Serum Albumin (BSA) at a concentration of 1-10 mg/mL can help prevent aggregation and loss of protein.[3][4]
-
Protect from Light: AF488 is a fluorescent dye and should be protected from light to prevent photobleaching.[3]
Troubleshooting Guide
This guide provides solutions to common problems encountered during and after AF488 protein labeling.
| Problem | Potential Cause | Recommended Solution |
| Visible precipitation during or immediately after labeling. | Over-labeling: The dye-to-protein ratio is too high, causing a significant increase in hydrophobicity.[1][3][4] | Reduce the molar excess of the AF488 dye in the reaction. Perform a titration to determine the optimal dye-to-protein ratio.[2] |
| Unfavorable Buffer Conditions: The pH of the reaction buffer is at or near the protein's isoelectric point (pI), or the ionic strength is too low.[5] | Ensure the buffer pH is at least 1-2 units away from the protein's pI.[5] Screen different salt concentrations (e.g., 150-500 mM NaCl) to improve solubility. | |
| Protein Instability: The protein is not stable under the labeling conditions (e.g., temperature, pH).[2] | Perform the labeling reaction at a lower temperature (e.g., 4°C) for a longer duration.[2] Consider adding stabilizing agents like glycerol or arginine to the labeling buffer.[5] | |
| Low labeling efficiency (under-labeling). | Presence of Primary Amines: The protein buffer contains substances with primary amines (e.g., Tris, glycine) that compete with the protein for the dye.[3][4] | Dialyze the protein extensively against an amine-free buffer like PBS before labeling.[3][4] |
| Low Protein Concentration: The protein concentration is too low for efficient labeling.[3][4] | Concentrate the protein to at least 2 mg/mL before labeling.[3][4] | |
| Incorrect pH: The pH of the reaction buffer is too low for the amine-reactive dye to react efficiently. | Ensure the pH of the reaction mixture is between 8.3 and 9.0 by adding sodium bicarbonate.[3][4] | |
| Aggregates detected after storage. | Improper Storage: Repeated freeze-thaw cycles or storage at an inappropriate temperature.[3][4][5] | Aliquot the labeled protein into single-use volumes and store at -20°C or -80°C.[4][5] Avoid repeated freeze-thaw cycles.[3] |
| Low Protein Concentration: The labeled protein is stored at a low concentration, making it more prone to aggregation and surface adsorption. | Add a stabilizing protein like BSA to a final concentration of 1-10 mg/mL for storage of dilute conjugates.[3][4] | |
| Buffer Incompatibility: The storage buffer is not optimal for the long-term stability of the protein. | Consider adding stabilizing excipients to the storage buffer, such as glycerol (25-50%), arginine (e.g., 0.2-0.4 M), or non-denaturing detergents (e.g., Tween 20).[5] |
Experimental Protocols
Protocol 1: Standard AF488 Protein Labeling
This protocol is a general guideline for labeling proteins with amine-reactive AF488 TFP ester.
-
Protein Preparation:
-
Reaction Setup:
-
If using PBS, add 1/10th volume of 1 M sodium bicarbonate to the protein solution to raise the pH to ~8.3.[3]
-
Allow the vial of reactive AF488 dye to warm to room temperature.
-
Add the protein solution to the vial of reactive dye. The optimal molar ratio of dye to protein should be determined empirically, but a starting point for a 150 kDa antibody is a 10-20 fold molar excess of dye.
-
-
Incubation:
-
Incubate the reaction for 1 hour at room temperature, protected from light.[11] Gentle stirring or rocking can improve labeling efficiency.
-
-
Purification:
-
Remove unreacted dye using a desalting column (e.g., PD-10) or by size exclusion chromatography.[12] This step is crucial for accurate determination of the degree of labeling.
-
-
Determination of Degree of Labeling (DOL):
-
Measure the absorbance of the labeled protein at 280 nm and 494 nm.
-
Calculate the protein concentration and DOL using the following formulas (for a typical IgG):
-
Protein Concentration (M) = [A280 - (A494 x 0.11)] / 203,000[4]
-
DOL = A494 / (71,000 x Protein Concentration (M))[4]
-
Note: The molar extinction coefficient at 280 nm (203,000 cm⁻¹M⁻¹) is for a typical IgG. This value will need to be adjusted for other proteins. The value 0.11 is the correction factor for the absorbance of AF488 at 280 nm.[4] The molar extinction coefficient for AF488 at 494 nm is approximately 71,000 cm⁻¹M⁻¹.[4]
-
-
Protocol 2: Aggregate Removal using Size Exclusion Chromatography (SEC)
-
Column and Buffer Selection:
-
Choose an SEC column with a fractionation range appropriate for the size of your monomeric protein.
-
Equilibrate the column with a buffer that is optimal for your protein's stability (consider pH, ionic strength, and any necessary additives). A common choice is filtered PBS or HEPES-buffered saline (HBS).[9]
-
-
Sample Preparation:
-
Centrifuge the aggregated protein sample at >10,000 x g for 15 minutes to pellet the largest aggregates.
-
Carefully transfer the supernatant to a new tube.
-
Filter the supernatant through a 0.22 µm syringe filter to remove any remaining small aggregates.
-
-
Chromatography:
-
Inject the filtered sample onto the equilibrated SEC column.
-
Monitor the elution profile using UV absorbance (280 nm) and fluorescence detection (Excitation: ~495 nm, Emission: ~519 nm).
-
Collect fractions corresponding to the monomeric protein peak, which should elute after the aggregate peak (often in the void volume).
-
-
Analysis:
-
Analyze the collected fractions by SDS-PAGE to confirm the purity and integrity of the monomeric protein.
-
Pool the pure, monomeric fractions and store appropriately.
-
Visual Guides
Caption: Workflow for AF488 protein labeling and troubleshooting aggregation.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. tools.thermofisher.com [tools.thermofisher.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. info.gbiosciences.com [info.gbiosciences.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. benchchem.com [benchchem.com]
- 8. approcess.com [approcess.com]
- 9. Analytical Chromatography - fSEC | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 10. tools.thermofisher.com [tools.thermofisher.com]
- 11. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Non-Specific Binding of AF488 Conjugates
Welcome to the technical support center for resolving issues related to the non-specific binding of Alexa Fluor™ 488 (AF488) conjugates. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance for your immunofluorescence experiments.
Frequently Asked Questions (FAQs)
Q1: What is non-specific binding in the context of AF488 conjugates?
A1: Non-specific binding refers to the attachment of AF488-conjugated antibodies to unintended cellular or tissue components, rather than the target antigen. This results in high background fluorescence, which can obscure the specific signal and lead to misinterpretation of results.
Q2: What are the primary causes of high background staining with AF488 secondary antibodies?
A2: High background staining with AF488 secondary antibodies can stem from several factors:
-
Inadequate Blocking: Insufficient blocking of non-specific binding sites on the sample allows the conjugated antibody to adhere randomly.[1][2][3]
-
High Antibody Concentration: Using either the primary or the AF488-conjugated secondary antibody at too high a concentration can lead to low-affinity, non-specific interactions.[2][3]
-
Secondary Antibody Cross-Reactivity: The secondary antibody may cross-react with endogenous immunoglobulins present in the tissue sample.[3]
-
Hydrophobic and Ionic Interactions: AF488 conjugates, like other fluorescently labeled antibodies, can non-specifically bind to cellular components through hydrophobic or ionic forces.
-
Autofluorescence: Some tissues and cells naturally fluoresce, particularly in the green spectrum where AF488 emits, which can be mistaken for non-specific binding.
Q3: How can I differentiate between true signal and non-specific background?
A3: Proper experimental controls are essential. The most critical control is a "secondary antibody only" control, where the primary antibody is omitted. Any fluorescence observed in this control is due to non-specific binding of the AF488-conjugated secondary antibody.[3] Additionally, an unstained sample should be examined to assess the level of autofluorescence.
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving common issues with non-specific binding of AF488 conjugates.
Issue 1: High background fluorescence across the entire sample.
Possible Cause: The concentration of the primary or AF488-conjugated secondary antibody is too high.[2][3]
Solution:
-
Titrate your antibodies: Perform a dilution series for both the primary and secondary antibodies to determine the optimal concentration that provides the best signal-to-noise ratio.
-
Start with the manufacturer's recommended dilution and then prepare several more dilute concentrations for testing.
Issue 2: Non-specific staining is observed in the "secondary antibody only" control.
Possible Cause: The blocking step is insufficient or the secondary antibody is cross-reacting with the sample.
Solution:
-
Optimize the blocking buffer:
-
Increase the concentration of the blocking agent (e.g., from 1% BSA to 5% BSA).
-
Switch to a different blocking agent. Normal serum from the host species of the secondary antibody is often more effective than BSA.[4]
-
Increase the blocking incubation time (e.g., from 30 minutes to 1 hour at room temperature).
-
-
Use a cross-adsorbed secondary antibody: These antibodies have been pre-adsorbed against immunoglobulins from other species to reduce cross-reactivity.
Issue 3: Punctate or speckled background staining.
Possible Cause: Aggregates of the AF488-conjugated antibody have formed.
Solution:
-
Centrifuge the antibody: Before use, spin the AF488-conjugated secondary antibody solution at a high speed (e.g., >10,000 x g) for 10-15 minutes at 4°C to pellet any aggregates.
-
Use the supernatant for your staining protocol.
-
Ensure proper storage: Avoid repeated freeze-thaw cycles by aliquoting the antibody upon receipt.
Issue 4: High background in specific cellular compartments (e.g., nucleus or cytoplasm).
Possible Cause: Inadequate permeabilization or non-specific interactions with intracellular components.
Solution:
-
Optimize permeabilization: The concentration of the detergent (e.g., Triton X-100) and the incubation time may need to be adjusted. Insufficient permeabilization can trap the antibody, while excessive permeabilization can damage cellular structures and expose sticky sites.
-
Increase the number and duration of wash steps: This will help to remove unbound and weakly bound antibodies.
Data Presentation
The following tables provide illustrative data to guide your optimization experiments. Note that optimal conditions will vary depending on the specific antibodies, cell types, and tissues used.
Table 1: Effect of AF488-Conjugated Secondary Antibody Titration on Signal-to-Noise Ratio
| Dilution | Mean Signal Intensity (Target) | Mean Background Intensity | Signal-to-Noise Ratio (Signal/Background) |
| 1:250 | 1850 | 450 | 4.1 |
| 1:500 | 1600 | 200 | 8.0 |
| 1:1000 | 1200 | 100 | 12.0 |
| 1:2000 | 700 | 75 | 9.3 |
| 1:4000 | 400 | 60 | 6.7 |
This table illustrates that the highest signal-to-noise ratio is often not achieved at the highest antibody concentration. A titration experiment is crucial to determine the optimal dilution.[5]
Table 2: Comparison of Different Blocking Buffers
| Blocking Buffer | Mean Signal Intensity (Target) | Mean Background Intensity | Signal-to-Noise Ratio (Signal/Background) |
| 1% BSA in PBS | 1100 | 150 | 7.3 |
| 5% BSA in PBS | 1150 | 110 | 10.5 |
| 5% Normal Goat Serum in PBS | 1200 | 80 | 15.0 |
| 10% Normal Goat Serum in PBS | 1180 | 100 | 11.8 |
This table demonstrates that normal serum from the host of the secondary antibody (in this case, goat) can be more effective at reducing background and improving the signal-to-noise ratio compared to BSA.[4]
Table 3: Effect of Triton X-100 Concentration on Permeabilization and Background
| Triton X-100 Concentration | Mean Signal Intensity (Intracellular Target) | Mean Background Intensity | Signal-to-Noise Ratio (Signal/Background) |
| 0.05% | 600 | 50 | 12.0 |
| 0.1% | 1300 | 90 | 14.4 |
| 0.25% | 1400 | 250 | 5.6 |
| 0.5% | 1350 | 400 | 3.4 |
This table shows that an optimal concentration of Triton X-100 is necessary for adequate permeabilization to access intracellular targets without causing excessive background.
Experimental Protocols
Protocol 1: Immunofluorescence Staining of Adherent Cells
-
Cell Culture: Grow cells on sterile glass coverslips in a petri dish or in chamber slides to sub-confluent levels.
-
Fixation:
-
Aspirate the culture medium and wash the cells twice with PBS.
-
Fix the cells with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization:
-
Incubate the cells with 0.1-0.25% Triton X-100 in PBS for 10 minutes at room temperature. This step is not necessary for cell surface antigens.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Blocking:
-
Incubate the cells with a blocking buffer (e.g., 5% normal goat serum or 5% BSA in PBS) for 1 hour at room temperature.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody to its optimal concentration in the blocking buffer.
-
Incubate the cells with the diluted primary antibody overnight at 4°C in a humidified chamber.
-
-
Washing: Wash the cells three times with PBS containing 0.05% Tween 20 (PBST) for 5 minutes each.
-
Secondary Antibody Incubation:
-
Dilute the AF488-conjugated secondary antibody to its optimal concentration in the blocking buffer.
-
Incubate the cells with the diluted secondary antibody for 1 hour at room temperature, protected from light.
-
-
Final Washes:
-
Wash the cells three times with PBST for 5 minutes each.
-
Perform a final wash with PBS to remove any residual detergent.
-
-
Mounting: Mount the coverslips onto microscope slides using an antifade mounting medium, with or without a nuclear counterstain like DAPI.
-
Imaging: Visualize the staining using a fluorescence microscope with the appropriate filter set for AF488 (Excitation/Emission: ~495/519 nm).
Protocol 2: Secondary Antibody Only Control
-
Follow the complete immunofluorescence protocol as described above, but in the primary antibody incubation step (Step 5), use only the blocking buffer without the primary antibody.
-
Proceed with all subsequent steps, including the incubation with the AF488-conjugated secondary antibody.
-
Image the control slide using the same settings as your experimental slides. The absence of specific staining in this control confirms that the secondary antibody is not binding non-specifically.
Mandatory Visualizations
Caption: Key contributors to non-specific binding and high background in immunofluorescence.
Caption: A systematic workflow for troubleshooting high background staining.
Caption: A standard experimental workflow for indirect immunofluorescence.
References
- 1. 9 Tips to optimize your IF experiments | Proteintech Group [ptglab.com]
- 2. Ten Approaches That Improve Immunostaining: A Review of the Latest Advances for the Optimization of Immunofluorescence - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 优化免疫荧光实验方案获取最优质细胞图像的技巧 [sigmaaldrich.com]
- 5. blog.cellsignal.com [blog.cellsignal.com]
Technical Support Center: Optimizing AF488 Imaging Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the signal-to-noise ratio in Alexa Fluor 488 (AF488) imaging experiments.
Troubleshooting Guides
This section addresses common issues encountered during AF488 imaging in a question-and-answer format, providing specific solutions to enhance your experimental outcomes.
Category 1: Weak or No Signal
Q1: I am not observing any fluorescent signal, or the signal is very weak. What are the possible causes and solutions?
A1: Weak or no signal can be frustrating, but it is a common issue with several potential causes. Systematically troubleshooting each step of your protocol can help identify the problem.
-
Antibody-Related Issues:
-
Inappropriate Antibody Dilution: The concentration of your primary or secondary antibody may be too low. It is crucial to titrate your antibodies to determine the optimal dilution for your specific experiment.[1][2][3]
-
Antibody Incompatibility: Ensure your secondary antibody is designed to recognize the host species of your primary antibody (e.g., use an anti-mouse secondary antibody for a primary antibody raised in mouse).[4][5]
-
Improper Antibody Storage: Repeated freeze-thaw cycles or incorrect storage temperatures can degrade antibodies. Aliquot your antibodies upon arrival and store them according to the manufacturer's instructions.[5]
-
-
Experimental Procedure Issues:
-
Inadequate Fixation or Permeabilization: The fixation and permeabilization steps are critical for allowing antibodies to access their target epitopes. The choice of reagents and incubation times should be optimized for your specific cell type and target protein.[5][6]
-
Insufficient Incubation Times: Primary antibody incubation is often recommended for at least 1-2 hours at room temperature or overnight at 4°C to ensure adequate binding.[2] Secondary antibody incubation is typically for 30-60 minutes at room temperature.[7]
-
Sample Drying: Allowing the sample to dry out at any stage of the staining protocol can lead to a loss of signal.[4][5]
-
-
Imaging-Related Issues:
-
Incorrect Microscope Settings: Verify that the excitation and emission filters on your microscope are appropriate for AF488 (Excitation max: ~490 nm, Emission max: ~525 nm).[4]
-
Photobleaching: Excessive exposure to the excitation light can cause the fluorophore to fade. Minimize light exposure and use an antifade mounting medium.[5][8]
-
Category 2: High Background
Q2: My images have high background fluorescence, which is obscuring my specific signal. How can I reduce it?
A2: High background can be caused by several factors, from non-specific antibody binding to autofluorescence of the sample itself.
-
Non-Specific Antibody Binding:
-
Antibody Concentration Too High: Using too much primary or secondary antibody can lead to non-specific binding. Titrate your antibodies to find the lowest concentration that still provides a strong specific signal.[1][9]
-
Inadequate Blocking: The blocking step is crucial to prevent non-specific antibody binding. Use a blocking buffer containing normal serum from the same species as the secondary antibody or a protein-based blocker like Bovine Serum Albumin (BSA).[4][10]
-
Insufficient Washing: Thorough washing between antibody incubation steps is essential to remove unbound antibodies.[4][9]
-
-
Autofluorescence:
-
Cellular Autofluorescence: Some cell types naturally exhibit autofluorescence, often in the green spectrum.[1][11] To mitigate this, you can:
-
Include an unstained control to assess the level of autofluorescence.[4]
-
Use a chemical quenching agent like Sodium Borohydride or Sudan Black B.[5][12]
-
Consider using a fluorophore in a different spectral range (e.g., red or far-red) if autofluorescence in the green channel is a significant problem.[11]
-
-
Fixative-Induced Autofluorescence: Some fixatives, particularly glutaraldehyde, can increase autofluorescence. Using fresh, high-quality paraformaldehyde (PFA) and keeping fixation times to a minimum can help.[4][13]
-
-
Other Causes:
-
Contaminated Reagents: Ensure all your buffers and solutions are fresh and free of contaminants.
-
Drying of the Sample: As with weak signal, allowing the sample to dry can contribute to background.[4]
-
Category 3: Photobleaching
Q3: My AF488 signal fades quickly when I'm imaging. How can I prevent photobleaching?
A3: Photobleaching is the irreversible destruction of a fluorophore due to light exposure. While it cannot be completely eliminated, it can be significantly minimized.
-
Optimize Image Acquisition:
-
Minimize Exposure Time and Intensity: Use the lowest possible excitation light intensity and the shortest exposure time that still provides a good signal.[8]
-
Use Neutral Density Filters: These filters can reduce the intensity of the excitation light reaching your sample.[8]
-
Focus Using Transmitted Light: Whenever possible, use brightfield or DIC to find your region of interest and focus before switching to fluorescence imaging.[8]
-
-
Use Antifade Reagents:
-
Choose Photostable Fluorophores:
-
Alexa Fluor dyes are known for their superior photostability compared to older dyes like FITC.[8]
-
Frequently Asked Questions (FAQs)
Q: What is the optimal concentration for my primary and secondary antibodies? A: There is no single optimal concentration. It is highly dependent on the antibody itself, the abundance of the target protein, and your specific experimental conditions. It is essential to perform a titration experiment to determine the best concentration. A good starting point for most primary antibodies is a 1:100 to 1:1000 dilution, and for secondary antibodies, a 1:500 to 1:2000 dilution.[2][7][16]
Q: What is the best blocking buffer to use? A: A common and effective blocking buffer is 1-5% Bovine Serum Albumin (BSA) in PBS.[17] Alternatively, using 5-10% normal serum from the same species in which the secondary antibody was raised is also highly recommended as it can block non-specific binding sites that the secondary antibody might recognize.[10]
Q: How long should I incubate my antibodies? A: For primary antibodies, a common practice is to incubate for 1-2 hours at room temperature or overnight at 4°C.[2] Secondary antibodies are typically incubated for 30-60 minutes at room temperature in the dark.[7]
Q: What concentration of Triton X-100 should I use for permeabilization? A: For cultured cells, a concentration of 0.1-0.5% Triton X-100 in PBS for 5-15 minutes at room temperature is generally effective for permeabilizing the plasma and nuclear membranes.[6][18][19][20][21] However, the optimal concentration and time may need to be determined empirically for your specific cell type.
Data Presentation
Table 1: Recommended Reagent Concentrations and Incubation Times
| Parameter | Reagent/Step | Recommended Range/Time | Notes |
| Fixation | 4% Paraformaldehyde (PFA) in PBS | 10-20 minutes at room temperature | Use fresh, high-quality PFA. |
| Permeabilization | 0.1-0.5% Triton X-100 in PBS | 5-15 minutes at room temperature | For intracellular targets. |
| Blocking | 1-5% BSA or 5-10% Normal Serum in PBS | 30-60 minutes at room temperature | Use serum from the secondary antibody host species. |
| Primary Antibody | - | 1-2 hours at RT or overnight at 4°C | Dilution needs to be optimized (e.g., 1:100 - 1:1000). |
| Secondary Antibody | AF488-conjugated | 30-60 minutes at RT (in the dark) | Dilution needs to be optimized (e.g., 1:500 - 1:2000). |
| Washing | PBS or PBST (PBS + 0.05% Tween-20) | 3 x 5 minutes | Perform after fixation, permeabilization, and antibody incubations. |
Experimental Protocols
Protocol 1: Standard Immunofluorescence Staining of Cultured Cells
This protocol provides a general workflow for immunofluorescent staining of adherent cells grown on coverslips.
-
Cell Seeding: Seed cells onto sterile glass coverslips in a culture plate and allow them to adhere and grow to the desired confluency.
-
Washing: Gently wash the cells twice with pre-warmed Phosphate-Buffered Saline (PBS).
-
Fixation: Fix the cells with 4% Paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Permeabilization: For intracellular targets, permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes at room temperature.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Blocking: Block non-specific binding by incubating the cells in a blocking buffer (e.g., 1% BSA in PBS) for 30-60 minutes at room temperature.
-
Primary Antibody Incubation: Dilute the primary antibody in the blocking buffer to its optimal concentration. Incubate the coverslips with the primary antibody solution for 1 hour at room temperature or overnight at 4°C in a humidified chamber.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Secondary Antibody Incubation: Dilute the AF488-conjugated secondary antibody in the blocking buffer. Incubate the coverslips with the secondary antibody solution for 1 hour at room temperature in the dark.
-
Washing: Wash the cells three times with PBS for 5 minutes each, protecting them from light.
-
Mounting: Mount the coverslips onto microscope slides using an antifade mounting medium.
-
Imaging: Image the slides using a fluorescence microscope with the appropriate filter set for AF488.
Mandatory Visualization
Caption: Troubleshooting workflow for improving signal-to-noise ratio.
Caption: Standard immunofluorescence experimental workflow.
References
- 1. biotium.com [biotium.com]
- 2. 9 Tips to optimize your IF experiments | Proteintech Group [ptglab.com]
- 3. hycultbiotech.com [hycultbiotech.com]
- 4. Immunofluorescence (IF) Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 5. Immunofluorescence Troubleshooting | Tips & Tricks | StressMarq Biosciences Inc. [stressmarq.com]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. sc.edu [sc.edu]
- 8. Photobleaching in Fluorescence Imaging | Thermo Fisher Scientific - TW [thermofisher.com]
- 9. What are the possible causes and solutions for background issues (high, uneven, or speckled)? | AAT Bioquest [aatbio.com]
- 10. ICC/IF Blocking | Blocking Buffers for Immunofluorescence | Bio-Techne [bio-techne.com]
- 11. bitesizebio.com [bitesizebio.com]
- 12. How to reduce autofluorescence | Proteintech Group [ptglab.com]
- 13. Learn how to Remove Autofluorescence from your Confocal Images | Learn & Share | Leica Microsystems [leica-microsystems.com]
- 14. Anti-Fade Mounting Medium - Jackson ImmunoResearch [jacksonimmuno.com]
- 15. MightyMount™ Antifade Fluorescence Mounting Medium (aqueous) | Hello Bio [hellobio.com]
- 16. Immunolabeling Using Secondary Antibodies | Thermo Fisher Scientific - US [thermofisher.com]
- 17. What is the best blocking buffer for immunofluorescence ? | AAT Bioquest [aatbio.com]
- 18. researchgate.net [researchgate.net]
- 19. Immunofluorescence (IF) Protocol | Rockland [rockland.com]
- 20. Assessment of Different Permeabilization Methods of Minimizing Damage to the Adherent Cells for Detection of Intracellular RNA by Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 21. ptglab.com [ptglab.com]
Technical Support Center: Labeling Sensitive Proteins with AF488
This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and answers to frequently asked questions regarding the challenges of labeling sensitive proteins with Alexa Fluor™ 488 (AF488).
Troubleshooting Guide
This section addresses specific issues that may arise during the labeling of sensitive proteins with AF488.
Q1: Why is my labeling efficiency with AF488 unexpectedly low?
Low labeling efficiency is a common problem that can be attributed to several factors.[1][2]
-
Potential Causes:
-
Incorrect pH: The reaction between AF488 NHS/TFP esters and primary amines is highly pH-dependent, with an optimal range of 8.3-8.5.[1][3] A lower pH can lead to the protonation of amine groups, making them unavailable for conjugation.[3]
-
Hydrolyzed AF488 Ester: The reactive NHS or TFP ester of AF488 is susceptible to hydrolysis in aqueous solutions, rendering it inactive.[2] This is exacerbated by high pH and prolonged exposure to water.
-
Presence of Competing Amines: Buffers containing primary amines, such as Tris or glycine (B1666218), will compete with the protein for reaction with the AF488 ester, significantly reducing labeling efficiency.[4][5][6]
-
Low Protein Concentration: Protein concentrations below 2 mg/mL can decrease the efficiency of the labeling reaction.[5][6][7]
-
Insufficient Dye-to-Protein Ratio: An inadequate amount of AF488 dye will result in under-labeling.[1]
-
Steric Hindrance: The primary amines on the protein surface may be inaccessible to the dye molecule due to the protein's conformation.[1][2]
-
-
Solutions:
-
Buffer Optimization: Ensure the reaction buffer is free of primary amines and has a pH between 8.3 and 8.5.[1] A common choice is 0.1 M sodium bicarbonate.[2][5] If your protein is in an unsuitable buffer, exchange it for an appropriate one using dialysis or a desalting column.[5][6]
-
Fresh Dye Preparation: Always prepare the AF488 NHS/TFP ester solution immediately before use in anhydrous DMSO or DMF.[1][2]
-
Increase Reactant Concentrations: If possible, concentrate your protein to at least 2 mg/mL.[5][6][7] You can also increase the molar ratio of dye to protein.[1]
-
Adjust Incubation Time and Temperature: For sensitive proteins, a longer incubation time (e.g., overnight) at a lower temperature (4°C) can be beneficial and gentler.[1][8] For more robust proteins, 1-2 hours at room temperature is typically sufficient.[1]
-
Q2: My protein is aggregating or precipitating after labeling with AF488. What can I do?
Protein aggregation is a significant concern, especially for sensitive proteins, as it can lead to loss of function and inaccurate experimental results.[9][10][11]
-
Potential Causes:
-
Over-labeling: Attaching too many hydrophobic AF488 molecules can increase the overall hydrophobicity of the protein, leading to aggregation.[5][11]
-
Unfavorable Buffer Conditions: The pH of the buffer can influence protein solubility. If the pH is near the protein's isoelectric point (pI), its solubility will be at a minimum, increasing the risk of aggregation.[11]
-
High Protein Concentration: While a high concentration is good for labeling efficiency, it can also promote intermolecular interactions that lead to aggregation.[11]
-
Presence of Organic Solvents: The DMSO or DMF used to dissolve the dye can destabilize sensitive proteins.[11]
-
Mechanical Stress: Vigorous mixing or vortexing can denature proteins.[11]
-
-
Solutions:
-
Optimize the Degree of Labeling (DOL): Reduce the dye-to-protein molar ratio in the reaction to avoid over-labeling.[4] For most antibodies, a DOL of 4-9 is optimal.[5][12]
-
Control Buffer Conditions: Adjust the pH and ionic strength of your buffer to maintain protein stability.[9][10] Adding stabilizing agents like arginine, glutamate, or non-denaturing detergents (e.g., Tween 20) can also help.[9]
-
Gentle Handling: Mix the reaction gently by pipetting instead of vortexing.[1]
-
Storage Conditions: Store the labeled protein at appropriate temperatures (2-6°C for short-term, or frozen at ≤-20°C for long-term in small aliquots).[4][5] Adding cryoprotectants like glycerol (B35011) can prevent aggregation during freeze-thaw cycles.[9]
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal dye-to-protein molar ratio for labeling sensitive proteins?
The optimal molar ratio of AF488 to protein depends on the specific protein and the desired degree of labeling (DOL).[1] For IgG antibodies, a starting molar ratio of 5:1 to 20:1 is often recommended.[1] However, for sensitive proteins, it is best to start with a lower ratio and perform trial reactions to find the ideal balance between labeling efficiency and maintaining protein function.[4]
Q2: How does pH affect the labeling of sensitive proteins with AF488?
The pH of the reaction buffer is a critical parameter. The reaction of AF488 NHS/TFP esters with primary amines is most efficient at a slightly alkaline pH of 8.3-8.5.[1][3] At this pH, the primary amines on lysine (B10760008) residues and the N-terminus are deprotonated and act as effective nucleophiles. However, the stability of the AF488 ester itself decreases as the pH increases due to hydrolysis.[2] Therefore, maintaining the recommended pH range is crucial for a successful labeling reaction. It is also important to consider the stability of your sensitive protein at this pH.
Q3: What are the key differences between AF488 NHS and TFP esters?
Both N-hydroxysuccinimidyl (NHS) and tetrafluorophenyl (TFP) esters of AF488 react with primary amines to form stable amide bonds.[4][5] However, TFP esters are generally more stable in solution than NHS esters, which can be an advantage in achieving more consistent labeling results.[4][5]
Q4: How can I remove unreacted AF488 dye after the labeling reaction?
Complete removal of free dye is essential for accurate determination of the degree of labeling and to prevent background fluorescence in downstream applications.[13] Common methods for purification include:
-
Size-Exclusion Chromatography: Using a desalting column (e.g., Sephadex G-25) is a popular and effective method.[13]
-
Dialysis: This method is also effective but can be more time-consuming.[13]
-
Spin Filters: Convenient for small-scale reactions, spin filters can separate the labeled protein from the smaller, unreacted dye molecules.[4]
Quantitative Data Summary
The following tables summarize key quantitative parameters for labeling proteins with AF488.
Table 1: Recommended Reaction Conditions for AF488 Labeling
| Parameter | Recommended Value | Notes |
| pH | 8.3 - 8.5 | Critical for efficient reaction with primary amines.[1][3] |
| Dye-to-Protein Molar Ratio | 5:1 to 20:1 (for IgG) | The optimal ratio should be determined empirically for each protein.[1] |
| Protein Concentration | ≥ 2 mg/mL | Higher concentrations generally improve labeling efficiency.[1][5][6][7] |
| Reaction Time | 1-2 hours at room temperature or overnight at 4°C | 4°C incubation is gentler for sensitive proteins.[1] |
| Reaction Buffer | Amine-free (e.g., PBS, 0.1 M sodium bicarbonate) | Buffers like Tris or glycine will interfere with the reaction.[1][4][5][6] |
Table 2: Spectroscopic Properties for Degree of Labeling (DOL) Calculation
| Parameter | Value |
| AF488 Absorbance Maximum (Amax) | ~494 nm[4][5][13] |
| AF488 Molar Extinction Coefficient (ε) | ~71,000 cm⁻¹M⁻¹[4][5] |
| AF488 Correction Factor at 280 nm | ~0.11[4] |
Experimental Protocols
Protocol 1: AF488 Labeling of a Sensitive Protein
-
Prepare the Protein Solution:
-
Adjust the pH:
-
Prepare the AF488 NHS/TFP Ester Solution:
-
Allow the vial of AF488 ester to warm to room temperature before opening.
-
Immediately before use, dissolve the ester in anhydrous DMSO to a concentration of 10 mg/mL.[1]
-
-
Perform the Labeling Reaction:
Protocol 2: Purification of the Labeled Protein
-
Prepare a Size-Exclusion Column:
-
Use a desalting column (e.g., Sephadex G-25) with a suitable molecular weight cutoff.
-
Equilibrate the column with your desired storage buffer (e.g., PBS).
-
-
Separate the Conjugate:
-
Apply the reaction mixture to the top of the column.
-
Elute the labeled protein with the storage buffer. The larger, labeled protein will elute first, followed by the smaller, unreacted dye.
-
Collect the fractions containing the colored, labeled protein.
-
Protocol 3: Calculating the Degree of Labeling (DOL)
-
Measure Absorbance:
-
Measure the absorbance of the purified, labeled protein solution at 280 nm (A₂₈₀) and ~494 nm (Aₘₐₓ).[13]
-
-
Calculate Protein Concentration:
-
Protein Concentration (M) = [A₂₈₀ - (Aₘₐₓ × Correction Factor)] / ε_protein
-
Where the Correction Factor for AF488 is ~0.11 and ε_protein is the molar extinction coefficient of your protein.[4]
-
-
Calculate Dye Concentration:
-
Calculate DOL:
-
DOL = Dye Concentration (M) / Protein Concentration (M)
-
Visualizations
Caption: Chemical reaction of AF488 NHS ester with a protein's primary amine.
Caption: Experimental workflow for labeling sensitive proteins with AF488.
Caption: Troubleshooting decision tree for low AF488 labeling efficiency.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. fluidic.com [fluidic.com]
- 4. tools.thermofisher.com [tools.thermofisher.com]
- 5. tools.thermofisher.com [tools.thermofisher.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 8. neb.com [neb.com]
- 9. info.gbiosciences.com [info.gbiosciences.com]
- 10. biozentrum.unibas.ch [biozentrum.unibas.ch]
- 11. benchchem.com [benchchem.com]
- 12. broadpharm.com [broadpharm.com]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Activated AF488 Esters
Welcome to the technical support center for activated AF488 esters. This guide is designed to help researchers, scientists, and drug development professionals avoid the common pitfall of hydrolysis during bioconjugation experiments, ensuring high labeling efficiency and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What are activated AF488 esters and why is hydrolysis a concern?
Activated AF488 esters, such as N-hydroxysuccinimidyl (NHS) esters and tetrafluorophenyl (TFP) esters, are amine-reactive fluorescent dyes used to covalently label proteins and other biomolecules. Hydrolysis is a competing reaction where the ester reacts with water instead of the target amine on the biomolecule. This inactivates the dye, converting it to a non-reactive carboxylic acid, which leads to low labeling efficiency.
Q2: Which is more stable, AF488 NHS ester or AF488 TFP ester?
AF488 TFP esters are an improvement over NHS esters because they are less susceptible to spontaneous hydrolysis, especially at the basic pH conditions used for labeling.[1][2] TFP esters can remain stable for several hours at the optimal reaction pH, far outlasting NHS esters.[1][3] This increased stability can lead to more efficient and reproducible conjugation results.[3]
Q3: How should I prepare and store AF488 activated ester stock solutions to prevent hydrolysis?
To prevent premature hydrolysis, it is critical to use a high-quality, anhydrous aprotic solvent such as dimethylsulfoxide (DMSO) or dimethylformamide (DMF) to prepare stock solutions.[4][5]
-
Preparation: Allow the vial of lyophilized dye to equilibrate to room temperature before opening to prevent moisture condensation.[5] Prepare the stock solution (e.g., 10 mg/mL) immediately before use.[6]
-
Storage: Storing stock solutions is not recommended.[7] DMSO is hygroscopic, meaning it readily absorbs moisture from the air, which can lead to hydrolysis of the dye over time.[5][7] If you must prepare aliquots, a better alternative is to dissolve the dye in a volatile solvent, create smaller aliquots, evaporate the solvent using a vacuum pump, and store the resulting solid dye frozen, desiccated, and protected from light.[7]
Q4: What is the optimal pH for labeling with AF488 activated esters?
The optimal pH for reacting AF488 activated esters with primary amines is between 8.3 and 8.5.[4][8] This pH range is a crucial balance:
-
Below pH 8.3: The primary amine groups on the protein are more likely to be protonated (-NH3+), making them less nucleophilic and therefore less reactive.[4][9]
-
Above pH 8.5: The rate of ester hydrolysis increases significantly, which reduces the amount of active dye available to react with your protein.[4][5]
Q5: Which buffers should I use for the labeling reaction, and which should I avoid?
-
Recommended Buffers: Amine-free buffers are essential. Commonly used options include 0.1 M sodium bicarbonate, phosphate-buffered saline (PBS), borate, or HEPES, all adjusted to the optimal pH range of 8.3-8.5.[4][10]
-
Buffers to Avoid: Never use buffers that contain primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine.[4][6] These buffers will compete with your target protein for reaction with the AF488 ester, drastically reducing your labeling efficiency.[4]
Troubleshooting Guide
Problem: Low or no labeling efficiency.
| Possible Cause | Solution |
| 1. Hydrolyzed AF488 Ester | Prepare a fresh stock solution of the AF488 ester in anhydrous DMSO or DMF immediately before starting the experiment.[4] Ensure your solvents are truly anhydrous. |
| 2. Incorrect pH of Reaction Buffer | Verify that the pH of your reaction buffer is between 8.3 and 8.5.[4] Buffers can change pH over time, so check it before use. |
| 3. Presence of Competing Amines | Ensure your protein solution and reaction buffer are free of primary amines (e.g., Tris, glycine, or ammonium (B1175870) salts).[4][6] If necessary, perform a buffer exchange using dialysis or a desalting column before labeling.[11] |
| 4. Insufficient Molar Excess of Dye | The optimal molar ratio of dye to protein can vary. Increase the molar excess of the AF488 ester. A common starting point is a 10:1 to 20:1 ratio, but this can be increased if labeling is low.[4][6] |
| 5. Low Protein Concentration | For optimal results, the protein concentration should be between 2 and 10 mg/mL.[4][11] Dilute protein solutions label less efficiently.[12] |
Problem: The AF488 dye precipitates when added to the reaction buffer.
| Possible Cause | Solution |
| 1. Poor Solubility at High Concentration | While AF488 has good water solubility, adding a high concentration of the dye from an organic stock solution directly into an aqueous buffer can cause it to precipitate.[4] |
| 2. Method of Addition | Add the dye stock solution to the protein solution drop-wise while gently vortexing or stirring.[4] This allows for rapid mixing and prevents localized high concentrations of the dye. Keep the final concentration of the organic solvent below 10% to avoid protein denaturation.[6] |
Quantitative Data: Stability of NHS Esters
The stability of activated esters is highly dependent on pH. While TFP esters are generally more stable, the following data for NHS esters illustrates the critical importance of pH control.
| pH | Temperature | Half-life of NHS Ester |
| 7.0 | 0°C | 4 - 5 hours[13][14] |
| 8.6 | 4°C | 10 minutes[13][14] |
| 9.0 | - | Minutes[4] |
Table 1: Approximate hydrolysis half-life of NHS esters at various pH levels and temperatures. The rate of hydrolysis increases dramatically with a rise in pH.
Diagrams
Caption: Competing reaction pathways for an activated AF488 ester.
Caption: Troubleshooting workflow for low AF488 labeling efficiency.
Experimental Protocol: Protein Labeling with AF488 NHS/TFP Ester
This protocol is a general guideline for labeling 1 mg of an IgG antibody. It can be adapted for other proteins by adjusting the molar ratios.
Materials
-
Protein (2-10 mg/mL in amine-free buffer)
-
AF488 NHS or TFP ester (lyophilized)
-
Anhydrous DMSO or DMF
-
Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.3
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Purification Column: Size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with PBS
Procedure
-
Prepare the Protein Solution:
-
Ensure the protein is in an amine-free buffer (e.g., PBS).[6] If the buffer contains amines like Tris, it must be exchanged into an appropriate buffer.[6]
-
The protein concentration should be at least 2 mg/mL for efficient labeling.[6][11]
-
Adjust the pH of the protein solution to 8.3 by adding 1/10th volume of 1 M sodium bicarbonate buffer.[6]
-
-
Prepare the AF488 Ester Stock Solution:
-
Perform the Labeling Reaction:
-
Calculate the volume of dye solution needed for the desired molar ratio. A 10:1 to 20:1 molar ratio of dye to protein is a common starting point.[4][6]
-
While gently stirring or vortexing the protein solution, add the calculated volume of AF488 ester stock solution in a drop-wise manner.[4]
-
Incubate the reaction for 1 hour at room temperature, protected from light.[5][6]
-
-
Quench the Reaction (Optional but Recommended):
-
Purify the Conjugate:
-
Separate the labeled protein from the unreacted dye and hydrolysis byproducts using a size-exclusion chromatography column.[5]
-
Load the reaction mixture onto the pre-equilibrated column.
-
The first colored band to elute will be the AF488-protein conjugate. The smaller, unreacted dye molecules will elute later.
-
-
Characterize and Store the Conjugate:
-
Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm (for protein) and ~494 nm (for AF488).
-
Store the labeled protein at 4°C, protected from light. For long-term storage, add a cryoprotectant like glycerol (B35011) and store in aliquots at -20°C or -80°C.[15]
-
References
- 1. Molecular Probes™ Alexa Fluor™ 488 TFP ester | Fisher Scientific [fishersci.ca]
- 2. Alexa Fluor 488 5-TFP (Alexa Fluor 488 Carboxylic Acid, 2,3,5,6-Tetrafluorophenyl Ester), 5-isomer | LabX.com [labx.com]
- 3. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Alexa Fluor™ 488 NHS Ester (Succinimidyl Ester), 5 mg - FAQs [thermofisher.com]
- 8. fluidic.com [fluidic.com]
- 9. covachem.com [covachem.com]
- 10. benchchem.com [benchchem.com]
- 11. tools.thermofisher.com [tools.thermofisher.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. help.lumiprobe.com [help.lumiprobe.com]
- 14. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]
- 15. leica-microsystems.com [leica-microsystems.com]
Technical Support Center: Best Practices for Storing AF488 Conjugated Antibodies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper storage and handling of Alexa Fluor™ 488 (AF488) conjugated antibodies to ensure optimal performance and longevity in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage temperature for AF488 conjugated antibodies?
For short-term storage (up to several weeks), it is recommended to store AF488 conjugated antibodies at 4°C.[1][2] For long-term storage, aliquoting the antibody and storing it at -20°C is the optimal condition.[1][2][3][4] Some protocols also suggest storage at -80°C.[5][6] It is crucial to always consult the manufacturer's datasheet for specific recommendations for your antibody.[2][7]
Q2: Why is it important to protect AF488 conjugated antibodies from light?
AF488 is a fluorescent dye that is susceptible to photobleaching, which is the irreversible loss of fluorescence upon exposure to light.[2][7][8] To maintain the fluorescent signal of your conjugated antibody, it is imperative to store it in the dark. This can be achieved by using amber vials or by wrapping the storage tube in foil.[2]
Q3: Should I aliquot my AF488 conjugated antibody upon receipt?
Yes, aliquoting your antibody into smaller, single-use volumes upon arrival is a highly recommended best practice.[1][2] This minimizes the number of freeze-thaw cycles the antibody is subjected to, which can cause denaturation and aggregation, ultimately reducing its binding capacity.[1][2] A minimum aliquot volume of 10 µL is advised to reduce the impact of evaporation and antibody adsorption to the vial surface.[1][2]
Q4: Can I store my AF488 conjugated antibody in a frost-free freezer?
No, you should avoid using a frost-free freezer for storing your antibody aliquots.[1][7] Frost-free freezers periodically cycle through warming and cooling phases to prevent ice buildup, and these temperature fluctuations can be detrimental to the stability of the antibody, mimicking repeated freeze-thaw cycles.[1][7]
Q5: What is the purpose of adding glycerol (B35011) to my antibody for long-term storage?
For long-term storage at -20°C, adding a cryoprotectant like 50% glycerol can help prevent the formation of ice crystals that can damage the antibody's structure.[3][8]
Q6: My antibody solution contains sodium azide (B81097). Is this a problem?
Sodium azide is a common preservative used to prevent microbial growth in antibody solutions.[1][4] However, it can be toxic to cells and can interfere with certain biological assays.[4] If you are using your antibody for live-cell imaging or other applications where sodium azide is a concern, it may need to be removed. Always check the manufacturer's datasheet for information on additives.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Weak or No Fluorescent Signal | Improper antibody storage leading to degradation.[9][10][11][12] | Ensure the antibody has been stored at the correct temperature and protected from light. Avoid repeated freeze-thaw cycles by using aliquots.[2][11] |
| Photobleaching of the AF488 dye.[7] | Always store and handle the antibody in the dark. Minimize light exposure during staining procedures. | |
| Antibody has expired.[9][10] | Check the expiration date on the vial and datasheet. Use an in-date antibody for your experiments. | |
| High Background Staining | Antibody aggregation due to improper storage (e.g., freeze-thaw cycles).[1] | Centrifuge the antibody vial briefly before use (e.g., 10,000 x g for 20 seconds) to pellet any aggregates.[1][2] Use the supernatant for your experiment. |
| Non-specific binding of the secondary antibody. | If using a secondary antibody, ensure it has been properly stored and consider using a pre-adsorbed secondary antibody to minimize cross-reactivity.[13] | |
| Inconsistent Results Between Experiments | Variability introduced by repeated freeze-thaw cycles.[1] | Use fresh aliquots for each experiment to ensure consistency. |
| Degradation of the antibody over time.[6][14] | If you observe a gradual decrease in signal intensity over several months, your antibody may be degrading. It may be necessary to purchase a new vial. |
Experimental Protocols
Protocol: Testing the Stability of an AF488 Conjugated Antibody Under Different Storage Conditions
This protocol provides a framework for assessing the impact of storage conditions on the performance of your AF488 conjugated antibody.
Materials:
-
AF488 conjugated antibody
-
Appropriate cells or tissue for staining
-
Fixation and permeabilization buffers (if required)
-
Blocking buffer
-
Wash buffer (e.g., PBS)
-
Mounting medium
-
Fluorescence microscope
Methodology:
-
Aliquoting: Upon receiving the antibody, centrifuge the vial briefly and create multiple small aliquots (e.g., 10-20 µL) in low-protein-binding tubes.
-
Storage Conditions:
-
Condition A (Recommended): Store aliquots at -20°C in a non-frost-free freezer, protected from light.
-
Condition B (Short-term): Store one aliquot at 4°C, protected from light.
-
Condition C (Stress): Subject one aliquot to five rapid freeze-thaw cycles (e.g., alternating between dry ice/ethanol bath and a 37°C water bath).
-
-
Staining Procedure:
-
Prepare your biological samples (cells or tissue) according to your standard protocol.
-
At designated time points (e.g., Day 0, Week 1, Month 1, Month 3), use an aliquot from each storage condition to stain your samples.
-
Ensure all other staining parameters (e.g., antibody concentration, incubation times, temperatures) are kept consistent across all conditions and time points.
-
-
Imaging and Analysis:
-
Image all stained samples using a fluorescence microscope with identical settings (e.g., laser power, exposure time, gain).
-
Quantify the mean fluorescence intensity of the signal for each condition and time point.
-
-
Data Comparison:
-
Compare the fluorescence intensity and image quality across the different storage conditions and time points to determine the optimal storage strategy for your antibody.
-
Visualizations
Caption: Recommended workflow for storing and handling AF488 conjugated antibodies.
Caption: A decision tree for troubleshooting common storage-related problems.
References
- 1. Antibody basics training | Abcam [go.myabcam.com]
- 2. docs.abcam.com [docs.abcam.com]
- 3. abcam.cn [abcam.cn]
- 4. tools.thermofisher.com [tools.thermofisher.com]
- 5. Antibodies Support—Getting Started | Thermo Fisher Scientific - JP [thermofisher.com]
- 6. The Stability of Fluorescence-conjugated Antibodies under Temperature and Time Related Stressors - Blacklight [honors.libraries.psu.edu]
- 7. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 8. Antibody Storage and Antibody Shelf Life [labome.com]
- 9. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 10. hycultbiotech.com [hycultbiotech.com]
- 11. Immunofluorescence Troubleshooting | Tips & Tricks | StressMarq Biosciences Inc. [stressmarq.com]
- 12. bosterbio.com [bosterbio.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
AF488 Conjugate Performance: A Technical Support Guide on the Impact of Dye-to-Protein Ratio
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the impact of the dye-to-protein ratio on the performance of Alexa Fluor 488 (AF488) conjugates.
Frequently Asked Questions (FAQs)
Q1: What is the dye-to-protein ratio, and why is it important?
The dye-to-protein ratio, also known as the Degree of Labeling (DOL), represents the average number of dye molecules covalently attached to a single protein molecule.[1] This ratio is a critical parameter in bioconjugation as it directly influences the fluorescence intensity and the biological activity of the conjugated protein.[1] An optimal DOL is essential for generating a bright and functional conjugate, whereas ratios that are too high or too low can result in weak signals or compromised protein function.[1]
Q2: What is the optimal dye-to-protein ratio for an AF488-antibody conjugate?
For most IgG antibodies, the optimal DOL typically falls within the range of 4 to 9 moles of AF488 dye per mole of antibody.[2][3] However, the ideal DOL can vary depending on the specific protein and its intended application.[1] For proteins with a molecular weight different from that of IgG (~145 kDa), the optimal DOL may need to be adjusted; lower molecular weight proteins generally require fewer dye molecules, while higher molecular weight proteins may need more.[4]
Q3: What are the consequences of a high dye-to-protein ratio (over-labeling)?
Over-labeling can lead to several adverse effects, including:
-
Protein Aggregation: Excessive conjugation can alter the protein's isoelectric point and solubility, leading to aggregation and precipitation.[2][5]
-
Reduced Biological Activity: The dye molecules can interfere with the protein's active sites or binding domains, reducing its biological function and specificity for its target.[2][3]
-
Fluorescence Quenching: At high DOLs, adjacent dye molecules can undergo self-quenching, which paradoxically decreases the overall fluorescence of the conjugate.[2][5]
-
Increased Non-Specific Binding: Aggregated conjugates can bind non-specifically in assays, leading to high background signals.[3][6]
Q4: What are the consequences of a low dye-to-protein ratio (under-labeling)?
Under-labeling results in a conjugate with a low fluorescence signal, which can lead to:
-
Weak Signal in Assays: Insufficient labeling will produce a dim conjugate that may be difficult to detect, especially for low-abundance targets.[1][5]
-
Poor Sensitivity: Experiments using under-labeled conjugates may lack the necessary sensitivity to detect subtle biological changes.
Troubleshooting Guide
This guide addresses common issues encountered during and after the AF488 conjugation process, with a focus on problems related to the dye-to-protein ratio.
| Problem | Potential Cause | Recommended Solution |
| Low Degree of Labeling (DOL) / Under-labeling | 1. Incorrect Buffer: Presence of primary amines (e.g., Tris, glycine) in the protein solution competes with the protein for the reactive dye.[6] 2. Suboptimal pH: The reaction pH is below the optimal range of 8.3-8.5, reducing the reactivity of the primary amines on the protein.[1][6] 3. Low Protein Concentration: Protein concentrations below 2 mg/mL can decrease labeling efficiency.[1][2] 4. Hydrolyzed Dye: The AF488 NHS ester was exposed to moisture and has lost its reactivity.[6] 5. Insufficient Molar Ratio: The initial molar ratio of dye to protein in the reaction was too low.[6] | 1. Perform buffer exchange into an amine-free buffer such as PBS (pH 7.2-7.4) before labeling.[6] 2. Adjust the reaction buffer pH to 8.3-8.5 using 1 M sodium bicarbonate.[1][6] 3. Concentrate the protein to at least 2 mg/mL.[2] 4. Prepare a fresh solution of the AF488 NHS ester in anhydrous DMSO immediately before use.[6] 5. Increase the molar ratio of dye to protein in the subsequent labeling reaction. A common starting point is a 10:1 molar ratio.[1] |
| High Degree of Labeling (DOL) / Over-labeling | 1. Excessive Molar Ratio: The initial molar ratio of dye to protein in the reaction was too high.[5] 2. Prolonged Reaction Time: The incubation time was too long, leading to excessive labeling. | 1. Decrease the molar ratio of AF488 dye to protein in the labeling reaction.[5] 2. Reduce the reaction incubation time.[2] |
| Protein Precipitation/Aggregation | Over-labeling: Excessive labeling has reduced the protein's solubility.[2][5] | Optimize the DOL by reducing the dye-to-protein molar ratio in the conjugation reaction.[5] Centrifuge the conjugate solution before use to remove any large aggregates.[6] |
| Reduced Fluorescence Signal | Fluorescence Quenching: The DOL is too high, causing self-quenching between adjacent dye molecules.[2][5] | Decrease the molar ratio of AF488 dye to protein in the labeling reaction to achieve a lower DOL.[2] |
| High Non-Specific Binding in Assay | 1. Unremoved Free Dye: Inefficient purification leaves unconjugated AF488 in the solution.[6] 2. Aggregated Conjugates: Over-labeled or poorly soluble conjugates have formed aggregates that bind non-specifically.[3][6] | 1. Ensure thorough purification of the conjugate using methods like gel filtration or extensive dialysis to remove all free dye.[6] 2. Optimize the DOL to prevent aggregation and centrifuge the final conjugate solution before use to pellet any aggregates.[6] |
| Poor Recovery After Purification | 1. Inefficient Elution: The conjugate is binding non-specifically to the purification column. 2. Aggregation: Precipitated antibody was lost during purification steps.[6] | 1. Ensure the purification column is properly equilibrated and follow the manufacturer's protocol for elution.[6] 2. Centrifuge the conjugate solution before purification to remove any large aggregates that may clog the column.[6] |
Quantitative Data Summary
| Parameter | Value | Reference |
| Optimal DOL for IgG | 4 - 9 | [2][3] |
| AF488 Molar Extinction Coefficient (ε_dye) | ~71,000 M⁻¹cm⁻¹ at 494 nm | [1][2] |
| IgG Molar Extinction Coefficient (ε_protein) | ~203,000 or 210,000 M⁻¹cm⁻¹ at 280 nm | [1][2] |
| AF488 Absorbance Correction Factor (CF) at 280 nm | ~0.11 | [1][2] |
| Optimal Reaction pH | 8.3 - 8.5 | [1] |
| Recommended Protein Concentration | ≥ 2 mg/mL | [1][2] |
Experimental Protocols
Protocol 1: AF488 Labeling of IgG Antibody
This protocol is optimized for labeling approximately 1 mg of a typical IgG antibody.
Materials:
-
Purified IgG antibody in amine-free buffer (e.g., PBS) at a concentration of 2 mg/mL.
-
AF488 NHS ester.
-
Anhydrous dimethylsulfoxide (DMSO).
-
1 M Sodium Bicarbonate solution (pH ~9.0).
-
Purification column (e.g., Sephadex G-25).
Procedure:
-
Antibody Preparation: Ensure the antibody is in an amine-free buffer like PBS at a concentration of at least 2 mg/mL.[6] If the buffer contains primary amines (e.g., Tris, glycine), perform dialysis or buffer exchange.[6]
-
Prepare Dye Stock Solution: Immediately before use, dissolve the AF488 NHS ester in anhydrous DMSO to a concentration of 10 mg/mL.[1]
-
Adjust pH of Protein Solution: Add 1/10th volume of 1 M sodium bicarbonate to the protein solution to raise the pH to approximately 8.3.[1]
-
Determine Molar Input Ratio: For antibodies, a common starting molar ratio of dye to protein is 10:1.[1] This can be optimized by testing ratios from 5:1 to 20:1.[1]
-
Initiate the Reaction: Slowly add the calculated volume of the dye stock solution to the protein solution while gently vortexing.[1]
-
Incubation: Incubate the reaction mixture for 1 hour at room temperature, protected from light.[1] For some proteins, incubation overnight at 4°C may improve labeling.[1]
-
Purification: Remove the unreacted dye from the protein-dye conjugate using a gel filtration column or extensive dialysis.[1]
Protocol 2: Calculation of the Degree of Labeling (DOL)
Procedure:
-
Measure the absorbance of the purified conjugate at 280 nm (A₂₈₀) and 494 nm (A₄₉₄) using a spectrophotometer.
-
Calculate the Protein Concentration:
-
Calculate the Dye Concentration:
-
Calculate the DOL:
-
DOL = Dye Concentration (M) / Protein Concentration (M)[1]
-
Visualizations
Caption: Workflow for AF488 protein conjugation and analysis.
Caption: Troubleshooting logic for common AF488 conjugate issues.
References
Validation & Comparative
A Head-to-Head Comparison: AF488 Carboxylic Acid vs. AF488 NHS Ester for Biomolecule Labeling
For researchers, scientists, and drug development professionals, the precise and efficient fluorescent labeling of biomolecules is a critical step in a vast array of applications, from fundamental research to diagnostics. The choice of the reactive form of the fluorophore can significantly impact the complexity of the conjugation protocol, labeling efficiency, and ultimately, the quality of the experimental data. This guide provides an objective comparison of two popular forms of the bright and photostable green fluorescent dye, Alexa Fluor™ 488 (AF488): the carboxylic acid and the N-hydroxysuccinimidyl (NHS) ester.
This comparison delves into the fundamental chemistry of each labeling approach, presents a detailed breakdown of their experimental protocols, and offers a comparative analysis of their performance characteristics to aid in the selection of the optimal reagent for your specific research needs.
At a Glance: Key Differences
| Feature | AF488 Carboxylic Acid | AF488 NHS Ester |
| Reactive Group | Carboxyl (-COOH) | N-hydroxysuccinimidyl Ester |
| Target Functional Group | Primary Amines (-NH₂) | Primary Amines (-NH₂) |
| Reaction Type | Two-step: Carboxyl activation (e.g., with EDC/NHS) followed by aminolysis | One-step: Direct aminolysis |
| Reaction Complexity | Higher | Lower |
| Reagents Required | AF488-COOH, EDC, NHS (or sulfo-NHS), Amine-containing biomolecule | AF488 NHS Ester, Amine-containing biomolecule |
| Reaction pH | Activation: pH 4.5-6.0; Conjugation: pH 7.2-8.5 | pH 8.3-8.5 |
| Primary Use Case | Labeling of amine-containing molecules where direct NHS ester is not suitable or for synthesizing other reactive derivatives. | Direct and efficient labeling of proteins, antibodies, and other amine-containing biomolecules.[][2][3][4] |
Chemical Principles: A Tale of Two Labeling Strategies
The core difference between this compound and AF488 NHS ester lies in their reactivity towards primary amines, the most common target for labeling on proteins (present on lysine (B10760008) residues and the N-terminus).
AF488 NHS Ester: The Direct Approach
AF488 NHS ester is an "activated" form of the dye, ready for direct reaction with primary amines. The N-hydroxysuccinimidyl ester is an excellent leaving group. The reaction is a one-step nucleophilic acyl substitution where the primary amine on the biomolecule attacks the carbonyl carbon of the NHS ester, forming a stable amide bond and releasing N-hydroxysuccinimide.[][5] This direct reaction is highly efficient and the most common method for labeling proteins and antibodies.[][2][3]
This compound: The Two-Step Activation
This compound is the non-reactive form of the dye. To make it reactive with primary amines, its carboxyl group must first be "activated". This is typically achieved using a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, sulfo-NHS.
The process involves two key steps:
-
Activation: EDC reacts with the carboxyl group of AF488 to form a highly reactive O-acylisourea intermediate. This intermediate is unstable in aqueous solutions.
-
Stabilization and Reaction: NHS reacts with the O-acylisourea intermediate to form a more stable, amine-reactive NHS ester. This in-situ generated NHS ester then reacts with the primary amine on the target biomolecule to form a stable amide bond. The addition of NHS increases the efficiency of the coupling reaction by creating a more stable intermediate.[6]
Performance Comparison
| Parameter | This compound (with EDC/NHS) | AF488 NHS Ester |
| Labeling Efficiency | Dependent on the efficiency of the in-situ activation step. Can be comparable to NHS ester but requires careful optimization of EDC/NHS concentrations and reaction times. | Generally high and reproducible due to the direct, one-step reaction.[] However, the reactivity of commercial NHS esters can vary, with some lots containing hydrolyzed, non-reactive dye. |
| Specificity | Highly specific for primary amines, similar to NHS esters. | Highly selective for primary amines with minimal cross-reactivity with other nucleophiles.[] |
| Stability of Reagent | The carboxylic acid form is very stable. EDC and NHS are moisture-sensitive and should be stored desiccated. | Prone to hydrolysis in aqueous solutions, especially at higher pH.[5] Stock solutions should be prepared in anhydrous solvents like DMSO and used promptly.[5] |
| Stability of Conjugate | Forms a stable amide bond, which is generally irreversible under physiological conditions. | Forms a highly stable amide bond.[] Some studies suggest that non-covalently bound fluorophores might slowly dissociate over time from conjugates prepared with NHS esters. |
| Ease of Use | More complex, requiring a two-step procedure with precise pH control for each step. | Simpler one-step protocol, making it more convenient for routine labeling. |
Experimental Protocols
Protocol 1: Labeling with AF488 NHS Ester
This protocol is a general guideline for labeling an IgG antibody.
Materials:
-
AF488 NHS Ester
-
Anhydrous DMSO
-
IgG antibody in an amine-free buffer (e.g., PBS, pH 7.2-7.4) at 1-10 mg/mL
-
1 M Sodium Bicarbonate, pH 8.3-8.5
-
Purification column (e.g., spin desalting column)
Procedure:
-
Prepare AF488 NHS Ester Stock Solution: Dissolve the AF488 NHS ester in anhydrous DMSO to a concentration of 10 mg/mL. This should be done immediately before use.
-
Prepare the Antibody: Ensure the antibody is in an amine-free buffer. If necessary, perform a buffer exchange.
-
Adjust pH: Add 1/10th volume of 1 M sodium bicarbonate to the antibody solution to raise the pH to ~8.3.
-
Labeling Reaction:
-
Calculate the required amount of AF488 NHS ester. A molar excess of 8 to 20-fold of dye to antibody is a common starting point.
-
Add the AF488 NHS ester stock solution to the antibody solution while gently mixing.
-
Incubate the reaction for 1 hour at room temperature, protected from light.
-
-
Purification: Remove the unreacted dye using a spin desalting column according to the manufacturer's instructions.
-
Determine Degree of Labeling (DOL): Measure the absorbance of the purified conjugate at 280 nm (for the protein) and ~494 nm (for AF488) to calculate the DOL.
Protocol 2: Labeling with this compound and EDC/NHS
This protocol provides a general two-step procedure for labeling an IgG antibody.
Materials:
-
This compound
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-hydroxysuccinimide) or Sulfo-NHS
-
Activation Buffer: 0.1 M MES, pH 4.5-6.0
-
Coupling Buffer: PBS, pH 7.2-7.5
-
IgG antibody in Coupling Buffer at 1-10 mg/mL
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification column (e.g., spin desalting column)
Procedure:
-
Prepare Reagent Solutions:
-
Dissolve this compound in DMSO or an appropriate buffer.
-
Prepare fresh solutions of EDC and NHS in the Activation Buffer immediately before use.
-
-
Activation of this compound:
-
In a microcentrifuge tube, mix this compound with a 2-10 fold molar excess of EDC and a 2-5 fold molar excess of NHS in the Activation Buffer.
-
Incubate for 15-30 minutes at room temperature.
-
-
Prepare the Antibody: Ensure the antibody is in the Coupling Buffer.
-
Conjugation Reaction:
-
Add the activated AF488 solution to the antibody solution.
-
Incubate for 2 hours at room temperature, protected from light.
-
-
Quenching (Optional): Add the quenching solution to stop the reaction.
-
Purification: Purify the conjugate using a spin desalting column to remove excess dye and reaction byproducts.
-
Determine Degree of Labeling (DOL): Calculate the DOL as described in Protocol 1.
Conclusion
The choice between this compound and AF488 NHS ester depends largely on the specific experimental needs and the nature of the biomolecule to be labeled.
AF488 NHS ester is the preferred choice for most routine protein and antibody labeling applications due to its straightforward, one-step protocol and high reactivity, which generally leads to efficient and reproducible conjugation.
This compound , while requiring a more complex two-step activation and conjugation procedure, offers greater flexibility. It is the starting material for creating custom activated esters and can be used to label biomolecules in situations where the pre-activated NHS ester is not suitable. The stability of the carboxylic acid form also makes it ideal for long-term storage.
For researchers seeking a reliable and convenient method for labeling proteins with primary amines, the AF488 NHS ester is the go-to reagent. For those requiring more control over the activation chemistry or wishing to synthesize different reactive derivatives, the this compound provides a versatile starting point.
References
- 2. Selective protein N-terminal labeling with N-hydroxysuccinimide esters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. A method for parallel microscale protein labeling and precise control over the average degree of labeling (aDoL) - PMC [pmc.ncbi.nlm.nih.gov]
AF488 Carboxylic Acid vs. FITC: A Comparative Guide to Photostability for Researchers
For researchers, scientists, and drug development professionals utilizing fluorescence-based techniques, the selection of a robust and reliable fluorophore is paramount to generating high-quality, reproducible data. Among the green fluorescent dyes, Alexa Fluor™ 488 (AF488) and Fluorescein Isothiocyanate (FITC) are two of the most commonly used options. This guide provides an objective comparison of their photostability, supported by quantitative data and detailed experimental protocols, to aid in the selection of the optimal dye for your specific research needs.
Quantitative Performance Comparison
The intrinsic photophysical properties of a fluorophore directly impact its performance in imaging experiments. AF488 is consistently reported to be significantly more photostable than FITC, allowing for longer imaging periods with less signal loss.[1][2][3] While both dyes exhibit similar excitation and emission spectra and quantum yields, the superior photostability of AF488 makes it a more suitable choice for demanding applications such as time-lapse imaging and confocal microscopy.
| Property | AF488 Carboxylic Acid | FITC (Fluorescein Isothiocyanate) | Reference |
| Excitation Maximum | ~495 nm | ~494 nm | [2] |
| Emission Maximum | ~519 nm | ~518-520 nm | [2][3] |
| Quantum Yield | 0.92 | 0.92 | [2][4] |
| Fluorescence Lifetime | ~4.1 ns | ~4.1 ns | [5][6][7] |
| Relative Photostability | High | Low | [1][2] |
| pH Sensitivity | Insensitive between pH 4-10 | Fluorescence decreases with pH | [3][5] |
Experimental Data on Photobleaching
A direct comparison of photobleaching rates highlights the superior performance of dyes in the same spectral class as AF488 over FITC. In one study, after five minutes of continuous illumination, antibody conjugates of a spectrally similar dye to AF488 lost only 27% of their initial fluorescence intensity, whereas FITC-conjugated antibodies lost 68% under the same conditions.[8] This demonstrates that AF488 and its equivalents provide a significantly more stable signal during prolonged exposure to excitation light.
Experimental Protocol for Photostability Measurement
To empirically determine the photostability of AF488 and FITC in your specific experimental context, the following protocol for imaging fluorescently labeled cells can be adapted.
Objective: To quantify and compare the rate of photobleaching of AF488- and FITC-labeled biological samples under continuous illumination.
Materials:
-
Cells of interest cultured on glass-bottom imaging dishes or coverslips
-
Primary antibodies specific to a target of interest
-
Secondary antibodies conjugated to AF488 and FITC
-
Phosphate-Buffered Saline (PBS)
-
Fixation buffer (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Antifade mounting medium
-
Fluorescence microscope equipped with a suitable laser line (e.g., 488 nm) and a sensitive camera
Methodology:
-
Cell Culture and Preparation:
-
Culture your cells of interest on a suitable imaging substrate to an appropriate confluency.
-
Fix the cells with fixation buffer for 10-15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
If targeting an intracellular protein, permeabilize the cells with permeabilization buffer for 10 minutes.
-
Wash the cells three times with PBS.
-
Block non-specific antibody binding by incubating with blocking buffer for 1 hour.
-
-
Antibody Labeling:
-
Incubate the cells with the primary antibody at the recommended dilution in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate the cells with either AF488- or FITC-conjugated secondary antibodies at their recommended dilutions in blocking buffer, protecting from light.
-
Wash the cells three times with PBS, protecting from light.
-
-
Sample Mounting:
-
Mount the coverslips onto microscope slides using an antifade mounting medium.
-
Seal the coverslips to prevent drying.
-
-
Image Acquisition:
-
Identify a region of interest (ROI) containing well-labeled cells for each fluorophore.
-
Using identical illumination and camera settings (laser power, exposure time, gain), acquire a time-lapse series of images. For example, capture an image every 15-30 seconds for a total duration of 5-10 minutes, or until the fluorescence signal has significantly decreased.[2]
-
-
Data Analysis:
-
For each time series, measure the mean fluorescence intensity within the ROI for every image.
-
Measure the mean fluorescence intensity of a background region without cells and subtract this from the ROI intensity for each time point.
-
Normalize the background-corrected fluorescence intensity at each time point to the initial intensity at time zero.
-
Plot the normalized fluorescence intensity as a function of time for both AF488 and FITC. The resulting curves will represent the photobleaching rates of the two dyes. A slower decay indicates higher photostability.[2]
-
Visualization of Experimental Workflow
The following diagrams illustrate the key stages of the experimental protocol for comparing the photostability of AF488 and FITC.
References
- 1. optolongfilter.com [optolongfilter.com]
- 2. benchchem.com [benchchem.com]
- 3. Fluorescent Dyes for Secondary Antibodies - dianova [dianova.com]
- 4. benchchem.com [benchchem.com]
- 5. Alexa Fluor Dyes Spanning the Visible and Infrared Spectrum—Section 1.3 | Thermo Fisher Scientific - US [thermofisher.com]
- 6. Molecular Expressions Microscopy Primer: Specialized Microscopy Techniques - Fluorescence Digital Image Gallery - Indian Muntjac Deer Skin Fibroblast Cells [micro.magnet.fsu.edu]
- 7. josephgroup.ucsd.edu [josephgroup.ucsd.edu]
- 8. Quantitative Comparison of iFluor® 488-and FITC-Conjugated Antibodies for Use in Cell Labeling | AAT Bioquest [aatbio.com]
Alexa Fluor 488: A Superior Alternative to Fluorescein for Robust and Quantitative Fluorescence-Based Assays
In the realm of fluorescence-based biological research, the choice of fluorophore is paramount to generating high-quality, reproducible data. For decades, fluorescein (B123965) isothiocyanate (FITC) has been a workhorse for labeling proteins and nucleic acids. However, its inherent limitations, including rapid photobleaching and pH-sensitive fluorescence, can compromise experimental outcomes. This guide provides a comprehensive comparison of Alexa Fluor 488 and fluorescein, demonstrating the superior performance of Alexa Fluor 488 and offering detailed experimental protocols for its application in key research areas.
Photophysical and Chemical Properties: A Head-to-Head Comparison
Alexa Fluor 488 consistently outperforms fluorescein in key photophysical and chemical parameters, leading to brighter, more stable, and more reliable results.[1][2][3][4] The spectral properties of both dyes are very similar, allowing for the use of standard FITC filter sets with Alexa Fluor 488.[3]
| Property | Alexa Fluor 488 | Fluorescein (FITC) | Advantage of Alexa Fluor 488 |
| Excitation Maximum | ~495 nm[1] | ~494 nm[1] | Near-identical excitation, compatible with 488 nm laser lines. |
| Emission Maximum | ~519 nm[1] | ~518 nm[1] | Similar green emission, easily detectable. |
| Quantum Yield | ~0.92[1] | ~0.92[1] | High efficiency of converting absorbed light into fluorescence. |
| Molar Extinction Coefficient (ε) | ~71,000 cm⁻¹M⁻¹ | ~80,000 cm⁻¹M⁻¹ | Strong light absorption. |
| Photostability | High[1][2] | Low[1] | Significantly more resistant to photobleaching, allowing for longer exposure times and more robust imaging.[2] |
| pH Sensitivity | Insensitive over a wide pH range (pH 4-10)[3] | Fluorescence is highly pH-dependent and decreases in acidic environments.[3][4] | Stable signal in varying cellular and experimental environments. |
| Brightness | Higher[4] | Lower | Produces brighter signals, enabling the detection of low-abundance targets.[4] |
Visualizing the Workflow: A Comparative Immunofluorescence Experiment
To objectively compare the performance of Alexa Fluor 488 and FITC in a typical biological application, a standard immunofluorescence staining protocol can be employed. The following diagram illustrates the key steps in this workflow.
Caption: Workflow for a comparative immunofluorescence experiment.
Experimental Protocols
To ensure a fair and accurate comparison between Alexa Fluor 488 and FITC, it is crucial to follow well-defined experimental protocols.
Protocol 1: Quantitative Comparison of Antibody Conjugates in Immunofluorescence
Objective: To compare the brightness and photostability of Alexa Fluor 488- and FITC-conjugated secondary antibodies in immunofluorescence imaging of a specific cellular target.
1. Antibody Conjugate Preparation and Characterization:
-
Obtain commercially available goat anti-mouse IgG conjugated to Alexa Fluor 488 and FITC.
-
Crucially, determine the Degree of Labeling (DOL) for both antibody conjugates. The DOL is the average number of fluorophore molecules per antibody. This can be determined spectrophotometrically by measuring the absorbance at 280 nm (for protein) and the absorbance maximum of the dye. A significant difference in DOL will affect the brightness comparison. For a fair comparison, aim for antibodies with a similar DOL (ideally between 2 and 7).
2. Cell Culture and Sample Preparation:
-
Culture a suitable cell line (e.g., HeLa or A549) on glass coverslips to ~70% confluency.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes (if targeting an intracellular antigen).
-
Wash the cells three times with PBS.
-
Block non-specific binding by incubating the cells in a blocking buffer (e.g., 1% BSA in PBST) for 1 hour at room temperature.
3. Immunostaining:
-
Incubate the cells with a primary antibody targeting a well-characterized protein (e.g., mouse anti-α-tubulin) at its optimal dilution in the blocking buffer for 1 hour at room temperature.
-
Wash the cells three times with PBST.
-
Divide the coverslips into two groups.
-
Incubate one group with Alexa Fluor 488-conjugated goat anti-mouse IgG and the other group with FITC-conjugated goat anti-mouse IgG, both diluted in blocking buffer at the same concentration (e.g., 2 µg/mL). Protect from light from this step onwards.
-
Wash the cells three times with PBST.
4. Mounting and Imaging:
-
Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Image the cells using a fluorescence microscope equipped with a standard FITC filter set.
-
For brightness comparison: Use identical acquisition settings (exposure time, laser power, gain) for both sets of samples.
-
For photostability comparison: Continuously illuminate a field of view for each sample and acquire images at regular intervals (e.g., every 10 seconds for 2 minutes).
5. Data Analysis:
-
Brightness: Measure the mean fluorescence intensity of the stained structures in multiple cells for each fluorophore.
-
Photostability: Plot the normalized fluorescence intensity as a function of time. The rate of fluorescence decay indicates the photostability.
Protocol 2: Comparative Analysis by Flow Cytometry
Objective: To compare the signal brightness of Alexa Fluor 488 and FITC conjugates in a cell population using flow cytometry.
1. Cell Preparation and Staining:
-
Prepare a single-cell suspension of your target cells (e.g., lymphocytes).
-
Stain the cells with a primary antibody (e.g., mouse anti-human CD4).
-
Wash the cells to remove unbound primary antibody.
-
Divide the cells into two tubes.
-
Stain one tube with Alexa Fluor 488-conjugated goat anti-mouse IgG and the other with FITC-conjugated goat anti-mouse IgG at the same concentration.
-
Wash the cells to remove unbound secondary antibody.
-
Resuspend the cells in a suitable buffer for flow cytometry.
2. Flow Cytometry Analysis:
-
Acquire data on a flow cytometer equipped with a 488 nm laser.
-
Use the same voltage settings for the FITC channel for both samples.
-
Collect a sufficient number of events (e.g., 10,000) for each sample.
3. Data Analysis:
-
Gate on the cell population of interest.
-
Compare the median fluorescence intensity (MFI) of the positive populations for the Alexa Fluor 488 and FITC stained samples. A higher MFI indicates a brighter signal.
Key Performance Differences Visualized
The superior photostability and pH insensitivity of Alexa Fluor 488 are critical advantages over fluorescein.
Caption: Key performance differences between Alexa Fluor 488 and Fluorescein.
Conclusion
References
Navigating the Crowded Spectrum: A Guide to Spectral Overlap with AF488
For researchers, scientists, and drug development professionals utilizing fluorescence microscopy and related techniques, careful consideration of fluorophore selection is paramount to generating accurate and reproducible data. One of the most popular and versatile green-emitting fluorophores is Alexa Fluor 488 (AF488). However, its broad excitation and emission spectra can lead to spectral overlap, or "bleed-through," with other commonly used fluorophores. This guide provides a comprehensive comparison of the spectral properties of AF488 with other popular fluorophores, details experimental methods to assess and mitigate spectral overlap, and explores instances where spectral overlap is intentionally harnessed for techniques like Fluorescence Resonance Energy Transfer (FRET).
Spectral Properties of Common Fluorophores
Understanding the excitation and emission maxima of fluorophores is the first step in predicting potential spectral overlap. Alexa Fluor 488 has an excitation peak at approximately 496 nm and an emission peak at 519 nm.[1] It is a bright and photostable dye often used as a superior alternative to Fluorescein isothiocyanate (FITC). The table below summarizes the spectral properties of AF488 and other commonly used fluorophores.
| Fluorophore | Excitation Maximum (nm) | Emission Maximum (nm) |
| Alexa Fluor 488 (AF488) | 496 [1] | 519 [1] |
| Fluorescein isothiocyanate (FITC) | 495 | 519[2] |
| Green Fluorescent Protein (GFP) | 488 (EGFP) | 509 (EGFP)[3] |
| Cyanine 3 (Cy3) | 554 | 568[4] |
| mCherry | 587 | 610[1][5][6] |
Understanding and Measuring Spectral Overlap
Spectral overlap occurs when the emission spectrum of one fluorophore extends into the detection range of another. This can lead to false-positive signals and inaccurate quantification. For instance, the emission of AF488 might be detected in the channel intended for a yellow or orange fluorophore if their emission spectra overlap.
Experimental Protocols for Assessing Spectral Overlap
Several methods can be employed to measure and correct for spectral overlap:
-
Spectral Imaging and Linear Unmixing: This is the most direct way to visualize and separate overlapping spectra. A spectral detector on a confocal microscope acquires the entire emission spectrum for each pixel in the image. Linear unmixing algorithms then use reference spectra of each individual fluorophore to calculate their relative contributions to the mixed signal in each pixel.
-
Single-Color Control Analysis: In flow cytometry and some microscopy applications, single-color controls are essential. By running a sample stained with only one fluorophore at a time, the amount of signal that "bleeds" into other channels can be quantified. This information is then used to apply a compensation matrix to the multicolor data, mathematically correcting for the spectral overlap.
-
Acceptor Photobleaching FRET: While primarily a FRET measurement technique, acceptor photobleaching can also confirm spectral overlap. In a sample containing both a donor (e.g., AF488) and a potential acceptor fluorophore, the acceptor is selectively destroyed using a high-intensity laser. An increase in the donor's fluorescence intensity after photobleaching indicates that FRET was occurring, which by definition requires spectral overlap between the donor's emission and the acceptor's excitation.
Harnessing Spectral Overlap: Fluorescence Resonance Energy Transfer (FRET)
In some applications, spectral overlap is not a hindrance but a prerequisite. FRET is a powerful technique for studying molecular interactions, relying on the non-radiative transfer of energy from an excited donor fluorophore to a nearby acceptor fluorophore. This energy transfer is only possible if the emission spectrum of the donor significantly overlaps with the excitation spectrum of the acceptor and the two molecules are within approximately 1-10 nanometers of each other.
Common FRET Pairs with AF488 as the Donor
AF488 is a commonly used donor in FRET experiments. Its emission spectrum overlaps well with the excitation spectra of several orange and red fluorophores, making them suitable acceptor partners.
-
AF488 and Alexa Fluor 594: This is a widely used FRET pair.
-
AF488 and Alexa Fluor 647
-
AF488 and Atto 647N
Experimental Protocol for FRET Measurement
A common method to measure FRET is through sensitized emission . This involves three imaging steps:
-
Donor Channel Imaging: The sample is excited with the donor's excitation wavelength (e.g., ~488 nm for AF488), and the emission is collected in the donor's emission channel (e.g., ~520 nm).
-
Acceptor Channel Imaging: The sample is excited with the acceptor's excitation wavelength, and the emission is collected in the acceptor's emission channel.
-
FRET Channel Imaging: The sample is excited with the donor's excitation wavelength, but the emission is collected in the acceptor's emission channel.
The presence of a signal in the FRET channel, after correcting for donor bleed-through and direct acceptor excitation, indicates that FRET is occurring.
Visualizing Spectral Overlap and FRET
The following diagrams illustrate the concepts of spectral overlap and FRET.
References
- 1. FluoroFinder [app.fluorofinder.com]
- 2. Fluorescence resonance energy transfer microscopy as demonstrated by measuring the activation of the serine/threonine kinase Akt | Springer Nature Experiments [experiments.springernature.com]
- 3. Spectrum [Alexa Fluor 488] | AAT Bioquest [aatbio.com]
- 4. Alexa Fluor Dyes Spanning the Visible and Infrared Spectrum—Section 1.3 | Thermo Fisher Scientific - TW [thermofisher.com]
- 5. Fluorescence Resonance Energy Transfer Protocol | Light Microscopy Core | Biology [biology.ed.ac.uk]
- 6. Fluorescence Resonance Energy Transfer (FRET) Microscopy [evidentscientific.com]
A Comparative Guide to the Validation of Alexa Fluor 488 Labeled Antibodies for Western Blotting
For researchers, scientists, and drug development professionals, the accurate detection and quantification of proteins are paramount. Western blotting remains a cornerstone technique, and the choice of detection method significantly impacts experimental outcomes. This guide provides an objective comparison of Alexa Fluor 488 (AF488) labeled antibodies with alternative methods, supported by experimental data, to aid in the selection of the most appropriate reagents for your research needs.
Performance Comparison: AF488 vs. Alternative Detection Methods
The selection of a detection system in Western blotting is a critical decision that influences the sensitivity, quantitation, and multiplexing capabilities of the assay. Here, we compare the performance of AF488-labeled secondary antibodies with the traditional horseradish peroxidase (HRP)-conjugated antibodies used in enhanced chemiluminescence (ECL) detection and other common fluorescent dyes.
Fluorescent Western blotting offers several advantages over traditional chemiluminescent methods, including a wider linear dynamic range, the ability to detect multiple targets simultaneously (multiplexing), and the generation of stable signals.[1][2] AF488 is a bright and photostable green-emitting fluorescent dye, making it a popular choice for fluorescent Western blotting.[3][4][5]
| Feature | Alexa Fluor 488 (Fluorescent) | HRP (Chemiluminescent) | Other Fluorescent Dyes (e.g., DyLight 488, FITC) |
| Detection Principle | Direct detection of fluorescence emission upon excitation.[2] | Enzymatic reaction produces light.[6] | Direct detection of fluorescence emission. |
| Sensitivity | High, but may be less sensitive than optimized ECL for very low abundance proteins.[7] | Very high, capable of detecting femtogram levels of protein.[8] | Varies; AF488 is generally brighter than FITC and comparable to or brighter than DyLight 488.[5][9] |
| Linear Dynamic Range | Wide, enabling accurate quantification over a broad range of protein concentrations.[10][11] | Narrow, prone to signal saturation, which can hinder accurate quantification.[10][12] | Generally wide, similar to AF488. |
| Multiplexing | Excellent; multiple proteins can be detected on the same blot using different colored fluorophores.[2][13] | Not possible without stripping and reprobing, which can lead to protein loss.[6] | Excellent, a key advantage of fluorescent detection. |
| Signal Stability | High; the fluorescent signal is stable over time, allowing for re-imaging.[1] | Transient; the chemiluminescent signal decays over time. | High, similar to AF488. |
| Photostability | High, more photostable than FITC.[5][14][15] | Not applicable. | Varies; AF488 and DyLight 488 have high photostability, while FITC is prone to photobleaching.[5] |
| Quantitative Accuracy | High, due to the wide linear dynamic range and stable signal.[1][2] | Can be semi-quantitative; accurate quantification is challenging due to the narrow dynamic range.[10] | High, a general advantage of fluorescent detection. |
| Time to Result | The entire process, including imaging, can be faster as it avoids the multiple steps of stripping and reprobing required for multiplex chemiluminescent detection.[16] | For a single target, the detection step can be rapid. However, multiplexing requires significantly more time. | Similar to AF488. |
Experimental Protocols
Detailed Protocol for Western Blotting using AF488-Labeled Secondary Antibodies
This protocol outlines the key steps for performing a Western blot using an AF488-conjugated secondary antibody.
1. Sample Preparation and Electrophoresis:
-
Prepare protein lysates from cells or tissues.
-
Determine protein concentration using a standard protein assay.
-
Separate proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
2. Protein Transfer:
-
Transfer the separated proteins from the gel to a low-fluorescence polyvinylidene difluoride (PVDF) or nitrocellulose membrane.[13]
3. Blocking:
-
Block the membrane for 1 hour at room temperature with a suitable blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST)) to prevent non-specific antibody binding.
4. Primary Antibody Incubation:
-
Incubate the membrane with the primary antibody, diluted in blocking buffer, overnight at 4°C with gentle agitation. The optimal dilution of the primary antibody should be determined empirically.
5. Washing:
-
Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.
6. Secondary Antibody Incubation:
-
Incubate the membrane with the AF488-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature, protected from light. A common starting dilution is 1:10,000 to 1:20,000.[17]
7. Final Washes:
-
Wash the membrane three times for 5-10 minutes each with TBST, protected from light, to remove unbound secondary antibody.
8. Imaging:
-
Image the blot using a fluorescence imaging system equipped with the appropriate excitation and emission filters for AF488 (Excitation max: ~495 nm, Emission max: ~519 nm).[3]
Visualizations
Western Blotting Workflow with AF488 Detection
Caption: Workflow for Western blotting with AF488-labeled secondary antibody detection.
Simplified MAPK/ERK Signaling Pathway
Caption: A simplified representation of the MAPK/ERK signaling cascade.
References
- 1. Fluorescent Western Blotting | Thermo Fisher Scientific - TW [thermofisher.com]
- 2. Fluorescent Western blotting [jacksonimmuno.com]
- 3. Alexa Fluor conjugated secondary antibodies | Abcam [abcam.com]
- 4. Fluorescent Dyes for Secondary Antibodies - dianova [dianova.com]
- 5. benchchem.com [benchchem.com]
- 6. How to Choose a Secondary Antibody [hellobio.com]
- 7. researchgate.net [researchgate.net]
- 8. bio-rad.com [bio-rad.com]
- 9. benchchem.com [benchchem.com]
- 10. licorbio.com [licorbio.com]
- 11. licorbio.com [licorbio.com]
- 12. researchgate.net [researchgate.net]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. researchgate.net [researchgate.net]
- 15. chem.uci.edu [chem.uci.edu]
- 16. sopachem.com [sopachem.com]
- 17. researchgate.net [researchgate.net]
A Comparative Guide to Green Fluorescence: Alternatives to AF488 Carboxylic Acid
For researchers, scientists, and drug development professionals, the selection of a fluorescent dye is a critical decision that directly influences experimental outcomes. Alexa Fluor 488 (AF488) has long been a gold standard for green fluorescence due to its excellent brightness and photostability.[1][2] However, a range of viable alternatives now exists, each with unique characteristics that may offer advantages for specific applications.[3] This guide provides an objective comparison of key alternatives to AF488 carboxylic acid, supported by quantitative data and detailed experimental protocols.
Quantitative Comparison of Green Fluorescent Dyes
The performance of a fluorophore is primarily defined by its spectral properties, brightness, and stability. Brightness is a product of the molar extinction coefficient (how efficiently the dye absorbs light) and the quantum yield (how efficiently it converts absorbed light into emitted fluorescence).[4][5] Photostability, the resistance to fading upon illumination, is crucial for applications requiring extended imaging times.[6]
The table below summarizes these key performance metrics for AF488 and its common alternatives.
| Dye | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (ε) (cm⁻¹M⁻¹) | Quantum Yield (Φ) | Relative Brightness (ε x Φ) | Key Characteristics |
| Alexa Fluor 488 | 493 - 496 | 519 | ~71,000 | 0.92 | ~65,320 | High brightness, high photostability, pH insensitive (pH 4-10).[2][7][8][9] |
| DyLight 488 | 493 | 518 | ~70,000 | High (unspecified) | Not specified | Spectrally very similar to AF488, claims of lower background in some applications.[7][10][11] |
| ATTO 488 | 501 | 523 | ~90,000 | 0.80 | ~72,000 | Often brighter than AF488, excellent photostability.[5] Recommended for single-molecule studies.[12] |
| FITC | ~495 | ~519 | ~75,000 | 0.36 | ~27,000 | Traditional, cost-effective dye. Suffers from lower photostability and pH sensitivity.[13][14][15] |
| Cy2 | 492 | 510 | ~30,000 | 0.12 | ~3,600 | Less bright in aqueous media but performs well in non-polar mounting media for microscopy.[16] |
| Chromeo 488 | 496 | 521 | ~71,000 | 0.81 | ~57,510 | Good brightness and photostability. |
In-Depth Look at the Alternatives
DyLight 488 : This dye is spectrally almost identical to AF488 and is often marketed as a direct equivalent.[10] While some studies suggest AF488 is brighter and has a better signal-to-noise ratio, DyLight 488 may exhibit less background signal in certain contexts.[7][17] It is noted for high fluorescence intensity and photostability over a broad pH range (pH 4-9).[11]
ATTO 488 : As a high-performance alternative, ATTO 488 often demonstrates superior brightness and photostability compared to AF488.[5][18] Its suitability for demanding applications like single-molecule detection and super-resolution microscopy makes it a compelling choice for advanced imaging techniques.[12]
Fluorescein isothiocyanate (FITC) : One of the earliest and most widely used fluorescent dyes, FITC remains a cost-effective option.[13] However, its significant drawbacks include lower photostability and a fluorescence intensity that is sensitive to pH, making it less suitable for long-term imaging or experiments in acidic environments.[14][15] Modern dyes like AF488 were specifically developed to overcome these limitations.[]
Cyanine2 (Cy2) : Cy2 is a member of the cyanine (B1664457) dye family.[20] While its brightness in aqueous solutions is lower than that of AF488, it shows enhanced fluorescence and stability in non-polar environments, such as certain permanent mounting media used for microscopy.[16] This makes it a specialized tool for specific sample preparation workflows.
Experimental Protocols
Accurate comparison between fluorescent dyes requires standardized experimental procedures. Below are representative protocols for antibody conjugation and a subsequent immunofluorescence experiment.
Protocol 1: Amine-Reactive Dye Conjugation to Antibodies
This protocol describes the labeling of primary antibodies with an amine-reactive dye, such as one with an NHS-ester functional group.
Materials:
-
Primary antibody (concentration: 2-10 mg/mL in amine-free buffer like PBS, pH 7.2-7.4).
-
Amine-reactive dye (e.g., AF488 NHS ester, DyLight 488 NHS ester).
-
Reaction buffer: 0.1 M sodium bicarbonate, pH 8.3-8.5.
-
Anhydrous Dimethylsulfoxide (DMSO).
-
Purification column (e.g., gel filtration, such as a Sephadex G-25 column).
Procedure:
-
Antibody Preparation: Ensure the antibody is in an amine-free buffer. If necessary, dialyze the antibody against PBS. Adjust the antibody concentration to 2-10 mg/mL for optimal labeling.[21]
-
Dye Preparation: Immediately before use, dissolve the amine-reactive dye in DMSO to create a 10 mg/mL stock solution.
-
Molar Ratio Calculation: Determine the optimal molar ratio of dye to antibody. A common starting point is a 10-fold molar excess of dye.
-
Conjugation Reaction:
-
Slowly add the calculated volume of dye stock solution to the antibody solution while gently vortexing.
-
Incubate the reaction for 1 hour at room temperature, protected from light.
-
-
Purification: Separate the labeled antibody from the unreacted dye using a gel filtration column equilibrated with PBS. The first colored band to elute is the conjugated antibody.
-
Characterization (Optional but Recommended): Determine the Degree of Labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for protein) and the excitation maximum of the dye.
Protocol 2: Comparative Immunofluorescence for Photostability
This experiment directly compares the performance and photostability of different dye-antibody conjugates in a cell imaging context.[6]
Materials:
-
Cells cultured on glass-bottom dishes or coverslips.
-
Antibody conjugates (e.g., anti-tubulin-AF488, anti-tubulin-DyLight 488).
-
Fixation buffer (e.g., 4% paraformaldehyde in PBS).
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS).
-
Blocking buffer (e.g., 5% BSA in PBS).
-
Antifade mounting medium.
Procedure:
-
Cell Preparation: Fix and permeabilize the cultured cells according to standard protocols.
-
Immunostaining:
-
Block the cells for 1 hour at room temperature.
-
Incubate separate samples with each antibody conjugate at the same concentration for 1-2 hours.
-
Wash the cells three times with PBS.
-
-
Imaging:
-
Mount the coverslips using an antifade medium.
-
Image the samples on a fluorescence microscope using identical settings (laser power, exposure time, gain) for all samples.
-
-
Photobleaching Analysis:
-
Select a region of interest (ROI) for each sample.
-
Continuously illuminate the ROI with the 488 nm laser line.
-
Acquire images at regular time intervals (e.g., every 10 seconds) until the fluorescence signal is significantly diminished.
-
-
Data Analysis:
-
Measure the mean fluorescence intensity within the ROI for each time point.
-
Normalize the intensity at each point to the initial intensity (t=0).
-
Plot the normalized intensity versus time. A slower rate of decay indicates higher photostability.[6]
-
Visualizing Workflows and Pathways
Diagrams created using Graphviz can effectively illustrate experimental processes.
References
- 1. FluoroFinder [app.fluorofinder.com]
- 2. chem.uci.edu [chem.uci.edu]
- 3. bitesizebio.com [bitesizebio.com]
- 4. benchchem.com [benchchem.com]
- 5. Selecting Fluorescent Dyes [nic.ucsd.edu]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Fluorescent Dyes for Secondary Antibodies - dianova [dianova.com]
- 9. cancer.iu.edu [cancer.iu.edu]
- 10. FluoroFinder [app.fluorofinder.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. Choosing the Probe for Single-Molecule Fluorescence Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. optolongfilter.com [optolongfilter.com]
- 14. Fluorescein Isothiocyanate (FITC) | AAT Bioquest [aatbio.com]
- 15. Fluorescein (FITC) | Thermo Fisher Scientific - CA [thermofisher.com]
- 16. Cyanine Dyes (Cy2, Cy3, and Cy5) - Jackson ImmunoResearch [jacksonimmuno.com]
- 17. researchgate.net [researchgate.net]
- 18. Atto Dyes for Superior Fluorescent Imaging [sigmaaldrich.com]
- 20. creative-diagnostics.com [creative-diagnostics.com]
- 21. medchemexpress.com [medchemexpress.com]
A Researcher's Guide to Comparing the Brightness of 488nm Fluorescent Dyes
For researchers, scientists, and drug development professionals, the selection of an appropriate fluorescent dye is a critical decision that directly impacts the quality and reliability of experimental data. Among the most utilized fluorophores are those excited by the 488 nm laser line. This guide provides an objective comparison of the brightness of the popular Alexa Fluor 488 (AF488) against other common 488 nm excitable dyes, supported by quantitative data and detailed experimental protocols.
Quantitative Data Summary
The brightness of a fluorophore is determined by two key photophysical parameters: its molar extinction coefficient (ε) and its fluorescence quantum yield (Φ). The product of these two values provides a quantitative measure of a fluorophore's intrinsic brightness. The following table summarizes these properties for AF488 and several common alternatives.
| Dye | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (ε) (cm⁻¹M⁻¹) | Fluorescence Quantum Yield (Φ) | Relative Brightness (ε x Φ) |
| Alexa Fluor 488 | 496 | 519 | 71,000[1][2] | 0.92[1][2][3] | 65,320 |
| FITC (Fluorescein) | 494 | 518-525 | 75,000[4] | 0.92[4][5] | 69,000 |
| DyLight 488 | 493 | 518 | 70,000[6][7][8][9] | High (not specified) | - |
| Chromeo 488 | 488 | 517 | 73,000[10] | 0.27[11] | 19,710 |
Key Findings:
-
Alexa Fluor 488 is a bright and highly photostable green fluorescent dye, making it a widely used alternative to FITC.[2][12] Its high quantum yield indicates a very efficient conversion of absorbed photons into emitted fluorescent light.[1]
-
FITC is a bright and widely used green fluorescent dye; however, it is more susceptible to photobleaching and its fluorescence is pH-sensitive.[4][13]
-
DyLight 488 is spectrally similar to Alexa Fluor 488 and FITC and is noted for its high fluorescence intensity and photostability.[6][9] While its quantum yield is described as high, a specific numerical value is not consistently reported in the literature.
-
Chromeo 488 is another alternative in the green fluorescent spectrum, though based on available data, its relative brightness is lower than that of AF488 and FITC.[10][11]
Experimental Protocols
To quantitatively compare the brightness and photostability of fluorescent dyes, the following experimental protocols can be employed.
Determination of Fluorescence Quantum Yield (Comparative Method)
This method determines the quantum yield of a test dye by comparing it to a standard with a known quantum yield.
Principle: When solutions of a standard and a test sample have the same absorbance at the same excitation wavelength, it is assumed they are absorbing the same number of photons. The ratio of their integrated fluorescence intensities is then proportional to the ratio of their quantum yields.
Procedure:
-
Standard Selection: Choose a well-characterized fluorescence standard with a known quantum yield that absorbs and emits in a similar spectral range to the test dye. For 488nm dyes, fluorescein (B123965) in 0.01 M NaOH (quantum yield of 0.92) is a suitable standard.[1]
-
Solution Preparation: Prepare a series of dilute solutions of both the test dye and the standard in the same solvent. The absorbance of these solutions should not exceed 0.1 at the excitation wavelength to avoid inner filter effects.
-
Absorbance Measurement: Measure the absorbance spectra of all solutions using a spectrophotometer.
-
Fluorescence Measurement: Measure the fluorescence emission spectra of all solutions using a spectrofluorometer at the same excitation wavelength used for the absorbance measurements.
-
Data Analysis:
-
Integrate the fluorescence intensity over the emission spectrum for each solution.
-
Plot the integrated fluorescence intensity versus absorbance for both the test dye and the standard.
-
The quantum yield of the test sample (Φ_X_) can be calculated using the following equation:
Φ_X_ = Φ_ST_ * (Grad_X_ / Grad_ST_) * (η_X_² / η_ST_²)
Where:
-
Φ_ST_ is the quantum yield of the standard.
-
Grad_X_ and Grad_ST_ are the gradients of the plots for the test and standard samples, respectively.
-
η_X_ and η_ST_ are the refractive indices of the test and standard solutions (if different solvents are used).
-
-
Comparison of Photostability
Principle: The photostability of a fluorophore is its resistance to photochemical destruction upon exposure to excitation light. This can be compared by measuring the rate of fluorescence decay under continuous illumination.
Procedure:
-
Sample Preparation: Prepare samples of cells or tissues stained with the different dye-conjugated antibodies or probes. Ensure consistent staining protocols and sample mounting.
-
Microscopy Setup: Use a fluorescence microscope with a stable light source (e.g., a laser).
-
Image Acquisition:
-
Select a region of interest (ROI) for each sample.
-
Illuminate the ROI continuously with the 488 nm laser at a constant power.
-
Acquire a time-lapse series of images at regular intervals (e.g., every 10-30 seconds) until the fluorescence signal has significantly decreased.
-
-
Data Analysis:
-
Measure the mean fluorescence intensity within the ROI for each image in the time series.
-
Normalize the fluorescence intensity at each time point to the initial intensity (at t=0).
-
Plot the normalized fluorescence intensity as a function of time for each dye. A slower decay rate indicates higher photostability.[14]
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. FluoroFinder [app.fluorofinder.com]
- 3. What is the quantum yield of Alexa Fluor 488? | AAT Bioquest [aatbio.com]
- 4. FITC | Standard Fluorescein, Coumarin and Rhodamine Dyes | Tocris Bioscience [tocris.com]
- 5. stressmarq.com [stressmarq.com]
- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 7. assets.fishersci.com [assets.fishersci.com]
- 8. stressmarq.com [stressmarq.com]
- 9. FluoroFinder [app.fluorofinder.com]
- 10. FluoroFinder [app.fluorofinder.com]
- 11. h-alo.eu [h-alo.eu]
- 12. Alexa Fluor Dyes Spanning the Visible and Infrared Spectrum—Section 1.3 | Thermo Fisher Scientific - HK [thermofisher.com]
- 13. Fluorescein Isothiocyanate (FITC) | AAT Bioquest [aatbio.com]
- 14. blog.addgene.org [blog.addgene.org]
A Researcher's Guide to Cross-Reactivity Testing of AF488 Labeled Secondary Antibodies
For Researchers, Scientists, and Drug Development Professionals
In the realm of immunodetection, the specificity of secondary antibodies is paramount for generating reliable and reproducible data. This guide provides a comparative framework for assessing the cross-reactivity of Alexa Fluor 488 (AF488) labeled secondary antibodies. Minimizing off-target binding is critical to ensure that the detected fluorescent signal accurately represents the localization and abundance of the target antigen. This guide offers standardized protocols to evaluate and compare the performance of different AF488-labeled secondary antibodies, empowering researchers to select the most suitable reagent for their specific needs.
Understanding Cross-Reactivity
Cross-reactivity occurs when a secondary antibody, designed to bind to the immunoglobulin G (IgG) of a specific host species (e.g., mouse), also binds to the IgGs of other species. This can lead to high background noise and false-positive signals, particularly in multiplex immunofluorescence experiments or when working with tissues that have endogenous immunoglobulins. To mitigate this, many manufacturers offer "cross-adsorbed" or "pre-adsorbed" secondary antibodies. This purification step involves passing the antibody solution through a column containing immobilized serum proteins from various species, thereby removing the cross-reactive antibody population.[1][2]
Performance Comparison of AF488 Labeled Secondary Antibodies
Below are template tables that can be populated with experimental data generated using the protocols outlined in this guide.
Table 1: Dot Blot Analysis of Cross-Reactivity
This qualitative assessment provides a rapid visual indication of a secondary antibody's specificity against a panel of IgGs from different species.
| IgG Spotted | AF488 Secondary Antibody (Vendor A) | AF488 Secondary Antibody (Vendor B) | AF488 Secondary Antibody (Vendor C) |
| Mouse IgG | +++ | +++ | +++ |
| Rat IgG | - | +/- | - |
| Rabbit IgG | - | - | - |
| Human IgG | - | - | - |
| Goat IgG | - | - | - |
| Bovine IgG | - | - | - |
| No IgG Control | - | - | - |
| Signal Intensity Key: +++ (Strong), ++ (Moderate), + (Weak), +/- (Very Weak), - (None) |
Table 2: ELISA-Based Quantitative Analysis of Cross-Reactivity
ELISA provides a quantitative measure of secondary antibody binding to different IgGs, allowing for a more precise comparison of cross-reactivity. Data is presented as Optical Density (OD) or Relative Fluorescence Units (RFU).
| IgG Coated on Plate | AF488 Secondary (Vendor A) - RFU | AF488 Secondary (Vendor B) - RFU | AF488 Secondary (Vendor C) - RFU |
| Mouse IgG | 58,000 | 62,000 | 60,500 |
| Rat IgG | 850 | 1,200 | 900 |
| Rabbit IgG | 450 | 500 | 470 |
| Human IgG | 400 | 480 | 420 |
| Goat IgG | 350 | 400 | 370 |
| Bovine IgG | 300 | 350 | 320 |
| No IgG Control | 250 | 280 | 260 |
Experimental Protocols
To ensure a fair and accurate comparison, it is crucial to follow standardized protocols.
Dot Blot Protocol for Cross-Reactivity Testing
This method offers a straightforward qualitative evaluation of secondary antibody specificity.[3]
-
Antigen Coating: Spot 1 µL of purified IgG from various species (e.g., mouse, rat, rabbit, human, goat, bovine) at a concentration of 100 µg/mL onto a nitrocellulose membrane. Allow the spots to dry completely.
-
Blocking: Block the membrane with a suitable blocking agent, such as 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST), for 1 hour at room temperature.
-
Secondary Antibody Incubation: Incubate the membrane with the AF488-labeled secondary antibody, diluted in the blocking buffer according to the manufacturer's recommendation, for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST for 5 minutes each.
-
Detection: Visualize the fluorescent signal using an appropriate imaging system with excitation and emission wavelengths suitable for AF488 (approximately 495 nm/519 nm).[4]
References
- 1. MNX1 prevents somatostatin expression in human beta cells by repressing PERCC1 | springermedizin.de [springermedizin.de]
- 2. Cross-adsorbed secondary antibodies and cross-reactivity [jacksonimmuno.com]
- 3. A toolbox of anti–mouse and anti–rabbit IgG secondary nanobodies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Alexa Fluor 488® Secondary Antibodies - Jackson Immuno [jacksonimmuno.com]
A Comparative Guide to Protein Labeling with Alexa Fluor™ 488 and its Alternatives
For researchers, scientists, and drug development professionals, the covalent labeling of proteins with fluorescent dyes is a cornerstone of modern biological research. The choice of fluorophore can significantly impact the quality and reliability of experimental data. Alexa Fluor™ 488 (AF488) is a widely used green fluorescent dye known for its brightness and photostability. This guide provides a quantitative comparison of AF488 with common alternatives—Fluorescein isothiocyanate (FITC), DyLight™ 488, and CF™488A—supported by experimental data and detailed protocols to aid in the selection of the optimal dye for specific research needs.
Quantitative Performance Comparison
The selection of a fluorescent dye is often a trade-off between various photophysical properties. The following tables summarize the key performance indicators for AF488 and its alternatives.
Table 1: Spectral and Photophysical Properties
| Feature | Alexa Fluor™ 488 | FITC (Fluorescein) | DyLight™ 488 | CF™488A |
| Excitation Max (nm) | 495 | 494 | 493 | 490 |
| Emission Max (nm) | 519 | 518-525[1][2] | 518 | 515 |
| Molar Extinction Coefficient (cm⁻¹M⁻¹) | ~71,000 | ~75,000[1] | ~70,000[3] | ~70,000[4] |
| Quantum Yield (Φ) | 0.92[5] | 0.92[1][6] | High (not specified)[7] | Not Specified |
| Relative Brightness (ε x Φ) | ~65,320 | ~69,000 | High | High |
| pH Sensitivity | Low (pH 4-10)[8] | High[9] | Low (pH 4-9) | Not Specified |
Table 2: Performance in Protein Labeling Applications
| Feature | Alexa Fluor™ 488 | FITC (Fluorescein) | DyLight™ 488 | CF™488A |
| Photostability | High[10][11] | Low[10][11] | High | Very High |
| Effect of Labeling on Protein Function | Minimal to moderate; negatively charged dye may alter protein isoelectric point.[12] | Can alter protein charge and hydrophobicity.[13] | Minimal impact on protein affinity reported.[14] | Minimally charged, designed to reduce impact on protein specificity. |
| Signal-to-Noise Ratio | High | Moderate to Low | High | High |
Experimental Protocols
Accurate and reproducible protein labeling is critical for quantitative analysis. Below are detailed protocols for protein conjugation and the determination of the degree of labeling.
Protocol 1: Amine-Reactive Labeling of Proteins
This protocol is a general guideline for labeling proteins with amine-reactive dyes such as Alexa Fluor™ 488 NHS ester, FITC, DyLight™ 488 NHS ester, or CF™488A succinimidyl ester.
Materials:
-
Purified protein (2-10 mg/mL) in an amine-free buffer (e.g., PBS, pH 7.2-7.4)
-
Amine-reactive fluorescent dye
-
Anhydrous dimethylsulfoxide (DMSO) or dimethylformamide (DMF)
-
1 M Sodium bicarbonate, pH 8.3-8.5
-
Size-exclusion chromatography column (e.g., Sephadex G-25) or dialysis tubing
-
Reaction tubes
-
Stirring/vortexing equipment
Procedure:
-
Prepare Protein Solution: Ensure the protein solution is at a concentration of 2-10 mg/mL and in an amine-free buffer. If the buffer contains primary amines (e.g., Tris or glycine), it must be exchanged with a suitable buffer like PBS.
-
Prepare Dye Stock Solution: Immediately before use, dissolve the amine-reactive dye in DMSO or DMF to a concentration of 10 mg/mL.
-
Adjust pH of Protein Solution: Add 1/10th volume of 1 M sodium bicarbonate to the protein solution to raise the pH to ~8.3. This is the optimal pH for the reaction between the succinimidyl ester and primary amines.
-
Labeling Reaction:
-
Add the reactive dye solution to the protein solution while gently stirring. The molar ratio of dye to protein typically ranges from 5:1 to 20:1. This ratio may need to be optimized for your specific protein.
-
Incubate the reaction for 1 hour at room temperature, protected from light.
-
-
Purification: Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column or by dialysis against an appropriate buffer (e.g., PBS). The first colored band to elute from the column is the labeled protein.
Protocol 2: Determination of Degree of Labeling (DOL)
The Degree of Labeling (DOL), or the molar ratio of dye to protein, is a critical parameter to quantify. It can be determined using UV-Visible spectrophotometry.
Materials:
-
Purified fluorescently labeled protein conjugate
-
UV-Visible spectrophotometer
-
Quartz cuvettes
Procedure:
-
Measure Absorbance:
-
Measure the absorbance of the purified labeled protein solution at 280 nm (A₂₈₀) and at the absorbance maximum of the dye (Aₘₐₓ). For AF488, Aₘₐₓ is ~495 nm.
-
Ensure the absorbance readings are within the linear range of the spectrophotometer (typically 0.1 - 1.0). Dilute the sample with buffer if necessary and record the dilution factor.
-
-
Calculate Protein Concentration:
-
The dye also absorbs light at 280 nm, so a correction factor (CF) is required. The CF is the ratio of the dye's absorbance at 280 nm to its absorbance at its λₘₐₓ (CF = A₂₈₀,dye / Aλₘₐₓ,dye).
-
The concentration of the protein is calculated using the Beer-Lambert law: Protein Concentration (M) = [A₂₈₀ - (Aₘₐₓ × CF)] / ε_protein where ε_protein is the molar extinction coefficient of the protein at 280 nm.
-
-
Calculate Dye Concentration:
-
The concentration of the bound dye is calculated as: Dye Concentration (M) = Aₘₐₓ / ε_dye where ε_dye is the molar extinction coefficient of the dye at its λₘₐₓ.
-
-
Calculate DOL:
-
DOL = Dye Concentration (M) / Protein Concentration (M)
-
For most antibodies, an optimal DOL typically falls between 2 and 10.
Visualizing Experimental Workflows
To further clarify the experimental processes, the following diagrams illustrate the protein labeling and DOL determination workflows.
Workflow for amine-reactive protein labeling.
Workflow for determining the Degree of Labeling (DOL).
Conclusion
The choice of a fluorescent dye for protein labeling requires careful consideration of multiple factors. Alexa Fluor™ 488 offers a robust combination of high quantum yield, excellent photostability, and low pH sensitivity, making it a superior choice to the traditional FITC for most applications.[10][11] DyLight™ 488 and CF™488A are also high-performance alternatives with comparable or, in some aspects, superior properties.[14] Specifically, CF™488A is designed to be minimally charged, which can be advantageous in preserving the native function and specificity of the labeled protein. Ultimately, the optimal dye will depend on the specific experimental requirements, including the need for photostability in long-term imaging, the sensitivity of the protein to modifications, and the instrumentation available. This guide provides the quantitative data and protocols necessary for researchers to make an informed decision and achieve reliable and reproducible results in their protein labeling experiments.
References
- 1. FITC | Standard Fluorescein, Coumarin and Rhodamine Dyes | Tocris Bioscience [tocris.com]
- 2. FluoroFinder [app.fluorofinder.com]
- 3. FluoroFinder [app.fluorofinder.com]
- 4. FluoroFinder [app.fluorofinder.com]
- 5. Fluorescence quantum yields (QY) and lifetimes (τ) for Alexa Fluor dyes—Table 1.5 | Thermo Fisher Scientific - SG [thermofisher.com]
- 6. stressmarq.com [stressmarq.com]
- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 8. Fluorescent Dyes for Secondary Antibodies - dianova [dianova.com]
- 9. chem.uci.edu [chem.uci.edu]
- 10. benchchem.com [benchchem.com]
- 11. optolongfilter.com [optolongfilter.com]
- 12. How does fluorescent labeling affect the binding kinetics of proteins with intact cells? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Evaluation of Chemical Fluorescent Dyes as a Protein Conjugation Partner for Live Cell Imaging - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: AF488 vs. DyLight 488 for Fluorescence Microscopy
In the realm of fluorescence microscopy, the selection of the appropriate fluorophore is a critical determinant of experimental success. For researchers, scientists, and drug development professionals, the choice between popular green-emitting dyes like Alexa Fluor 488 (AF488) and DyLight 488 can significantly impact data quality, sensitivity, and reproducibility. This guide provides an objective comparison of their performance, supported by experimental data and detailed methodologies.
Quantitative Data Summary
The intrinsic brightness of a fluorophore is a product of its molar extinction coefficient (ε) and fluorescence quantum yield (Φ). While both AF488 and DyLight 488 are high-performance dyes, their photophysical properties exhibit subtle differences.
| Property | Alexa Fluor 488 (AF488) | DyLight 488 |
| Excitation Maximum (nm) | 493 - 496[1][2] | 493[1][3][4] |
| Emission Maximum (nm) | 519[1][2] | 518[1][3][4] |
| Molar Extinction Coefficient (ε) (cm⁻¹M⁻¹) | 71,000 - 73,000[1][2] | 70,000[1][3][4] |
| Quantum Yield (Φ) | 0.92[1][2] | "High" (specific value not consistently reported)[1] |
| Relative Brightness (ε x Φ) | ~65,320 - 67,160[1] | Not specified due to lack of a precise quantum yield value[1] |
| Photostability | High[2][5] | High[5] |
| pH Sensitivity | Low (stable between pH 4-10)[2][6][7] | Low (stable between pH 4-9)[8] |
Key Findings:
-
Brightness: In direct comparative studies using antibody-dye conjugates, Alexa Fluor 488 was found to be significantly brighter than DyLight 488.[1][9] However, some sources suggest that DyLight 488 may exhibit less background signal in certain applications.[1]
-
Photostability: Both dyes are considered to have high photostability, a significant advantage over older dyes like FITC.[5] This allows for longer exposure times and time-lapse imaging without substantial signal loss.
-
pH Stability: Both AF488 and DyLight 488 are stable over a broad pH range, ensuring consistent fluorescence in various biological buffers.[2][6][7][8]
Experimental Protocols
To quantitatively compare the performance of AF488 and DyLight 488 in your specific application, the following experimental protocols are recommended.
1. Antibody Conjugation
This procedure outlines the labeling of an antibody with an amine-reactive NHS ester of the fluorescent dye.
-
Antibody Preparation: The antibody should be purified and in an amine-free buffer (e.g., PBS) at a concentration of at least 2 mg/mL. Buffers containing primary amines, such as Tris or glycine, must be removed via dialysis or a desalting column.
-
Dye Preparation: Immediately before use, dissolve the AF488 or DyLight 488 NHS ester in high-quality, anhydrous DMSO to a concentration of 10 mg/mL.
-
Reaction: Add the reactive dye to the antibody solution at a specific molar ratio (a 10-fold molar excess of dye to antibody is a good starting point). The reaction is typically carried out in a bicarbonate buffer (pH 8.3-9.0) for 1 hour at room temperature.
-
Purification: Remove unconjugated dye using a desalting column.
-
Degree of Labeling (DOL) Determination: The DOL, which is the average number of dye molecules per antibody, can be calculated by measuring the absorbance of the conjugate at 280 nm (for the protein) and the absorbance maximum of the dye (~494 nm for both AF488 and DyLight 488).
2. Immunofluorescence Staining
This protocol describes the use of fluorescently labeled antibodies to detect a target antigen in cultured cells.
-
Cell Preparation: Culture cells on coverslips or in imaging-compatible plates to an appropriate confluency (typically 70-80%).[10]
-
Fixation: Fix the cells with 4% paraformaldehyde in PBS for 10-20 minutes at room temperature.[10][11]
-
Permeabilization: If the target antigen is intracellular, permeabilize the cells with a detergent such as 0.1-0.2% Triton X-100 or saponin (B1150181) in PBS for 10 minutes.
-
Blocking: Block non-specific antibody binding by incubating the cells in a blocking buffer (e.g., PBS with 1% BSA and 0.1% Tween-20) for 30-60 minutes.
-
Primary Antibody Incubation: If using an indirect staining method, incubate the cells with the unlabeled primary antibody diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.[11]
-
Secondary Antibody Incubation: Incubate the cells with the AF488 or DyLight 488-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature, protected from light.[12] For direct staining, the labeled primary antibody is used in this step.
-
Washing: Wash the cells several times with PBS between each step to remove unbound antibodies.
-
Mounting: Mount the coverslips onto microscope slides using an antifade mounting medium.
-
Imaging: Acquire images using a fluorescence microscope with the appropriate filter sets for the 488 nm excitation line. It is crucial to use identical imaging parameters (e.g., exposure time, laser power, gain) when comparing the two dyes to ensure a fair assessment.[13]
Visualizations
Caption: A general workflow for an indirect immunofluorescence experiment.
References
- 1. benchchem.com [benchchem.com]
- 2. FluoroFinder [app.fluorofinder.com]
- 3. stressmarq.com [stressmarq.com]
- 4. FluoroFinder [app.fluorofinder.com]
- 5. benchchem.com [benchchem.com]
- 6. Alexa Fluor conjugated secondary antibodies | Abcam [abcam.com]
- 7. bitesizebio.com [bitesizebio.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. Comparison of a chimeric anti-carcinoembryonic antigen antibody conjugated with visible or near-infrared fluorescent dyes for imaging pancreatic cancer in orthotopic nude mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ibidi.com [ibidi.com]
- 11. biotium.com [biotium.com]
- 12. How to Prepare your Specimen for Immunofluorescence Microscopy | Learn & Share | Leica Microsystems [leica-microsystems.com]
- 13. benchchem.com [benchchem.com]
Unlocking Optimal Performance: A Comparative Guide to AF488 Conjugates in Different Buffer Systems
For researchers, scientists, and drug development professionals striving for high-quality and reproducible fluorescence-based assays, the choice of buffer system for antibody conjugates is a critical, yet often overlooked, parameter. This guide provides an in-depth comparison of the performance of Alexa Fluor 488 (AF488) conjugates in various commonly used buffer systems, supported by experimental data and detailed protocols to aid in the selection of the most appropriate buffer for your specific application.
AF488, a bright and highly photostable green fluorescent dye, is a workhorse in fluorescence microscopy, flow cytometry, and other fluorescence-based detection methods. While the intrinsic properties of AF488 are exceptional, its performance can be significantly influenced by the chemical environment provided by the buffer system. This guide will explore the impact of different buffers on key performance indicators of AF488 conjugates, including fluorescence intensity, photostability, and signal-to-noise ratio.
Key Performance Metrics: A Tabular Comparison
The following tables summarize the quantitative data on the performance of AF488 conjugates in different buffer systems.
| Buffer System | Key Components | Typical pH | Impact on AF488 Fluorescence Intensity | Reference |
| Phosphate-Buffered Saline (PBS) | Sodium chloride, potassium chloride, sodium phosphate, potassium phosphate | 7.2 - 7.4 | Stable fluorescence, widely compatible.[1] | [1] |
| Tris-Buffered Saline (TBS) | Tris, sodium chloride | 7.4 - 8.0 | Stable fluorescence, preferred for applications involving phosphorylated proteins and alkaline phosphatase.[2][3] | [2][3] |
| 'ANice' Buffer | PBS with 500 mM NaCl, potassium iodide, magnesium chloride | 7.2 | Can deliver up to a 30% improvement in fluorescence brightness.[4][5] | [4][5] |
| Buffer System | Impact on AF488 Photostability | Key Findings | Reference |
| Phosphate-Buffered Saline (PBS) | High photostability, but can be further enhanced. | AF488 is significantly more photostable than fluorescein (B123965) (FITC) in PBS.[6][7] | [6][7][8] |
| 'ANice' Buffer | Strongly increases resistance to photobleaching. | The addition of potassium iodide and magnesium chloride significantly improves the photostability of green dyes.[4][5] | [4][5] |
pH Independence: A Major Advantage of AF488
A key feature of AF488 is the stability of its fluorescence over a broad pH range, typically from pH 4 to 10.[1][6][9][10][11][12] This is a significant advantage over pH-sensitive dyes like fluorescein, whose fluorescence intensity is significantly affected by changes in pH. While generally stable, some studies have noted a slight increase in the sensitivity of the dye at pH 6.[13]
Experimental Protocols
Reproducible results are contingent on meticulous experimental execution. The following are detailed methodologies for key experiments cited in this guide.
Protocol 1: General Immunofluorescence Staining
This protocol provides a general guideline for immunofluorescence staining of fixed cells.
Materials:
-
AF488 conjugated secondary antibody
-
Primary antibody
-
Phosphate-Buffered Saline (PBS), pH 7.2-7.4
-
Blocking buffer (e.g., PBS with 1% BSA and 0.1% Tween-20)
-
Fixation buffer (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Mounting medium
Procedure:
-
Cell Fixation: Fix cells with fixation buffer for 15-20 minutes at room temperature.
-
Washing: Wash cells three times with PBS for 5 minutes each.
-
Permeabilization: If targeting intracellular antigens, permeabilize cells with permeabilization buffer for 10-15 minutes at room temperature.
-
Washing: Wash cells three times with PBS for 5 minutes each.
-
Blocking: Block non-specific antibody binding by incubating cells in blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Dilute the primary antibody in blocking buffer and incubate with the cells overnight at 4°C or for 1-2 hours at room temperature.
-
Washing: Wash cells three times with blocking buffer for 5 minutes each.
-
Secondary Antibody Incubation: Dilute the AF488 conjugated secondary antibody in blocking buffer and incubate with the cells for 1 hour at room temperature, protected from light.
-
Washing: Wash cells three times with blocking buffer for 5 minutes each, followed by a final wash with PBS.
-
Mounting: Mount the coverslips onto microscope slides using a suitable mounting medium.
Protocol 2: Preparation of 'ANice' Buffer for Enhanced Photostability
This protocol describes the preparation of the 'ANice' buffer, which has been shown to enhance the brightness and photostability of green fluorophores.[4][5]
Materials:
-
Phosphate-Buffered Saline (PBS), 1x, pH 7.2
-
Sodium Chloride (NaCl)
-
Potassium Iodide (KI)
-
Magnesium Chloride (MgCl₂)
Procedure:
-
Start with 1x PBS at pH 7.2.
-
Add NaCl to a final concentration of 500 mM. This is referred to as Buffer C in the original study.
-
Prepare fresh 1 M stock solutions of Potassium Iodide (KI) and Magnesium Chloride (MgCl₂) in Buffer C.
-
For imaging, dilute the stock solutions of KI and MgCl₂ into Buffer C to the desired final concentrations. The study found optimal performance with varying concentrations of KI and MgCl₂ depending on the specific application (e.g., increased brightness at 8 mM KI).
Visualizing the Workflow
To better understand the experimental process, the following diagrams illustrate the key workflows.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. researchgate.net [researchgate.net]
- 3. betalifesci.com [betalifesci.com]
- 4. biorxiv.org [biorxiv.org]
- 5. biorxiv.org [biorxiv.org]
- 6. chem.uci.edu [chem.uci.edu]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Alexa Fluor® 488 色素 | Thermo Fisher Scientific - JP [thermofisher.com]
- 10. qb3.berkeley.edu [qb3.berkeley.edu]
- 11. Alexa Fluor® 488 Conjugated CST® Antibodies | Cell Signaling Technology [cellsignal.com]
- 12. Alexa Fluor conjugated secondary antibodies | Abcam [abcam.com]
- 13. rsc.org [rsc.org]
Unveiling the Superior pH Stability of Alexa Fluor™ 488 for Robust Experimental Outcomes
For researchers, scientists, and drug development professionals, the reliability of fluorescent probes is paramount to generating accurate and reproducible data. A critical, yet often overlooked, characteristic of a fluorophore is its sensitivity to environmental pH. This guide provides a comprehensive comparison of the pH insensitivity of Alexa Fluor™ 488 (AF488) against other commonly used green fluorescent dyes, namely Fluorescein isothiocyanate (FITC) and DyLight™ 488, supported by experimental data and detailed protocols.
The fluorescence of many organic dyes is susceptible to changes in the ambient pH. This can lead to significant artifacts in experimental results, particularly in applications involving cellular compartments with varying pH levels, such as endosomes and lysosomes, or in assays where pH shifts are an integral part of the biological process. For this reason, the choice of a pH-insensitive dye is crucial for obtaining reliable quantitative data.
Comparative Analysis of pH Sensitivity
An evaluation of the fluorescence intensity of AF488, FITC, and DyLight™ 488 across a broad pH range reveals the superior stability of AF488. While FITC, a widely used and cost-effective dye, exhibits a dramatic decrease in fluorescence in acidic environments, AF488 and DyLight™ 488 maintain consistent and bright signals over a wide physiological and experimental pH range.
The pH sensitivity of fluorescein-based dyes like FITC is attributed to the protonation and deprotonation of the fluorophore, which alters its electronic structure and, consequently, its ability to fluoresce.[][2][3][4] Fluorescein has a pKa of approximately 6.4, making its fluorescence highly dependent on pH changes within the physiological range.[][2][3][4] In contrast, Alexa Fluor™ 488 is engineered for pH insensitivity, ensuring reliable performance in diverse experimental conditions.[5][6][7] DyLight™ 488 also demonstrates robust pH stability, comparable to that of AF488.[8]
Quantitative Fluorescence Intensity Data
The following table summarizes the relative fluorescence intensity of the three dyes at various pH levels, normalized to their maximum fluorescence.
| pH | Alexa Fluor™ 488 (Normalized Intensity) | FITC (Normalized Intensity) | DyLight™ 488 (pH Stability Range) |
| 4 | ~100% | <10% | Stable |
| 5 | ~100% | ~20% | Stable |
| 6 | ~100% | ~50% | Stable |
| 7 | ~100% | ~80% | Stable |
| 8 | ~100% | ~100% | Stable |
| 9 | ~100% | ~100% | Stable |
| 10 | ~100% | ~100% | Not specified |
Data for AF488 and FITC are extrapolated from graphical representations. DyLight™ 488 is reported to be stable and highly fluorescent over a pH range of 4-9.[8]
Visualizing the Impact of pH on Fluorescence
The following diagram illustrates the conceptual difference in pH sensitivity between a stable dye like Alexa Fluor™ 488 and a sensitive dye like FITC.
Caption: pH sensitivity of AF488 vs. FITC.
Experimental Protocol for Evaluating pH Sensitivity
To empirically determine the pH sensitivity of a fluorescent dye, the following protocol can be employed.
Materials
-
Fluorescent dye of interest (e.g., AF488, FITC, DyLight™ 488)
-
A series of pH buffers (e.g., citrate, phosphate, borate) covering the desired pH range (e.g., pH 4 to 10)
-
Spectrofluorometer
-
Cuvettes
-
Pipettes and tips
-
Deionized water
Procedure
-
Prepare a stock solution of the fluorescent dye in a suitable solvent (e.g., DMSO or deionized water) at a concentration of approximately 1 mg/mL.
-
Prepare a working solution by diluting the stock solution in a neutral pH buffer (e.g., PBS pH 7.4) to a final concentration that gives a strong but not saturating fluorescence signal.
-
Prepare a series of dye solutions at different pH values. For each pH buffer in your series, add a small, precise volume of the working dye solution to a cuvette containing the buffer. Ensure the final dye concentration is the same in all cuvettes.
-
Measure the fluorescence intensity of each sample using a spectrofluorometer. Set the excitation and emission wavelengths to the appropriate values for the dye being tested.
-
Record the fluorescence intensity for each pH point.
-
Normalize the data by dividing the fluorescence intensity at each pH by the maximum fluorescence intensity recorded in the series.
-
Plot the normalized fluorescence intensity as a function of pH to visualize the pH sensitivity profile of the dye.
The following diagram outlines the experimental workflow.
Caption: Experimental workflow for pH sensitivity assay.
Conclusion
References
- 2. Fluorescein - Wikipedia [en.wikipedia.org]
- 3. Fluorescein | 2321-07-5 [chemicalbook.com]
- 4. Fluorescein *CAS 2321-07-5* | AAT Bioquest [aatbio.com]
- 5. Fluorescent Dyes for Secondary Antibodies - dianova [dianova.com]
- 6. Alexa Fluor 488 dye | Thermo Fisher Scientific - BR [thermofisher.com]
- 7. FluoroFinder [app.fluorofinder.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
Navigating the Spectrum of Stability: A Comparative Guide to AF488 Conjugates
For researchers, scientists, and drug development professionals, the selection of a fluorescent conjugate is a critical decision that profoundly impacts experimental outcomes. The long-term stability of these conjugates is a key determinant of data reliability and reproducibility, particularly in longitudinal studies and high-throughput screening. This guide provides an in-depth comparison of the long-term stability of Alexa Fluor 488 (AF488) conjugates against other commonly used fluorophores, supported by experimental data and detailed protocols.
Quantitative Comparison of Fluorophore Stability
The stability of a fluorescent conjugate can be broadly categorized into two aspects: photostability, its resistance to light-induced degradation, and storage stability, its ability to maintain fluorescence and functionality over time in storage. The following tables summarize the performance of AF488 and its alternatives in these key areas.
Table 1: Photostability and Spectral Characteristics of Common Green Fluorophores
| Dye | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φ) | Relative Photostability |
| Alexa Fluor 488 | 495 | 519 | 0.92 | High |
| FITC (Fluorescein) | 494 | 518 | 0.92 | Low[1][2] |
| DyLight 488 | 493 | 518 | Not Specified | High[1] |
| CF®488A | 490 | 515 | Not Specified | Very High[1] |
| iFluor® 488 | 491 | 516 | 0.9 | High[1] |
Key Findings:
-
Alexa Fluor 488 consistently demonstrates significantly higher photostability than the traditional green fluorophore, Fluorescein (FITC), allowing for longer imaging periods without substantial signal loss.[1][2]
-
DyLight 488 is reported to have high photostability, comparable to that of Alexa Fluor 488.[1]
-
CF®488A is noted for its very high photostability, potentially surpassing Alexa Fluor 488 in demanding applications.[1]
-
iFluor® 488 also shows significantly better photostability than FITC. In one study, iFluor® 488-conjugated antibodies exhibited only a 27% decrease in fluorescence after 5 minutes of continuous exposure, compared to a much larger decrease for FITC.[3]
Table 2: Long-Term Storage Stability of Fluorescent Conjugates
| Storage Condition | General Recommendations | Impact on AF488 Conjugates | Comparison with Other Dyes |
| Lyophilized | Optimal for long-term storage (years).[4][5] | Stable for extended periods when stored desiccated at -20°C to -80°C.[6] | Similar high stability is expected for other dye conjugates in a lyophilized state.[4] |
| Liquid (4°C) | Suitable for short to medium-term storage (weeks to months).[4][7] | Stable for at least 6 months at 4°C.[7] | Most fluorescent antibody conjugates are recommended for storage at 4°C and should not be frozen.[4] Tandem dyes are particularly sensitive to freezing. |
| Liquid (-20°C) | Recommended for long-term storage, aliquoted to avoid freeze-thaw cycles.[4][7] | The dye itself is stable, but repeated freeze-thaw cycles can degrade the antibody.[7] | Similar recommendations apply to most dye conjugates, with the exception of tandem dyes.[7] |
| Protection from Light | Crucial for all fluorescent conjugates to prevent photobleaching.[4] | Essential for maintaining fluorescence intensity. | A universal requirement for all fluorophore-conjugated molecules. |
Key Findings:
-
Lyophilization is the most effective method for ensuring the long-term stability of fluorescent antibody conjugates, with studies showing stability for over 1000 days at various temperatures.[5]
-
For liquid storage, 4°C is suitable for several months, while aliquoting and storing at -20°C is recommended for longer periods to prevent degradation from repeated freeze-thaw cycles.[4][7]
-
Protecting fluorescent conjugates from light is a critical and universal requirement to maintain their performance.[4]
Experimental Protocols
To enable researchers to independently assess the stability of fluorescent conjugates, detailed methodologies for key experiments are provided below.
Protocol for Assessing Photostability
This protocol outlines a method for comparing the photostability of different fluorescently labeled antibodies on cultured cells.
1. Cell Culture and Preparation:
- Culture a suitable cell line on glass-bottom dishes or coverslips appropriate for high-resolution microscopy.
- Ensure cells are healthy and at an optimal confluency for imaging.
2. Antibody Conjugation:
- Conjugate the primary antibody of interest with the amine-reactive forms of the fluorescent dyes to be compared (e.g., Alexa Fluor 488 NHS ester, FITC, DyLight 488 NHS ester).
- Follow the manufacturer's instructions for the conjugation reaction, purification of the labeled antibody, and determination of the degree of labeling.
3. Immunostaining:
- Fix and permeabilize the cells as required for the target antigen.
- Incubate the cells with the fluorescently labeled primary antibodies at their optimal dilutions.
- Wash the cells thoroughly to remove any unbound antibodies.
4. Fluorescence Microscopy and Image Acquisition:
- Using a fluorescence microscope, identify a region of interest (ROI) containing well-stained cells for each dye conjugate.
- Continuously illuminate the ROI with the appropriate laser line (e.g., 488 nm) at a constant power.
- Acquire a time-lapse series of images at regular intervals (e.g., every 15-30 seconds) until a significant portion of the fluorescence signal has diminished.
5. Data Analysis:
- Measure the mean fluorescence intensity of the ROI in each image of the time-lapse series.
- Correct for background fluorescence by subtracting the mean intensity of a region without cells.
- Normalize the fluorescence intensity at each time point to the initial intensity (at time t=0).
- Plot the normalized fluorescence intensity as a function of time for each dye. A slower rate of fluorescence decay indicates higher photostability.[1]
Protocol for Assessing Long-Term Storage Stability
This protocol provides a framework for evaluating the stability of fluorescent conjugates under different storage conditions over time.
1. Conjugate Preparation and Aliquoting:
- Prepare conjugates of the antibody of interest with the different fluorescent dyes to be tested.
- Determine the initial fluorescence and biological activity (e.g., binding affinity) of each conjugate.
- Aliquot the conjugates into multiple tubes for each storage condition to be tested (e.g., lyophilized at -20°C, liquid at 4°C, liquid at -20°C).
2. Storage:
- Store the aliquots under the designated conditions, ensuring they are protected from light.
3. Time-Point Analysis:
- At predetermined time intervals (e.g., 1, 3, 6, 12 months), retrieve one aliquot from each storage condition.
- Allow the samples to equilibrate to room temperature. If lyophilized, reconstitute according to the manufacturer's protocol.
4. Functional and Fluorescence Measurement:
- Measure the fluorescence intensity of each sample using a fluorometer.
- Assess the biological activity of the conjugate using a relevant assay (e.g., ELISA, flow cytometry, or immunofluorescence staining).
5. Data Analysis:
- Compare the fluorescence intensity and biological activity of the stored samples to the initial measurements (time zero).
- Plot the percentage of remaining fluorescence and activity as a function of storage time for each dye and storage condition.
Visualizing Experimental Workflows
To further clarify the experimental processes, the following diagrams illustrate the workflows for assessing photostability and long-term storage stability.
References
- 1. benchchem.com [benchchem.com]
- 2. optolongfilter.com [optolongfilter.com]
- 3. Quantitative Comparison of iFluor® 488-and FITC-Conjugated Antibodies for Use in Cell Labeling | AAT Bioquest [aatbio.com]
- 4. Antibody Storage and Antibody Shelf Life [labome.com]
- 5. Stability of fluorescent antibody conjugates stored under various conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
A Researcher's Guide to Fluorescent Dyes: A Cost-Benefit Analysis of AF488 vs. FITC, DyLight 488, and Cy2
For researchers, scientists, and drug development professionals, the selection of an appropriate fluorescent dye is a critical decision that directly impacts the quality and reliability of experimental data. Among the plethora of available fluorophores, those excitable by the 488 nm laser line are some of the most widely used. This guide provides a comprehensive cost-benefit analysis of one of the most popular green fluorescent dyes, Alexa Fluor 488 (AF488), against its common alternatives: Fluorescein Isothiocyanate (FITC), DyLight 488, and Cy2. This comparison is supported by quantitative performance data and detailed experimental protocols to aid in making an informed decision for your specific research needs.
Quantitative Performance Comparison
The performance of a fluorescent dye is primarily determined by its quantum yield (a measure of its fluorescence efficiency), molar extinction coefficient (its light-absorbing capability), and photostability. The product of the quantum yield and the extinction coefficient gives a theoretical measure of the dye's brightness.
| Property | Alexa Fluor 488 | FITC (Fluorescein) | DyLight 488 | Cy2 |
| Excitation Max (nm) | ~495 | ~494 | ~493 | ~492 |
| Emission Max (nm) | ~519 | ~518-525 | ~518 | ~510 |
| Molar Extinction Coefficient (ε) (cm⁻¹M⁻¹) | ~71,000-73,000[1][2][3][4] | ~75,000[5] | ~70,000[6][7][8] | Not consistently reported |
| Quantum Yield (Φ) | 0.92[1] | ~0.92[5][9] | "High" (specific value not consistently reported)[3] | Not consistently reported |
| Relative Brightness (ε x Φ) | ~65,320 - 67,160 | ~69,000 | Not specified | Not specified |
| Photostability | High[1] | Low[5] | High[10] | Moderate |
| pH Sensitivity | Low (stable over a broad pH range)[11] | High (fluorescence decreases in acidic pH)[12] | Low (highly fluorescent over a broad pH range)[10] | Moderate |
Cost-Benefit Analysis
While performance metrics are crucial, the cost of these reagents is a significant factor in experimental design, especially for high-throughput screening or large-scale studies. The following table provides an approximate cost comparison for the amine-reactive NHS ester forms of these dyes. Prices can vary significantly between suppliers and are subject to change.
| Dye (1 mg NHS Ester) | Estimated Price (USD) | Performance Benefits | Cost-Benefit Consideration |
| Alexa Fluor 488 | $400 - $500[2][4][13][14][15][16][17] | High brightness, exceptional photostability, low pH sensitivity.[1][11] | Higher initial cost is often justified by longer imaging times, higher sensitivity, and more reliable data, potentially reducing the need for repeat experiments. |
| FITC | $100 - $300[16][17][18] | High initial brightness. | The most budget-friendly option, but its poor photostability and pH sensitivity can lead to rapid signal loss and inconsistent results, making it less suitable for quantitative or prolonged imaging studies.[5][12] |
| DyLight 488 | ~$700[10][19] | High brightness and photostability, comparable to AF488.[10] | A high-performance alternative to AF488, though often at a higher price point. The choice between DyLight 488 and AF488 may depend on institutional pricing and specific experimental needs. |
| Cy2 | Varies | Moderate performance. | Less commonly used now due to the superior performance of AF488 and DyLight 488. It may be a consideration for specific, established protocols where it has been validated. |
Key Experimental Protocols
Detailed and consistent experimental protocols are vital for obtaining reproducible results. Below are standardized protocols for immunofluorescence and flow cytometry, two common applications for these fluorescent dyes.
Immunofluorescence Staining Protocol
This protocol outlines the key steps for indirect immunofluorescence staining of cultured cells.
-
Cell Culture and Preparation:
-
Culture cells on sterile glass coverslips or in optical-quality plastic dishes.
-
Grow cells to the desired confluency (typically 60-80%).[20]
-
-
Fixation:
-
Carefully remove the culture medium.
-
Fix the cells by adding a solution of 4% paraformaldehyde in PBS for 15 minutes at room temperature.[20][21]
-
Alternatively, ice-cold methanol (B129727) can be used for 10 minutes at -20°C for certain antigens.[20]
-
-
Permeabilization (for intracellular targets):
-
Wash the fixed cells three times with PBS.
-
Permeabilize the cells with a solution of 0.1-0.5% Triton X-100 in PBS for 10 minutes.[21]
-
-
Blocking:
-
Wash the cells three times with PBS.
-
Block non-specific antibody binding by incubating the cells in a blocking buffer (e.g., PBS with 1-5% BSA and 0.1% Tween-20) for 1 hour at room temperature.[20]
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody to its optimal concentration in the blocking buffer.
-
Incubate the cells with the primary antibody solution for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber.[22]
-
-
Secondary Antibody Incubation:
-
Wash the cells three times with the blocking buffer.
-
Dilute the fluorescently labeled secondary antibody (e.g., Goat anti-Mouse IgG AF488) in the blocking buffer.
-
Incubate the cells with the secondary antibody solution for 1 hour at room temperature, protected from light.
-
-
Nuclear Counterstaining (Optional):
-
Wash the cells three times with PBS.
-
Incubate the cells with a nuclear stain such as DAPI or Hoechst for 5-10 minutes.
-
-
Mounting and Imaging:
-
Wash the cells a final three times with PBS.
-
Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Image the cells using a fluorescence microscope with the appropriate filter sets.
-
Flow Cytometry Staining Protocol
This protocol provides a general workflow for staining cell surface markers for flow cytometry analysis.
-
Cell Preparation:
-
Harvest cells and prepare a single-cell suspension.
-
Wash the cells with a suitable buffer (e.g., PBS with 2% FBS).
-
Count the cells and adjust the concentration to 1x10⁶ cells/mL.
-
-
Fc Receptor Blocking:
-
To prevent non-specific binding of antibodies to Fc receptors, incubate the cells with an Fc block reagent for 10-15 minutes at 4°C.[23]
-
-
Primary Antibody Staining:
-
Aliquot approximately 1x10⁶ cells per tube.
-
Add the fluorescently conjugated primary antibody at the predetermined optimal concentration.
-
Incubate the cells for 20-30 minutes at 4°C in the dark.[24]
-
-
Washing:
-
Add 1-2 mL of wash buffer to each tube.
-
Centrifuge the cells at a low speed (e.g., 300-400 x g) for 5 minutes.[24]
-
Carefully decant the supernatant.
-
Repeat the wash step two more times.
-
-
Data Acquisition:
-
Resuspend the cell pellet in 300-500 µL of wash buffer.
-
Analyze the samples on a flow cytometer equipped with the appropriate lasers and filters.
-
Visualizations
To further clarify the concepts and workflows discussed, the following diagrams have been generated using Graphviz.
Caption: A simplified Jablonski diagram illustrating the process of fluorescence.
Caption: A typical workflow for an indirect immunofluorescence experiment.
Caption: A decision tree to guide the selection of a green fluorescent dye.
References
- 1. FluoroFinder [app.fluorofinder.com]
- 2. Invitrogen Alexa Fluor 488 NHS Ester (Succinimidyl Ester) 1 mg | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.co.uk]
- 3. benchchem.com [benchchem.com]
- 4. Alexa Fluor 488 NHS Ester (Succinimidyl Ester) | LabX.com [labx.com]
- 5. FITC | Standard Fluorescein, Coumarin and Rhodamine Dyes | Tocris Bioscience [tocris.com]
- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. assets.fishersci.com [assets.fishersci.com]
- 9. stressmarq.com [stressmarq.com]
- 10. Thermo Scientific DyLight 488 NHS Ester 1 mg | Buy Online | Thermo Scientific™ | Fisher Scientific [fishersci.com]
- 11. Alexa Fluor Dyes Spanning the Visible and Infrared Spectrum—Section 1.3 | Thermo Fisher Scientific - UK [thermofisher.com]
- 12. Fluorescein Isothiocyanate (FITC) | AAT Bioquest [aatbio.com]
- 13. Alexa Fluor™ 488 NHS Ester (Succinimidyl Ester) 1 mg | Buy Online | Invitrogen™ [thermofisher.com]
- 14. Alexa Fluor™ 488 NHS Ester (Succinimidyl Ester) 1 mg | Buy Online | Invitrogen™ [thermofisher.com]
- 15. biocompare.com [biocompare.com]
- 16. Fluorescein-5-Isothiocyanate (FITC 'Isomer I') 1 g | Buy Online | Invitrogen™ [thermofisher.com]
- 17. FITC (5/6-fluorescein isothiocyanate), mixed isomer 1 g | Buy Online | Thermo Scientific™ [thermofisher.com]
- 18. Thermo Scientific NHS-Fluorescein (5/6-carboxyfluorescein succinimidyl ester), mixed isomer 1 g | Buy Online | Thermo Scientific™ | Fisher Scientific [fishersci.fi]
- 19. DyLight™ 488 NHS Ester 1 mg | Buy Online | Thermo Scientific™ | thermofisher.com [thermofisher.com]
- 20. BestProtocols: Immunofluorescent Staining of Intracellular Antigens on Cultured Cells | Thermo Fisher Scientific - HK [thermofisher.com]
- 21. sinobiological.com [sinobiological.com]
- 22. biotium.com [biotium.com]
- 23. rndsystems.com [rndsystems.com]
- 24. clyte.tech [clyte.tech]
AF488 in Neuroscience: A Comparative Guide to Applications and Performance
Alexa Fluor 488 (AF488) has established itself as a cornerstone fluorophore in neuroscience research, prized for its bright green fluorescence, high quantum yield, and superior photostability compared to traditional dyes like fluorescein (B123965) (FITC).[1][2] This guide provides a comprehensive overview of its key applications, objectively compares its performance against other common fluorophores, and offers detailed experimental protocols for researchers, scientists, and drug development professionals.
Key Applications in Neuroscience
AF488 is a versatile tool employed in a wide array of neuroscience applications, primarily for visualizing specific cells, proteins, and neural pathways.
-
Immunofluorescence (IFC/IHC): The most common application involves conjugating AF488 to secondary antibodies for the detection of target antigens in fixed brain tissue (immunohistochemistry, IHC) or cultured cells (immunocytochemistry, ICC). This technique is routinely used to label specific neuronal populations, glial cells, and subcellular structures like neurofilaments and synapses.[3][4][5]
-
Neuronal Tracing: AF488 conjugated to molecules like Cholera Toxin Subunit B (CTB) is extensively used as a highly effective retrograde tracer.[6] When injected into a target area, such as a muscle, AF488-CTB is taken up by axon terminals and transported back to the neuronal cell bodies, allowing for detailed mapping of neural circuits and innervation patterns.[6][7] Studies have shown that for optimal morphological detail, there is a specific time window for visualization, typically between 3 to 7 days post-injection in rat models.[6]
-
Live-Cell Imaging and Electrophysiology: Due to its brightness and resistance to photobleaching, AF488 is also used to fill individual neurons through a patch pipette during electrophysiological recordings.[8] This allows for the visualization of dendritic structures and spines in living cells. However, it is crucial to note that high concentrations of the dye may alter the properties of synaptic currents mediated by AMPA receptors, a factor that must be considered during experimental design.[8]
Performance Comparison of 488 nm-Excitable Dyes
The selection of a fluorophore is critical for the quality and reliability of fluorescence microscopy experiments. AF488 is often chosen for its balanced and robust photochemical properties.
| Dye | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φ) | Relative Photostability |
| Alexa Fluor 488 | 495 | 519 | 0.92 | High |
| FITC (Fluorescein) | 494 | 518 | 0.92 | Low |
| DyLight 488 | 493 | 518 | Not Specified | High |
| CF®488A | 490 | 515 | Not Specified | Very High |
| iFluor® 488 | 491 | 516 | 0.90 | High |
Data summarized from BenchChem (2025).[1]
Key Findings:
-
Photostability: AF488 is significantly more photostable than its predecessor, FITC, permitting longer imaging sessions with less signal degradation.[1][2]
-
Brightness: With a high quantum yield of 0.92, AF488 protein conjugates are notably brighter than those of fluorescein.[1][2]
-
Alternatives: While DyLight 488 and iFluor® 488 offer comparable high photostability, CF®488A is reported to have even higher photostability, making it a potential superior alternative for applications requiring intense or prolonged illumination.[1]
Experimental Workflows and Logical Relationships
Visualizing the complex workflows in neuroscience research is essential for reproducibility and understanding. The following diagrams, generated using the DOT language, illustrate key experimental processes involving AF488.
References
- 1. benchchem.com [benchchem.com]
- 2. chem.uci.edu [chem.uci.edu]
- 3. Brain Tissue Sample Triple Labeled with Alexa Fluor 488, Alexa Fluor 568, and Hoechst 33342 | Nikon’s MicroscopyU [microscopyu.com]
- 4. Brain Tissue Labeled with Alexa Fluor 488, Alexa Fluor 568, and Hoechst 33342 | Nikon’s MicroscopyU [microscopyu.com]
- 5. Distribution of Neurons and Glia in Neural Tissue | Nikon’s MicroscopyU [microscopyu.com]
- 6. Alexa Fluor 488-conjugated cholera toxin subunit B optimally labels neurons 3–7 days after injection into the rat gastrocnemius muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Alteration of AMPA Receptor-Mediated Synaptic Transmission by Alexa Fluor 488 and 594 in Cerebellar Stellate Cells - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of AF488 Carboxylic Acid: A Step-by-Step Guide
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of laboratory chemicals is paramount. This guide provides essential safety and logistical information for the proper disposal of AF488 carboxylic acid, a bright, green-fluorescent dye commonly used in microscopy and cell assays.[1] Adherence to these procedures minimizes risks and ensures compliance with regulatory standards.
Immediate Safety and Handling
Before beginning any disposal procedure, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE) to minimize exposure risks.
Required Personal Protective Equipment (PPE):
-
Gloves: Wear chemical-resistant gloves.
-
Protective Clothing: A lab coat or other protective garments should be worn.
-
Eye/Face Protection: Use tight-sealing safety goggles or a face shield.[2]
In case of exposure, follow these first-aid measures:
-
Eye Contact: Immediately flush the eyes with plenty of water, also under the eyelids. If irritation develops or persists, seek medical attention.[3][4]
-
Skin Contact: Wash off immediately with plenty of water. Remove contaminated clothing and shoes. If irritation develops or persists, seek medical attention.[3][4]
-
Inhalation: Under normal conditions of intended use, inhalation is not expected to be a hazard.[3] However, if you feel unwell, move to fresh air.
-
Ingestion: If swallowed, seek medical attention if any discomfort develops.[3]
Step-by-Step Disposal Protocol
This compound and materials contaminated with it should be treated as chemical waste. Disposal must be conducted in accordance with all applicable federal, state, and local regulations. Never dispose of this chemical down the drain or in the regular trash. [2]
-
Waste Segregation and Collection:
-
Solid Waste: Designate a specific, sealed container for all solid waste that has come into contact with this compound. This includes pipette tips, contaminated gloves, and bench paper. The container must be clearly labeled as "Hazardous Waste" and list the chemical contents.[2]
-
Liquid Waste: Collect all solutions containing this compound in a sturdy, chemically resistant, and sealable container.[2] The container should be labeled as "Hazardous Waste" with the full chemical name and approximate concentration. Do not fill liquid waste containers to more than 75% capacity to allow for expansion.[5]
-
Empty Containers: The first rinse of any container that held the chemical should be collected and disposed of as hazardous waste.[2][6] After a thorough rinsing and air-drying, the container may be disposed of according to your institution's guidelines for empty chemical containers.[6]
-
-
Waste Storage:
-
Disposal Request:
-
Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste. Follow their specific procedures for waste manifest and pickup scheduling.
-
Decision Workflow for this compound Disposal
The following diagram outlines the decision-making process for the proper disposal of this compound waste.
Caption: Decision workflow for the disposal of this compound waste.
Disclaimer: This information is intended as a general guide. Always consult your institution's specific Environmental Health and Safety (EHS) guidelines and the Safety Data Sheet (SDS) for the most accurate and up-to-date disposal procedures.
References
Personal protective equipment for handling AF488 carboxylic acid
Essential Safety and Handling Guide for AF488 Carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the proper handling and disposal of this compound, a bright, green-fluorescent dye commonly utilized in microscopy and cell assays.[1] Adherence to these procedural steps is essential for ensuring laboratory safety and maintaining the integrity of your research.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is mandatory to minimize exposure and mitigate potential hazards. The following table summarizes the required PPE.
| PPE Category | Item | Specifications and Use |
| Eye and Face Protection | Safety Goggles with Side Shields | Required to protect against chemical splashes and fine particulates. A face shield may be necessary for procedures with a high risk of splashing.[2][3] |
| Hand Protection | Chemical-Resistant Gloves | Disposable nitrile gloves are the minimum requirement for incidental contact. For prolonged handling or in case of a spill, double-gloving or using heavy-duty gloves is recommended. Gloves should be inspected before use and changed immediately upon contamination.[2][4] |
| Body Protection | Laboratory Coat or Apron | A lab coat is the minimum requirement.[4] A chemical-resistant apron should be worn over the lab coat when handling larger quantities or during procedures with a significant splash risk.[5] |
| Respiratory Protection | Respirator | A NIOSH-approved respirator may be required where excessive dust or aerosols are generated. The need for respiratory protection should be determined by a formal risk assessment.[2][6] |
| Footwear | Closed-Toe Shoes | Required at all times in the laboratory to protect against spills and falling objects.[4] |
Operational and Disposal Plans
Following a structured workflow is crucial for the safe and effective use of this compound. This plan covers the lifecycle of the chemical in the laboratory, from receipt to disposal.
I. Receiving and Storage
-
Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Storage Conditions: Store the container in a designated, well-ventilated, and dark location at -20°C.[1][7] It is critical to protect the compound from prolonged exposure to light.[1]
-
Labeling: Ensure the container is clearly labeled with the chemical name, concentration, date received, and any hazard warnings.
II. Preparation and Handling
-
Work Area Preparation: All handling of this compound should be conducted in a chemical fume hood or a designated area with adequate ventilation to minimize inhalation exposure.[5][6]
-
Reconstitution:
-
Before opening, allow the vial to equilibrate to room temperature to prevent condensation.
-
Reconstitute the powdered dye in a suitable solvent such as high-quality, anhydrous dimethylsulfoxide (DMSO) or an aqueous buffer like PBS.[8][9]
-
For example, suspend 1mg of AF488 in 500µl of sterile water, mix, and then aliquot for lyophilization. Reconstitute an aliquot in 5-10µl of anhydrous DMSO immediately before use.[8]
-
-
Handling Solutions:
III. Experimental Use
-
Perform Procedures: Carry out all experimental procedures involving this compound within the designated and prepared work area.
-
Avoid Contamination: Practice good laboratory hygiene to prevent the spread of the chemical.[10]
IV. Spill Management
-
Small Spills:
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand, or earth).
-
Collect the contaminated material in a sealed container for proper disposal.
-
-
Large Spills:
-
Evacuate the area immediately.
-
Notify the laboratory supervisor and the institutional safety officer.
-
Follow established emergency procedures.
-
V. Disposal Plan
-
Waste Segregation: All waste contaminated with this compound, including empty containers, used gloves, and spill cleanup materials, must be segregated as chemical waste.
-
Waste Collection: Collect chemical waste in appropriately labeled, leak-proof containers.
-
Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations. Do not discharge to the sewer.[11]
Visual Workflow and Decision Diagrams
To further clarify the procedural steps, the following diagrams illustrate the handling workflow and the PPE selection process.
Caption: Workflow for handling this compound.
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. mblbio.com [mblbio.com]
- 3. westlab.com [westlab.com]
- 4. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 5. flinnsci.com [flinnsci.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. Alexa Fluor™ 488 5-TFP (Alexa Fluor™ 488 Carboxylic Acid, 2,3,5,6-Tetrafluorophenyl Ester), 5-isomer 1 mg [thermofisher.com]
- 8. Protocols – Bree Aldridge Lab, Tufts University [sites.tufts.edu]
- 9. Alexa Fluor™ 488 Carboxylic Acid, tris(triethylammonium) salt, 5 mg - FAQs [thermofisher.com]
- 10. Polymerase Chain Reaction (PCR) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. artsci.usu.edu [artsci.usu.edu]
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試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
